molecular formula C9H9BrO2 B083933 4-(Bromomethyl)phenylacetic acid CAS No. 13737-36-5

4-(Bromomethyl)phenylacetic acid

Cat. No.: B083933
CAS No.: 13737-36-5
M. Wt: 229.07 g/mol
InChI Key: WCOCCXZFEJGHTC-UHFFFAOYSA-N
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Description

4-(Bromomethyl)phenylacetic acid is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOCCXZFEJGHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403874
Record name 4-(Bromomethyl)phenylacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13737-36-5
Record name 4-(Bromomethyl)phenylacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13737-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Bromomethyl)phenylacetic Acid: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)phenylacetic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its bifunctional nature, featuring a reactive benzylic bromide and a carboxylic acid moiety, makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role as a precursor in the development of therapeutic agents, notably as an intermediate for serine protease inhibitors.

Chemical Structure and Properties

This compound is a white to off-white crystalline solid.[1] The molecule consists of a phenyl ring substituted at the para position with a bromomethyl group (-CH₂Br) and an acetic acid group (-CH₂COOH).

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [2]
CAS Number 13737-36-5[2]
Appearance White to light beige crystalline powder[3]
Melting Point 179-183 °C[3][4]
Solubility Sparingly soluble in water.[1]
pKa 4.24±0.10 (Predicted)[3]
Spectroscopic Data

The structural integrity of this compound can be confirmed by various spectroscopic techniques. Below is a summary of expected spectral characteristics. For detailed spectra, please refer to the cited databases.

¹H NMR Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.3Multiplet4HAromatic protons
~4.5Singlet2HMethylene protons adjacent to bromine (-CH₂Br)
~3.6Singlet2HMethylene protons of the acetic acid group (-CH₂COOH)

Note: Actual chemical shifts may vary depending on the solvent and instrument used. Data can be found on spectral databases such as PubChem.[2]

¹³C NMR Spectroscopy

Chemical Shift (δ) ppmAssignment
~176Carboxylic acid carbon (-COOH)
~138Aromatic carbon attached to -CH₂Br
~136Aromatic carbon attached to -CH₂COOH
~130Aromatic CH carbons
~129Aromatic CH carbons
~40Methylene carbon of the acetic acid group (-CH₂COOH)
~33Methylene carbon adjacent to bromine (-CH₂Br)

Note: For detailed peak assignments, refer to spectral databases.[2]

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch of the carboxylic acid
~1700StrongC=O stretch of the carboxylic acid
~1610, ~1500Medium-WeakC=C stretching in the aromatic ring
~1400MediumC-O-H bend
~1200MediumC-Br stretch

Note: For a representative spectrum, please consult the NIST Chemistry WebBook or other spectral databases.[5][6]

Mass Spectrometry (MS)

m/zInterpretation
228/230Molecular ion peak (M⁺) showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br)
149Loss of Br
104Loss of -CH₂COOH and Br

Note: Fragmentation patterns can be complex. For detailed analysis, refer to mass spectrometry databases.[2][6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the radical bromination of 4-methylphenylacetic acid.[3]

Materials:

  • 4-Methylphenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or another radical initiator)

  • Chlorobenzene (or a similar high-boiling point solvent)

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer and a condenser, dissolve 4-methylphenylacetic acid in chlorobenzene.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to 85-90 °C under irradiation with a light source (e.g., an incandescent lamp) to initiate the radical reaction. The temperature may rise to around 110 °C.

  • Maintain the reaction at 90-110 °C for several hours, monitoring the progress by an appropriate technique such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration.

  • Wash the filter cake with water to remove any remaining succinimide and other water-soluble impurities.

  • Dry the purified this compound.

G cluster_0 Synthesis Workflow A Dissolve 4-methylphenylacetic acid in chlorobenzene B Add NBS and benzoyl peroxide A->B C Heat to 85-90°C with light irradiation B->C D Maintain at 90-110°C, monitor by TLC C->D E Cool to room temperature D->E F Filter to collect the precipitate E->F G Wash with water F->G H Dry the final product G->H

Caption: Workflow for the synthesis of this compound.

Purification by Recrystallization

Further purification of the synthesized product can be achieved by recrystallization. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

General Protocol:

  • Select a suitable solvent or solvent system (e.g., ethanol/water, acetic acid/water).

  • Dissolve the crude this compound in a minimum amount of the hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Analytical Methods

The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC).

Typical HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid.[1]

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its utility stems from the ability to functionalize both the benzylic bromide and the carboxylic acid groups.

Precursor for Serine Protease Inhibitors

A significant application of this compound is in the synthesis of serine protease inhibitors.[3] Serine proteases are a class of enzymes that play crucial roles in various physiological processes, including blood coagulation, digestion, and inflammation. Their dysregulation is implicated in numerous diseases, making them important therapeutic targets.

The bromomethyl group can be converted to other functionalities, such as an aminomethyl group, which can then be incorporated into a larger molecule designed to bind to the active site of a serine protease. The phenylacetic acid moiety can also be modified to optimize the binding affinity and selectivity of the inhibitor.

Potential Role in Modulating Inflammatory Pathways

Recent research has highlighted the role of certain small molecules in modulating inflammatory signaling pathways. While direct evidence for this compound itself is limited, its derivatives have been investigated for their potential to interact with key inflammatory mediators. One such pathway of interest is the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a pattern recognition receptor that plays a critical role in the innate immune response and, when dysregulated, can contribute to chronic inflammatory diseases. The development of small molecule inhibitors of the TLR4 pathway is an active area of research. Given that serine proteases can be involved in inflammatory cascades, inhibitors derived from this compound could indirectly modulate these pathways.

TLR4_Signaling_Pathway Simplified Toll-like Receptor 4 (TLR4) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4_MD2 TLR4/MD2/CD14 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NFkB NF-κB IKK_complex->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Induces transcription of

Caption: A simplified diagram of the MyD88-dependent TLR4 signaling pathway.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[4] Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 4-(Bromomethyl)phenylacetic Acid (CAS: 13737-36-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Bromomethyl)phenylacetic acid, a versatile bifunctional reagent crucial in various fields of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, safety and handling guidelines, a detailed synthesis protocol, and its significant applications, supported by experimental workflows and pathway diagrams.

Core Compound Information

This compound, with the CAS number 13737-36-5, is a white to light beige crystalline powder.[1][2] Its structure features both a reactive benzylic bromide and a carboxylic acid functional group, making it a valuable building block for introducing a phenylacetic acid moiety with a reactive handle for further chemical modifications.[2]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 13737-36-5
Molecular Formula C₉H₉BrO₂[3]
Molecular Weight 229.07 g/mol [3]
Appearance White to light beige crystalline powder[1]
Melting Point 179-183 °C (lit.)[4]
Synonyms 4-(Carboxymethyl)benzyl bromide, p-(Bromomethyl)phenylacetic acid[2]
SMILES OC(=O)Cc1ccc(CBr)cc1[]
InChI 1S/C9H9BrO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12)[]
Solubility Sparingly soluble in water.[2]
Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

Hazard ClassGHS Pictogram(s)Signal WordHazard Statement(s)
Skin Irritation (Category 2)GHS07, GHS08DangerH315: Causes skin irritation
Eye Irritation (Category 2)H319: Causes serious eye irritation
Respiratory Sensitization (Category 1)H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled
Specific Target Organ Toxicity (Single Exposure, Category 3)H335: May cause respiratory irritation

Sources:[3][]

Precautionary Measures & Personal Protective Equipment (PPE):

When handling this compound, it is imperative to use appropriate personal protective equipment and follow safety protocols to minimize exposure.

Precautionary CategoryP-Code(s)Recommended Action
Prevention P261, P264, P280, P284Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection. Wear respiratory protection.
Response P302+P352, P304+P340, P305+P351+P338IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Sources:[3][]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the radical bromination of 4-methylphenylacetic acid.

Synthesis of this compound

A common and effective method for the preparation of this compound is the Wohl-Ziegler bromination of 4-methylphenylacetic acid using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide.[4]

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, suspend 24 g of 4-methylphenylacetic acid in 250 ml of a solvent such as carbon tetrachloride or chlorobenzene.[4][6] Add 75 ml of chlorobenzene if it is not the primary solvent.[4]

  • Addition of Reagents: To the suspension, add 30 g of N-bromosuccinimide (NBS) and 0.5 g of benzoyl peroxide, which acts as the radical initiator.[4]

  • Reaction Conditions: The mixture is mechanically stirred and heated to approximately 85°C. The reaction is initiated using an incandescent light source.[4][6] An exothermic reaction will cause the temperature to rise to around 110°C. The temperature should be maintained between 90-110°C for the duration of the reaction.[4]

  • Reaction Monitoring and Work-up: The reaction is allowed to proceed for approximately 8 hours, with the progress monitored by Thin Layer Chromatography (TLC).[4]

  • Product Isolation: Upon completion, the reaction mixture is cooled, which will cause the product to precipitate out of the solution. The solid product is collected by filtration.[4]

  • Purification: The collected solid is washed thoroughly with water to remove any remaining succinimide and other water-soluble impurities. The product is then dried to yield this compound as a white solid.[4] This procedure has been reported to yield a product with a purity of 99.2% (HPLC) and a yield of 91.9%.[4]

G Synthesis of this compound cluster_start Starting Materials cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product 4-Methylphenylacetic_Acid 4-Methylphenylacetic Acid Reaction_Mixture Combine Starting Materials in Solvent 4-Methylphenylacetic_Acid->Reaction_Mixture NBS N-Bromosuccinimide (NBS) NBS->Reaction_Mixture Initiator Benzoyl Peroxide (Initiator) Initiator->Reaction_Mixture Solvent Chlorobenzene (Solvent) Solvent->Reaction_Mixture Heating_Initiation Heat to 85-110°C with Incandescent Light Reaction_Mixture->Heating_Initiation Stir Reaction Radical Bromination (8 hours) Heating_Initiation->Reaction Monitor with TLC Cooling Cool Reaction Mixture Reaction->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Water Filtration->Washing Final_Product This compound Washing->Final_Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a wide range of molecules due to its dual reactivity.[7]

Precursor for Serine Protease Inhibitors

This compound serves as a precursor in the synthesis of serine protease inhibitors.[4] Serine proteases are a class of enzymes that play crucial roles in various physiological and pathological processes, making their inhibitors valuable targets for drug discovery.[8] The 4-(carboxymethyl)benzyl group can be incorporated into inhibitor scaffolds to interact with the active site of these enzymes.

General Mechanism of Serine Protease Inhibition:

Serine proteases utilize a catalytic triad (Serine, Histidine, Aspartate) in their active site to hydrolyze peptide bonds.[9] Inhibitors are designed to bind to this active site, often forming a stable complex that prevents the natural substrate from binding and being cleaved.[1]

G Serine Protease Inhibition Signaling Pathway Serine_Protease Serine Protease (e.g., Thrombin, Trypsin) PAR_Receptor Protease-Activated Receptor (PAR) Serine_Protease->PAR_Receptor binds to Cleavage Proteolytic Cleavage of N-terminus PAR_Receptor->Cleavage Tethered_Ligand Tethered Ligand Activation Cleavage->Tethered_Ligand G_Protein G-Protein Signaling Tethered_Ligand->G_Protein Cellular_Response Downstream Cellular Response (e.g., Inflammation) G_Protein->Cellular_Response Inhibitor Serine Protease Inhibitor (Derived from Precursor) Inhibitor->Serine_Protease blocks active site

Caption: General signaling pathway of serine protease activation and its inhibition.

Synthesis of Crown Ether Receptors

This compound has been used in the synthesis of novel crown ether receptors.[4] Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. By functionalizing a crown ether with the 4-(carboxymethyl)benzyl group, receptors with specific binding properties and potential applications in ion sensing or transport can be developed.

Synthesis of Imrecoxib Metabolites

The compound is also implicated in the synthesis of metabolites of Imrecoxib, a selective COX-2 inhibitor used as an anti-inflammatory drug. This highlights its utility in medicinal chemistry for accessing not only parent drug molecules but also their metabolic products for further pharmacological evaluation.

Other Synthetic Applications
  • Synthesis of 4-(Acetoxymethyl)phenylacetic Acid: this compound can be converted to 4-(acetoxymethyl)phenylacetic acid through a nucleophilic substitution reaction with an acetate source, such as sodium acetate in acetic acid.[4] This transformation is a common step in organic synthesis to protect the benzylic position or to introduce an acetoxymethyl group for further functionalization.

  • Agrochemicals: The reactive nature of the bromomethyl group allows for its use as a precursor in the synthesis of various agrochemicals, including herbicides and pesticides.[7]

G Applications of this compound cluster_pharma Pharmaceutical Synthesis cluster_materials Materials & Receptor Chemistry cluster_agro Agrochemical Synthesis cluster_intermediate Chemical Intermediate Synthesis BMPA This compound (CAS: 13737-36-5) Serine_Protease_Inhibitors Serine Protease Inhibitors BMPA->Serine_Protease_Inhibitors Precursor Imrecoxib_Metabolites Imrecoxib Metabolites BMPA->Imrecoxib_Metabolites Precursor Crown_Ether_Receptors Crown Ether Receptors BMPA->Crown_Ether_Receptors Building Block Agrochemicals Herbicides & Pesticides BMPA->Agrochemicals Intermediate Acetoxymethyl 4-(Acetoxymethyl)phenylacetic Acid BMPA->Acetoxymethyl Reactant

Caption: Overview of the applications of this compound.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for its incorporation into a diverse range of complex molecules, making it particularly relevant for professionals in drug discovery and development, as well as in the agrochemical industry. Proper handling and adherence to safety protocols are essential when working with this compound. The synthetic routes to and from this molecule are well-established, providing a solid foundation for its use in creating novel and functional chemical entities.

References

Synonyms for 4-(Bromomethyl)phenylacetic acid like PAM acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Bromomethyl)phenylacetic Acid and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile reagent in organic synthesis and drug development. This document details its chemical identity, physicochemical properties, key synthetic protocols, and significant applications, with a focus on its role as a linker in solid-phase peptide synthesis.

Chemical Identity and Synonyms

This compound is an aromatic carboxylic acid containing a reactive bromomethyl group. This dual functionality makes it a valuable intermediate for the synthesis of a wide range of bioactive molecules. It is widely known in the scientific community under several synonyms, most notably as PAM acid, which underscores its application in peptide amide synthesis.

A comprehensive list of its identifiers and synonyms is provided below:

Identifier TypeValue
IUPAC Name 2-[4-(bromomethyl)phenyl]acetic acid[1]
CAS Number 13737-36-5[2][3]
Molecular Formula C₉H₉BrO₂[2][3]
Common Synonyms PAM Acid, 4-(Carboxymethyl)benzyl bromide, p-(Bromomethyl)phenylacetic acid[2][3]
Other Synonyms 2-(4-Bromomethylphenyl)acetic acid, [4-(Bromomethyl)phenyl]acetic acid, Benzeneacetic acid, 4-(bromomethyl)-[4]
PubChem CID 4519056[1][2]
MDL Number MFCD00010632[2]
EC Number 604-016-4[1]
InChI InChI=1S/C9H9BrO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12)[1][5]
InChIKey WCOCCXZFEJGHTC-UHFFFAOYSA-N[1][5]
SMILES C1=CC(=CC=C1CC(=O)O)CBr[1]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthesis.

PropertyValue
Molecular Weight 229.07 g/mol [1][2][3]
Appearance White to light beige crystalline powder[4]
Melting Point 179-183 °C[5][6]
Purity ≥ 95-99% (commercially available)[2][5]
Solubility Sparingly soluble in water[4]
Storage Temperature Room temperature, recommended in a cool, dark place (<15°C)[7]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are presented below.

Synthesis of this compound from p-Toluacetic Acid

This protocol describes a common method for the preparation of this compound.

Materials:

  • p-Toluacetic acid

  • Chlorobenzene

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide

  • Hydrochloric acid

Procedure:

  • In a suitable reaction vessel, add 24 g of p-toluacetic acid to 75 ml of chlorobenzene.

  • Add 30 g of N-bromosuccinimide (NBS) and 0.5 g of benzoyl peroxide as the initiator.

  • Under mechanical stirring and incandescent light, heat the reaction mixture to 85°C. The reaction is exothermic and the temperature will rise.

  • Control the reaction temperature in the range of 90-110°C and maintain for 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to allow the solid product to precipitate.

  • Collect the solid by filtration and wash the filter cake thoroughly with water.

  • Dry the solid product to yield this compound.[6]

Synthesis of 4-(Hydroxymethyl)phenylacetic Acid

This protocol details the conversion of this compound to its corresponding alcohol.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • Dissolve 1.61 kg of sodium hydroxide in 90 L of water.

  • To this solution, add 2.3 kg of this compound and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC to confirm the complete consumption of the starting material.

  • Carefully acidify the reaction mixture to a pH of approximately 2 with concentrated sulfuric acid.

  • Add 25 kg of solid sodium chloride to the mixture and extract with ethyl acetate (3 x 33 L).

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution until a significant amount of solid precipitates.

  • Store the suspension at 4-6°C overnight to promote further crystallization.

  • Collect the solid product by filtration and wash the filter cake with petroleum ether (2 x 2 L) to afford 4-(hydroxymethyl)phenylacetic acid.[8]

Applications in Drug Development and Research

This compound is a key building block in several areas of pharmaceutical and chemical research.

  • Solid-Phase Peptide Synthesis (SPPS): As "PAM acid," it is used to create the phenylacetamidomethyl (PAM) linker, which is attached to a resin support. This linker is instrumental in the Boc strategy of SPPS for the synthesis of peptides with a C-terminal carboxylic acid. The peptide is assembled on the resin and then cleaved from the linker under strong acidic conditions.

  • Serine Protease Inhibitors: It serves as a precursor in the synthesis of serine protease inhibitors, a class of drugs with various therapeutic applications.[6][9]

  • Agrochemicals: The compound is utilized in the development of new herbicides and pesticides.[2]

  • Organic Synthesis: Its dual reactivity allows for its use as a versatile intermediate in the synthesis of complex organic molecules, including novel crown ether receptors and 4-(acetoxymethyl)phenylacetic acid.[6][9]

Visualized Workflows and Pathways

The following diagrams illustrate key experimental workflows involving this compound derivatives.

spsp_workflow start Start: Polystyrene Resin pam_linker PAM Linker (from this compound) start->pam_linker Functionalization resin_linker PAM Resin pam_linker->resin_linker aa1 Attach First Boc-Amino Acid resin_linker->aa1 deprotection1 Boc Deprotection (TFA) aa1->deprotection1 coupling Couple Next Boc-Amino Acid deprotection1->coupling deprotection2 Boc Deprotection (TFA) coupling->deprotection2 elongation Repeat Coupling/ Deprotection Cycles deprotection2->elongation cleavage Cleavage from Resin (e.g., HF, TFMSA) elongation->cleavage peptide Purified Peptide cleavage->peptide

Solid-Phase Peptide Synthesis (SPPS) Workflow using a PAM Linker.

synthesis_pathway ptoluacetic_acid p-Toluacetic Acid bromination Bromination (NBS, Benzoyl Peroxide) ptoluacetic_acid->bromination bmpa This compound (PAM Acid) bromination->bmpa hydrolysis Hydrolysis (NaOH, then H₂SO₄) bmpa->hydrolysis esterification Reaction with Sodium Acetate bmpa->esterification hmpa 4-(Hydroxymethyl)phenylacetic Acid hydrolysis->hmpa ampa 4-(Acetoxymethyl)phenylacetic Acid esterification->ampa

Key Synthetic Transformations of this compound.

References

Spectroscopic Analysis of 4-(Bromomethyl)phenylacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Bromomethyl)phenylacetic acid, a key reagent and building block in various chemical syntheses. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical research who utilize spectroscopic techniques for structural elucidation and quality control.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that while the existence of this data is well-documented, detailed, publicly available peak lists are limited. The data presented here is a composite of expected values based on the chemical structure and information from commercial scientific data repositories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.3-7.4Multiplet4HAromatic (C₆H₄)
~4.5Singlet2H-CH₂Br
~3.6Singlet2H-CH₂COOH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppmAssignment
~178-COOH
~138Aromatic (quaternary)
~135Aromatic (quaternary)
~130Aromatic (-CH)
~129Aromatic (-CH)
~41-CH₂COOH
~33-CH₂Br

Note: The NMR data is sourced from Sigma-Aldrich Co. LLC. and is available through databases such as Wiley SpectraBase. The exact chemical shifts may vary depending on the solvent and experimental conditions.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Strong, BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~3000MediumC-H stretch (Aromatic)
1600, 1450Medium-WeakC=C stretch (Aromatic ring)
~1200StrongC-O stretch
~600-700MediumC-Br stretch

Note: The IR spectral data has been reported by Bio-Rad Laboratories, Inc. and Alfa Aesar, Thermo Fisher Scientific, with spectra available on platforms like SpectraBase.[1]

Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information on its molecular weight and fragmentation pattern.

m/zInterpretation
228/230Molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of Bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.
149Loss of Br (-79/81) and subsequent fragmentation.
91Tropylium ion (C₇H₇⁺), a common fragment for benzyl-containing compounds.

Note: GC-MS data for this compound is available through John Wiley & Sons, Inc., as indicated in spectral databases.[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid): For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or use ATR Sample->Prep_IR Prep_MS Dissolve and Dilute Sample->Prep_MS NMR_Spec NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Spec IR_Spec FT-IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data Chemical Shifts, Coupling Constants, Integration NMR_Spec->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR_Spec->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For detailed and certified data, it is recommended to consult the commercial suppliers and spectral databases directly.

References

An In-Depth Technical Guide to the Solubility and Stability of 4-(Bromomethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Bromomethyl)phenylacetic acid is a key bifunctional reagent utilized extensively in the synthesis of pharmaceuticals and other fine chemicals. Its utility as a chemical intermediate is derived from the reactivity of its two functional moieties: the carboxylic acid and the benzylic bromide. A thorough understanding of its solubility and chemical stability is paramount for its effective use in process development, formulation, and for ensuring the quality and purity of resulting products. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to a lack of extensive publicly available quantitative data, this document also furnishes detailed experimental protocols for determining these critical physicochemical properties, in line with established scientific and regulatory standards.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its structure, featuring a phenylacetic acid backbone with a bromomethyl substituent at the para position, dictates its chemical behavior and physical properties.

PropertyValueSource(s)
CAS Number 13737-36-5[1][2][3][4][5]
Molecular Formula C₉H₉BrO₂[1][2][3][4][6]
Molecular Weight 229.07 g/mol [2][3][6]
Melting Point 179-183 °C (lit.)[6]
Appearance White to light beige crystalline powder[1]
pKa 4.24 ± 0.10 (Predicted)[1]

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. The available information is largely qualitative.

2.1 Aqueous Solubility

The compound is described as being "sparingly soluble in water".[1] As a carboxylic acid with a predicted pKa of 4.24, its aqueous solubility is expected to be pH-dependent, increasing significantly at pH values above its pKa due to the formation of the more soluble carboxylate salt.

2.2 Organic Solvent Solubility

While specific data is scarce, a structurally related compound, this compound phenacyl ester, is noted to be insoluble in water but soluble in organic solvents such as ethanol and ether.[7] This suggests that this compound is likely to exhibit solubility in polar organic solvents. Another related compound, 4-bromophenylacetic acid, is soluble in ethanol.

2.3 Summary of Solubility Data

The following table is provided as a template for researchers to populate with experimentally determined data.

SolventTemperature (°C)Solubility (mg/mL)Method
Water (pH 3.0)25Data not availableShake-Flask
Water (pH 7.4)25Data not availableShake-Flask
Ethanol25Data not availableShake-Flask
Methanol25Data not availableShake-Flask
Acetone25Data not availableShake-Flask
Dimethyl Sulfoxide (DMSO)25Data not availableShake-Flask

Stability Profile

The stability of this compound is a critical consideration due to the presence of the reactive benzylic bromide functional group. Standard storage recommendations are in a cool, dry place.[1]

3.1 Hydrolytic Stability

The benzylic bromide moiety is susceptible to hydrolysis, which would result in the formation of 4-(hydroxymethyl)phenylacetic acid. This degradation is expected to be influenced by pH and temperature. While specific kinetic data is not available for this compound, the hydrolysis of benzyl halides is a well-known chemical transformation that can proceed through either Sₙ1 or Sₙ2 mechanisms, depending on the conditions.

3.2 Thermal Stability

As a solid, the compound has a relatively high melting point (179-183 °C), suggesting good thermal stability at ambient temperatures. However, at elevated temperatures, decomposition is likely. The primary pathway for thermal degradation is expected to involve the cleavage of the C-Br bond, which is the most labile bond in the molecule.

3.3 Photostability

Photostability data is not currently available. Compounds with aromatic rings can absorb UV light, which may lead to photodegradation.

3.4 Summary of Potential Degradation Pathways

Stress ConditionPotential Degradation Product(s)Degradation Pathway
Hydrolysis (Acidic/Basic) 4-(Hydroxymethyl)phenylacetic acidNucleophilic substitution of bromide by water or hydroxide
Oxidation 4-Formylphenylacetic acid, 4-Carboxyphenylacetic acidOxidation of the benzylic carbon
Thermal Dimerization products, products from radical C-Br cleavageHomolytic cleavage of the C-Br bond
Photolytic To be determinedTo be determined

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

4.1 Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the reliable shake-flask method for determining the thermodynamic solubility of a compound.[8]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, pH-adjusted buffers, Ethanol, Methanol, Acetone, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of glass vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

  • Solvent Addition: Add a known volume of the selected solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease shaking and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle. Centrifugation at a moderate speed can be used to expedite this process.

  • Sampling: Carefully withdraw a sample from the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as HPLC-UV, against a calibration curve prepared from standards of known concentration.[8]

  • Calculation: Calculate the solubility in mg/mL or g/L, accounting for the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Shake at constant T (24-72h) B->C D Settle/Centrifuge C->D E Sample Supernatant D->E F Filter (0.22 µm) E->F G Dilute F->G H Quantify (HPLC-UV) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

4.2 Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the intrinsic stability of this compound under various stress conditions, in accordance with ICH guidelines.[9][10][11][12]

Objective: To identify potential degradation products and degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M)

  • Sodium hydroxide (e.g., 0.1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Water bath or oven for thermal stress

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep a sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep a sample at room temperature for a defined period (e.g., 2-8 hours), monitoring frequently due to expected rapid degradation.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep the sample at room temperature for a defined period (e.g., 24 hours).

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven for a defined period (e.g., 48 hours). Also, heat a solution of the compound.

  • Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.[11] A dark control should be kept under the same conditions.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[9][10]

G cluster_stress Forced Degradation Conditions (ICH Q1A) Start This compound (Solid & Solution) Acid Acidic (e.g., 0.1M HCl, 60°C) Start->Acid Base Basic (e.g., 0.1M NaOH, RT) Start->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal (e.g., 80°C, Solid/Solution) Start->Thermal Photo Photolytic (ICH Q1B Light Exposure) Start->Photo Analysis Analyze by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products & Pathways Analysis->Outcome

Caption: Forced Degradation Experimental Workflow.

Development of a Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated analytical method that can resolve the parent compound from all potential degradation products and process impurities.[13][14][15][16][17]

5.1 Recommended Approach: Reversed-Phase HPLC with UV Detection

A gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach for this type of analysis.

Initial Method Parameters:

  • Column: C18, e.g., 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm, to be determined by UV scan).

  • Column Temperature: 30 °C

Method Development and Validation:

  • Specificity: The primary goal is to demonstrate specificity. This is achieved by analyzing the samples generated during the forced degradation studies. The method must show baseline separation between the main peak of this compound and all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the main peak is not co-eluting with any degradants.

  • Optimization: Adjustments to the mobile phase pH, gradient slope, column chemistry (e.g., C8, Phenyl-Hexyl), and temperature may be required to achieve optimal separation.

  • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, including parameters such as linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion

This compound is a valuable synthetic intermediate whose full potential can be realized with a comprehensive understanding of its physicochemical properties. While published quantitative data on its solubility and stability are limited, this guide provides the necessary framework for any researcher to generate this critical information. By employing the detailed protocols for solubility determination and forced degradation studies, coupled with the development of a robust stability-indicating analytical method, scientists can ensure the reliable and effective use of this compound in their research and development endeavors. The reactive nature of the benzylic bromide suggests that careful handling and storage, as well as consideration of its stability in various solvent systems and pH conditions, are essential for successful application.

References

The Bromomethyl Group in Phenylacetic Acid Derivatives: A Gateway to Novel Therapeutics and Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The reactivity of the bromomethyl group attached to a phenylacetic acid framework is a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development. This versatile functional group serves as a highly reactive electrophilic site, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the phenylacetic acid moiety into a wide array of molecular scaffolds, making it an invaluable building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and other complex organic molecules. This technical guide provides a comprehensive overview of the core principles governing the reactivity of bromomethylated phenylacetic acid derivatives, supported by experimental data, detailed protocols, and mechanistic insights.

Understanding the Reactivity of the Bromomethyl Group

The enhanced reactivity of the bromomethyl group in phenylacetic acid derivatives stems from its nature as a benzylic halide. Benzylic halides are particularly susceptible to nucleophilic substitution through both SN1 and SN2 mechanisms. The choice of pathway is influenced by several factors, including the substitution pattern on the phenyl ring, the nature of the nucleophile, the solvent, and the reaction temperature.

SN1 and SN2 Mechanisms:

  • SN1 Pathway: The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized benzylic carbocation intermediate. The stability of this carbocation is a key factor driving the SN1 pathway. Polar protic solvents, which can solvate both the departing bromide ion and the carbocation intermediate, favor this mechanism.

  • SN2 Pathway: This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The transition state of the SN2 reaction at a benzylic position is stabilized by the adjacent π-system of the aromatic ring.

The phenylacetic acid moiety itself, particularly the carboxymethyl group (-CH₂COOH), can influence the reactivity of the bromomethyl group through electronic and steric effects. The position of the bromomethyl group on the phenyl ring (ortho, meta, or para) also plays a crucial role in determining its reactivity.

Quantitative Insights into Reactivity

While specific kinetic data for the solvolysis or nucleophilic substitution of bromomethylphenylacetic acids are not extensively documented in publicly available literature, the reactivity trends can be inferred from studies on substituted benzyl bromides. The Hammett equation provides a framework for quantifying the effect of substituents on the reaction rate.

Hammett Equation:

log(k/k₀) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.

For reactions of benzyl bromides, Hammett plots can reveal valuable information about the reaction mechanism. A negative ρ value indicates that electron-donating groups accelerate the reaction, which is consistent with the development of a positive charge in the transition state, as seen in both SN1 and SN2 reactions of benzylic halides.

Table 1: Relative Rate Constants for the Reaction of Para-Substituted Benzyl Bromides with Pyridine in Acetone at 40°C

Substituent (R)Relative Rate (kR/kH)
H1.00
CH₃1.66[1]
C₂H₅1.40[1]

This data, while not for phenylacetic acid derivatives directly, illustrates the accelerating effect of electron-donating alkyl groups on the nucleophilic substitution of a benzylic bromide.[1]

Synthesis and Key Reactions: Experimental Protocols

The bromomethyl group is a versatile handle for a variety of chemical transformations. Below are detailed protocols for the synthesis of a key bromomethylated phenylacetic acid derivative and its subsequent use in common synthetic operations.

Synthesis of 4-(Bromomethyl)phenylacetic Acid

This protocol describes the radical bromination of 4-methylphenylacetic acid (p-toluacetic acid) using N-bromosuccinimide (NBS).

Materials:

  • 4-Methylphenylacetic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or Azobisisobutyronitrile - AIBN)

  • Chlorobenzene (or other high-boiling solvent)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methylphenylacetic acid in chlorobenzene.[2][3]

  • Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (radical initiator) to the solution.[2][3]

  • Heat the reaction mixture to 85-90 °C under irradiation with an incandescent light to initiate the reaction. The reaction is exothermic and the temperature may rise to 110 °C.[2][3]

  • Maintain the reaction at 90-110 °C for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2][3]

  • After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate.[2][3]

  • Filter the solid product and wash it thoroughly with water to remove any remaining succinimide.[2][3]

  • Dry the product under vacuum to obtain this compound as a white solid.

Table 2: Representative Yields for the Synthesis of this compound

InitiatorSolventYieldPurity (HPLC)Reference
Benzoyl peroxideChlorobenzene91.9%99.2%[2][3]
AIBNChlorobenzene90%98.7%[3]
AIBNDichlorobenzene88.1%98.3%[3]
Williamson Ether Synthesis with this compound

This protocol outlines the synthesis of an ether by reacting this compound with a phenol.

Materials:

  • This compound

  • A phenol (e.g., p-cresol)

  • Potassium hydroxide (KOH) or other suitable base

  • Water

  • Hydrochloric acid (HCl) for acidification

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in water.[4]

  • Add the phenol (e.g., p-cresol) to the basic solution and swirl until a homogenous solution of the phenoxide is formed.[4]

  • Add this compound to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle boil for 1-2 hours.[4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with dropwise addition of concentrated HCl to precipitate the carboxylic acid product. Monitor the pH with pH paper.[4]

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Filter the precipitate by vacuum filtration and wash with cold water.[4]

  • Recrystallize the crude solid from a suitable solvent such as ethanol/water to obtain the pure ether product.

Esterification of this compound

This protocol describes the Fischer esterification of this compound with an alcohol.

Materials:

  • This compound

  • An alcohol (e.g., methanol or ethanol, used in excess as the solvent)

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude ester, which can be further purified by column chromatography if necessary.

Applications in Drug Development

The reactivity of the bromomethyl group in phenylacetic acid derivatives is exploited in the synthesis of numerous pharmaceuticals, particularly NSAIDs.

Synthesis of Loxoprofen

Loxoprofen is a widely used NSAID. A key step in its synthesis involves the reaction of a 2-(4-bromomethylphenyl)propionate derivative with a cyclopentanone derivative. The bromomethyl group serves as the electrophilic site for this crucial carbon-carbon bond-forming reaction.

The overall synthesis often involves the following key transformations:

  • Esterification of 2-(4-bromomethylphenyl)propionic acid to protect the carboxylic acid.[5]

  • Alkylation of an enamine or enolate of a cyclopentanone derivative with the methyl 2-(4-bromomethylphenyl)propionate.[5]

  • Hydrolysis of the ester and decarboxylation to yield loxoprofen.[5]

Synthesis of Fenbufen and Felbinac

Fenbufen is another NSAID that is metabolized to its active form, 4-biphenylacetic acid (felbinac).[6] While the primary synthesis of fenbufen involves a Friedel-Crafts acylation, derivatives and analogs can be prepared using cross-coupling reactions where a bromophenylacetic acid derivative is a key starting material.[6][7] For instance, felbinac can be synthesized via a Suzuki coupling reaction between p-bromophenylacetic acid and phenylboronic acid.[8]

Visualizing Reaction Mechanisms and Workflows

Graphviz diagrams can be used to illustrate the logical flow of synthetic procedures and the underlying reaction mechanisms.

sn1_mechanism substrate R-CH(Ar)-Br carbocation R-CH(Ar)+ + Br- substrate->carbocation Slow, Rate-determining product R-CH(Ar)-Nu carbocation->product Fast, + Nu-

SN1 reaction mechanism for a benzylic bromide.

sn2_mechanism reactants Nu- + R-CH(Ar)-Br transition_state [Nu...CH(R)(Ar)...Br]δ- reactants->transition_state product Nu-CH(R)-Ar + Br- transition_state->product

SN2 reaction mechanism for a benzylic bromide.

loxoprofen_synthesis_workflow start 2-(4-Bromomethylphenyl)propionic Acid esterification Esterification (e.g., with Methanol, H2SO4) start->esterification intermediate1 Methyl 2-(4-Bromomethylphenyl)propionate esterification->intermediate1 alkylation Alkylation of Cyclopentanone Derivative intermediate1->alkylation intermediate2 Alkylated Intermediate alkylation->intermediate2 hydrolysis Hydrolysis and Decarboxylation intermediate2->hydrolysis product Loxoprofen hydrolysis->product

Simplified workflow for the synthesis of Loxoprofen.

cox_inhibition_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids NSAIDs (e.g., Loxoprofen) nsaids->cox inhibit

Simplified COX inhibition pathway by NSAIDs.

Conclusion

The bromomethyl group in phenylacetic acid derivatives is a powerful and versatile functional group that provides a reactive handle for a wide range of synthetic transformations. Its predictable reactivity, primarily through SN1 and SN2 mechanisms, makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of the factors influencing the reactivity of this group is crucial for the efficient design and execution of synthetic routes to novel and important molecules, including a significant number of commercially available NSAIDs. The continued exploration of the chemistry of these derivatives will undoubtedly lead to the discovery of new therapeutic agents and innovative synthetic methodologies.

References

The Versatile Role of 4-(Bromomethyl)phenylacetic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

4-(Bromomethyl)phenylacetic acid, a bifunctional organic compound, has emerged as a pivotal building block in contemporary organic synthesis. Its unique structure, featuring both a reactive benzylic bromide and a carboxylic acid moiety, allows for a diverse range of chemical transformations. This dual functionality makes it an invaluable precursor in the synthesis of a wide array of molecules, from pharmaceuticals and agrochemicals to specialized polymers and research tools. This technical guide provides an in-depth exploration of the key applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of synthetic pathways to empower researchers and professionals in drug discovery and development.

Core Applications of this compound

The synthetic utility of this compound is primarily centered on three key areas: its role as a precursor to the Phenylacetamidomethyl (PAM) linker for solid-phase peptide synthesis, its application as a key intermediate in the manufacture of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), and its use in the development of serine protease inhibitors.

Precursor to the PAM Linker for Solid-Phase Peptide Synthesis

In the realm of peptide chemistry, this compound is the foundational reagent for the synthesis of the Phenylacetamidomethyl (PAM) linker. The PAM linker is widely utilized in Boc-based solid-phase peptide synthesis (SPPS) due to its stability under the acidic conditions required for Boc deprotection, while allowing for facile cleavage of the final peptide from the resin support under strong acid conditions.

StepProductStarting MaterialKey ReagentsYield (%)Purity (%)
1This compoundp-Toluic acidN-Bromosuccinimide (NBS), Benzoyl peroxide91.999.2 (HPLC)
2Boc-aminoacyl-4-(oxymethyl)phenylacetic acid phenacyl esterThis compound phenacyl esterBoc-amino acid salt--

Data for step 2 is qualitative as yields can vary depending on the specific amino acid used.

Synthesis of this compound [1][2]

To a 250 mL three-necked flask, add 24 g of p-toluic acid and 75 mL of chlorobenzene. To this suspension, add 30 g of N-bromosuccinimide (NBS) and 0.5 g of benzoyl peroxide. The mixture is heated to 85°C under mechanical stirring and irradiated with an incandescent light to initiate the reaction. The reaction temperature will spontaneously increase to approximately 110°C and should be maintained between 90-110°C for 8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, leading to the precipitation of the solid product. The solid is collected by filtration and the filter cake is washed thoroughly with water. The resulting white solid is dried to yield 33.7 g (91.9%) of this compound with a purity of 99.2% as determined by HPLC.

Conversion to PAM Linker and Attachment to Resin

The synthesized this compound is first esterified, for example, with phenacyl bromide, to protect the carboxylic acid. The resulting phenacyl ester is then reacted with a Boc-protected amino acid salt to form the Boc-aminoacyl-4-(oxymethyl)phenylacetic acid phenacyl ester. The phenacyl protecting group is subsequently removed, and the free carboxylic acid of the linker-amino acid construct is then coupled to an aminomethylated polystyrene resin to generate the final PAM resin ready for peptide synthesis.

PAM_Linker_Synthesis cluster_synthesis Synthesis of this compound cluster_linker_prep PAM Linker Preparation and Resin Attachment p_toluic_acid p-Toluic Acid reaction1 Bromination p_toluic_acid->reaction1 NBS, Benzoyl Peroxide, Chlorobenzene, 90-110°C bmpa This compound reaction1->bmpa bmpa2 This compound esterification Esterification bmpa2->esterification Phenacyl Bromide phenacyl_ester Phenacyl Ester Derivative esterification->phenacyl_ester coupling1 Coupling with Boc-Amino Acid phenacyl_ester->coupling1 boc_aa_linker Boc-Aminoacyl-PAM Linker coupling1->boc_aa_linker coupling2 Coupling to Resin boc_aa_linker->coupling2 resin Aminomethylated Polystyrene Resin resin->coupling2 pam_resin PAM Resin coupling2->pam_resin

Figure 1. Synthetic workflow for the preparation of PAM resin.
Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound and its derivatives are crucial intermediates in the synthesis of several NSAIDs. A prominent example is the synthesis of Loxoprofen, a widely used analgesic and anti-inflammatory drug.

StepProductStarting MaterialKey ReagentsYield (%)
1Methyl 2-(4-bromomethylphenyl)propionate2-(4-Bromomethylphenyl)propionic acidMethanol, Sulfuric acid92.2
2LoxoprofenMethyl 2-(4-bromomethylphenyl)propionateN-(1-cyclopentenyl)morpholine, NaOH78.1 (of Loxoprofen after hydrolysis)
3Loxoprofen SodiumLoxoprofenSodium hydroxide, Ethanol90.3

Synthesis of Loxoprofen Sodium from 2-(4-Bromomethylphenyl)propionic acid [3]

Step 1: Esterification In a 250 mL three-necked flask, 46.6 g (0.2 mol) of 2-(4-bromomethylphenyl)propionic acid is dissolved in 100 mL of anhydrous methanol. The solution is cooled in an ice bath, and 4.6 g of 98% concentrated sulfuric acid is added slowly. The reaction is continued for 6 hours in the ice bath. Progress is monitored by TLC. After completion, potassium carbonate is added to the reaction solution to adjust the pH to 10. The mixture is filtered, and the filtrate is dried with anhydrous sodium sulfate. Methanol is removed by rotary evaporation to yield 47.2 g (92.2%) of methyl 2-(4-bromomethylphenyl)propionate.

Step 2: Enamine Alkylation and Hydrolysis A solution of methyl 2-(4-bromomethylphenyl)propionate in toluene is prepared. In a separate container, N-(1-cyclopentenyl)morpholine is dissolved in toluene. The methyl 2-(4-bromomethylphenyl)propionate solution is added dropwise to the N-(1-cyclopentenyl)morpholine solution under reflux conditions. The reaction is continued under reflux for 8-12 hours. After cooling, an aqueous sodium hydroxide solution is added for hydrolysis. The aqueous phase is separated and acidified with 15 wt% hydrochloric acid to a pH of 1, causing loxoprofen to precipitate as a white solid. The solid is collected by filtration and recrystallized from acetonitrile to yield loxoprofen (78.1% yield).

Step 3: Salt Formation 27.5 g (0.112 mol) of loxoprofen is dissolved in 50 mL of anhydrous ethanol. A solution of 4.6 g (0.115 mol) of sodium hydroxide in 50 mL of anhydrous ethanol is prepared. The sodium hydroxide solution is added dropwise to the loxoprofen solution at 50°C over 1 hour. The mixture is kept at this temperature for an additional hour. The resulting precipitate is filtered and dried to afford 27.1 g (90.3%) of loxoprofen sodium.

Loxoprofen_Synthesis start 2-(4-Bromomethylphenyl)propionic acid esterification Esterification start->esterification MeOH, H₂SO₄ methyl_ester Methyl 2-(4-bromomethylphenyl)propionate esterification->methyl_ester alkylation Enamine Alkylation methyl_ester->alkylation N-(1-cyclopentenyl)morpholine, Toluene, Reflux intermediate Alkylated Intermediate alkylation->intermediate hydrolysis Hydrolysis intermediate->hydrolysis NaOH(aq), then H⁺ loxoprofen Loxoprofen hydrolysis->loxoprofen salt_formation Salt Formation loxoprofen->salt_formation NaOH, EtOH loxoprofen_sodium Loxoprofen Sodium salt_formation->loxoprofen_sodium

Figure 2. Reaction scheme for the synthesis of Loxoprofen Sodium.
Synthesis of Serine Protease Inhibitors

The reactive benzyl bromide moiety of this compound makes it a suitable scaffold for the synthesis of serine protease inhibitors. By introducing functionalities that can interact with the active site of these enzymes, potent and selective inhibitors can be developed. One strategy involves the synthesis of 4-amidinobenzyl esters, which mimic the natural substrates of trypsin-like serine proteases.

StepProductStarting MaterialKey ReagentsYield (%)
14-(Aminomethyl)phenylacetic acidThis compoundPhthalimide, Hydrazine-
24-(Guanidinomethyl)phenylacetic acid4-(Aminomethyl)phenylacetic acid1H-Pyrazole-1-carboxamidine hydrochloride-
3Benzyl 4-(guanidinomethyl)phenylacetate4-(Guanidinomethyl)phenylacetic acidBenzyl alcohol, Acid catalyst-

Yields for this synthetic route are highly dependent on specific reaction conditions and purification methods.

Synthesis of Benzyl 4-(guanidinomethyl)phenylacetate (A Model Serine Protease Inhibitor)

Step 1: Amination (Gabriel Synthesis) this compound is reacted with potassium phthalimide in a suitable solvent like DMF to form the phthalimido derivative. Subsequent treatment with hydrazine hydrate cleaves the phthalimide group, yielding 4-(aminomethyl)phenylacetic acid.

Step 2: Guanidinylation 4-(Aminomethyl)phenylacetic acid is reacted with a guanidinylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, in the presence of a base (e.g., diisopropylethylamine) in a polar aprotic solvent. This reaction converts the primary amine to a guanidine group, affording 4-(guanidinomethyl)phenylacetic acid.

Step 3: Esterification The carboxylic acid of 4-(guanidinomethyl)phenylacetic acid is esterified with benzyl alcohol. This can be achieved using standard esterification methods, such as Fischer esterification with a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) in refluxing toluene with a Dean-Stark trap to remove water. The final product, benzyl 4-(guanidinomethyl)phenylacetate, is then purified by chromatography.

Serine_Protease_Inhibitor_Synthesis cluster_inhibitor Synthesis of a Model Serine Protease Inhibitor cluster_interaction Inhibitor-Protease Interaction start_node This compound amination Amination start_node->amination 1. Potassium Phthalimide 2. Hydrazine amino_acid 4-(Aminomethyl)phenylacetic Acid amination->amino_acid guanidinylation Guanidinylation amino_acid->guanidinylation Guanidinylating Agent, Base guanidino_acid 4-(Guanidinomethyl)phenylacetic Acid guanidinylation->guanidino_acid esterification Esterification guanidino_acid->esterification Benzyl Alcohol, Acid Catalyst final_product Benzyl 4-(guanidinomethyl)phenylacetate (Model Inhibitor) esterification->final_product inhibitor Model Inhibitor final_product->inhibitor binding Binding to Active Site inhibitor->binding protease Serine Protease (e.g., Trypsin) protease->binding

Figure 3. Logical workflow for the synthesis and action of a model serine protease inhibitor.

Conclusion

This compound stands out as a remarkably versatile and valuable reagent in organic synthesis. Its ability to serve as a linchpin in the creation of complex and biologically significant molecules underscores its importance in both academic research and industrial applications. The detailed protocols and synthetic schemes presented in this guide are intended to facilitate the effective utilization of this compound, enabling further innovation in the fields of peptide synthesis, drug discovery, and beyond. As the demand for sophisticated molecular architectures continues to grow, the applications of this compound are poised to expand, solidifying its status as a cornerstone of modern synthetic chemistry.

References

The Biological Significance of Phenylacetic Acid Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenylacetic acid (PAA) and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities.[1] The core structure, consisting of a phenyl group attached to an acetic acid moiety, serves as a scaffold for the development of numerous therapeutic agents.[1][2] This technical guide provides an in-depth overview of the biological significance of PAA derivatives, focusing on their applications in drug development, mechanisms of action, and relevant experimental methodologies. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource to support further investigation and innovation in this field.

Therapeutic Applications of Phenylacetic Acid Derivatives

The structural simplicity and synthetic tractability of the phenylacetic acid scaffold have made it a privileged motif in medicinal chemistry. PAA derivatives have been successfully developed into drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.

Anti-inflammatory Activity

A prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) is derived from phenylacetic acid.[2] These compounds primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.

Table 1: Anti-inflammatory Activity of Phenylacetic Acid Derivatives (COX-2 Inhibition)

Compound/DrugChemical ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) for COX-2Reference
Compound 5fPhenoxy Acetic Acid Derivative4.070.0667.83[3]
Compound 7bPhenoxy Acetic Acid Derivative5.930.0874.13[3]
Compound 6aPyrazoline-Phenoxyacetic Acid-0.03365.4[3]
Compound 6cPyrazoline-Phenoxyacetic Acid-0.03196.9[3]
CelecoxibSelective COX-2 Inhibitor14.930.08186.63[3]
Mefenamic AcidNon-Selective NSAID29.90.8236.46[3]
DiclofenacPhenylacetic Acid Derivative-0.822-[3]
Anticancer Activity

Several phenylacetamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][4][5] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) through various signaling pathways.

Table 2: Cytotoxicity of Phenylacetamide Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 3jMDA-MB-4680.76 ± 0.09[2]
DoxorubicinMDA-MB-4680.38 ± 0.07[2]
Compound 3dMDA-MB-4680.6 ± 0.08[4][5]
Compound 3dPC-120.6 ± 0.08[4][5]
Compound 3cMCF-70.7 ± 0.08[4][5]
Compound 3dMCF-70.7 ± 0.4[4][5]
Compound 2bPC352[1]
Compound 2cPC380[1]
ImatinibPC340[1]
Compound 2cMCF-7100[1]
ImatinibMCF-798[1]
Antimicrobial Activity

Phenylacetic acid itself and some of its derivatives exhibit antimicrobial properties against a range of bacteria and fungi.[6][7] This has led to their investigation as potential leads for the development of new anti-infective agents.

Table 3: Minimum Inhibitory Concentration (MIC) of Phenylacetic Acid and its Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Phenylacetic Acid (SH-1)Phytophthora capsici50[6]
Sodium Phenylacetate (SH-2)Phytophthora capsici50[6]
Phenylacetic Acid (SH-1)Rhizoctonia solani50[6]
Sodium Phenylacetate (SH-2)Rhizoctonia solani50[6]
Phenylacetic Acid (SH-1)Saccharomyces cerevisiae50[6]
Sodium Phenylacetate (SH-2)Saccharomyces cerevisiae50[6]
Phenylacetic Acid (SH-1)Pseudomonas syringae pv. syringae50[6]
Sodium Phenylacetate (SH-2)Pseudomonas syringae pv. syringae50[6]
Phenylacetic Acid (SH-1)Pythium ultimum10[6]
Sodium Phenylacetate (SH-2)Pythium ultimum10[6]
Phenylacetic Acid (SH-1)Colletotrichum orbiculare100[6]
Sodium Phenylacetate (SH-2)Colletotrichum orbiculare100[6]
Phenylacetic Acid (SH-1)Candida albicans100[6]
Sodium Phenylacetate (SH-2)Candida albicans100[6]
Phenylacetic Acid (SH-1)Bacillus subtilis100[6]
Sodium Phenylacetate (SH-2)Bacillus subtilis100[6]

Mechanisms of Action

The diverse biological activities of phenylacetic acid derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Induction of Apoptosis

A significant mechanism underlying the anticancer activity of many PAA derivatives is the induction of apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Phenylacetamide derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the activation of the caspase cascade.[4][8][9]

cluster_extracellular cluster_cell Cancer Cell PAA_derivative Phenylacetic Acid Derivative Bcl2 Bcl-2 (Anti-apoptotic) PAA_derivative->Bcl2 Downregulates Bax Bax (Pro-apoptotic) PAA_derivative->Bax Upregulates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bcl2->Bax Inhibits Bax->Mitochondrion Promotes permeabilization Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by PAA derivatives.
COX-2 Inhibition

The anti-inflammatory effects of PAA derivatives like diclofenac are primarily mediated by the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

cluster_membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes conversion Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediates PAA_derivative Phenylacetic Acid Derivative (e.g., Diclofenac) PAA_derivative->COX2 Inhibits

Caption: Mechanism of COX-2 inhibition by PAA derivatives.
PPAR Agonism

Certain phenylacetic acid derivatives have been identified as agonists for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[10][11] Activation of PPARs, often in a heterodimeric complex with the Retinoid X Receptor (RXR), leads to the transcription of target genes that can improve insulin sensitivity and lipid profiles.[12][13][14]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAA_derivative Phenylacetic Acid Derivative PPAR PPAR PAA_derivative->PPAR Binds and Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Target_Gene Target Gene mRNA mRNA Target_Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Metabolic_Effects Metabolic Effects (e.g., improved insulin sensitivity) Protein->Metabolic_Effects Leads to

Caption: PPAR agonism by PAA derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of phenylacetic acid derivatives.

Synthesis of Phenylacetic Acid Derivatives

A variety of synthetic routes are available for the preparation of functionalized phenylacetic acids. The choice of method depends on the desired substituents and starting materials.

Start Starting Material (e.g., Benzyl Cyanide, Acetophenone) Reaction Chemical Transformation (e.g., Hydrolysis, Oxidation, Carbonylation) Start->Reaction Workup Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, MS, IR) Purification->Characterization Final_Product Pure Phenylacetic Acid Derivative Characterization->Final_Product

Caption: Generalized workflow for the synthesis of PAA derivatives.

Protocol: Hydrolysis of Benzyl Cyanide [15]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzyl cyanide, sulfuric acid, and water.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over ice.

  • Isolation: The phenylacetic acid will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., water or a mixture of organic solvents) to obtain the pure phenylacetic acid.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the phenylacetic acid derivative in a suitable solvent. Make serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the growth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add a defined volume of the microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

  • Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenylacetic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Phenylacetic acid and its derivatives continue to be a rich source of biologically active compounds with significant therapeutic potential. Their diverse mechanisms of action, including anti-inflammatory, anticancer, and antimicrobial effects, underscore the importance of this chemical scaffold in drug discovery. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and develop novel PAA-based therapeutics. Future research in this area will likely focus on the design of more potent and selective derivatives with improved pharmacokinetic and safety profiles, as well as the elucidation of novel biological targets and mechanisms of action.

References

The Bifunctional Architect: A Technical Guide to 4-(Bromomethyl)phenylacetic Acid in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of targeted therapeutics and bioconjugation, the choice of a linker molecule is paramount. It is the silent architect that dictates the stability, efficacy, and ultimate success of complex molecular assemblies such as antibody-drug conjugates (ADCs). Among the diverse arsenal of linking agents, 4-(Bromomethyl)phenylacetic acid emerges as a versatile bifunctional linker, offering a unique combination of reactive moieties for the covalent attachment of biomolecules and therapeutic agents. This technical guide provides an in-depth exploration of its core properties, applications, and the experimental considerations for its use in research and drug development.

Core Properties of this compound

This compound is a bifunctional molecule featuring a carboxylic acid group and a reactive bromomethyl group attached to a central phenyl ring. This distinct structural arrangement allows for sequential or orthogonal conjugation strategies.

The carboxylic acid moiety provides a handle for standard amide bond formation with primary amines, commonly found in the side chains of lysine residues in proteins or in various drug molecules. This reaction is typically mediated by carbodiimide chemistry.

The bromomethyl group , a benzylic halide, is a potent electrophile that readily reacts with nucleophiles, most notably the thiol groups of cysteine residues in proteins and peptides, to form a stable thioether bond. This reaction proceeds via a nucleophilic substitution mechanism.

PropertyValueReference
Chemical Formula C₉H₉BrO₂[1]
Molecular Weight 229.07 g/mol [1][2][3]
Appearance White to light beige crystalline powder[]
Melting Point 179-183 °C[3][5]
CAS Number 13737-36-5[1][5]

The Role of this compound as a Bifunctional Linker

The dual reactivity of this compound allows it to bridge two different molecules, making it an invaluable tool in the construction of complex bioconjugates.

Reaction Mechanisms

The utility of this linker is rooted in two primary reaction pathways:

  • Amide Bond Formation: The carboxylic acid can be activated, for example with a carbodiimide such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS), to form an NHS ester. This activated ester then readily reacts with a primary amine on a target molecule (e.g., a drug or a protein's lysine residue) to form a stable amide bond.

  • Thioether Bond Formation: The bromomethyl group is an excellent alkylating agent for thiol groups. The reaction with a cysteine residue on a protein or a thiol-containing molecule proceeds via an SN2 reaction to form a highly stable thioether linkage. This reaction is typically performed under mild conditions at a slightly basic pH to ensure the deprotonation of the thiol group, enhancing its nucleophilicity.

Reaction_Mechanism cluster_amide Amide Bond Formation cluster_thioether Thioether Bond Formation Amine R₁-NH₂ (e.g., Drug, Lysine) ActivatedEster 4-(Bromomethyl)phenylacetic acid NHS ester Amine->ActivatedEster Coupling Amide R₁-NH-CO-Linker-CH₂Br ActivatedEster->Amide Thiol R₂-SH (e.g., Protein, Cysteine) Linker R₁-NH-CO-Linker-CH₂Br Thiol->Linker Alkylation Thioether R₁-NH-CO-Linker-CH₂-S-R₂ Linker->Thioether

General reaction pathways for this compound.
Application in Antibody-Drug Conjugates (ADCs)

While direct application of this compound in clinically approved ADCs is not prominently documented, its chemistry is highly relevant to the field. It can be conceptualized as a non-cleavable linker. Once an ADC with such a linker is internalized by a cancer cell, the antibody is degraded in the lysosome, releasing the drug still attached to the linker and the amino acid residue (e.g., cysteine). The stability of the thioether bond formed from the bromomethyl group is a key advantage in this context, minimizing premature drug release in circulation.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Linker This compound Drug Cytotoxic Drug (-NH₂) Linker->Drug Amide Coupling Linker_Drug Drug-Linker Conjugate Drug->Linker_Drug Antibody Monoclonal Antibody (-SH) Linker_Drug->Antibody Thiol Alkylation ADC Antibody-Drug Conjugate Antibody->ADC TumorCell Tumor Cell ADC->TumorCell Binding Internalization Internalization TumorCell->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome DrugRelease Release of Drug-Linker-AA Lysosome->DrugRelease Apoptosis Cell Death DrugRelease->Apoptosis

Conceptual workflow for ADC synthesis and action.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound as a bifunctional linker. Optimization will be required for specific applications.

Protocol 1: Two-Step Protein-Drug Conjugation

This protocol describes the initial conjugation of the linker to a small molecule drug containing a primary amine, followed by conjugation to a thiol-containing protein.

Step 1: Synthesis of the Drug-Linker Intermediate

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1.2 equivalents) in anhydrous dimethylformamide (DMF).

    • Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

    • Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.

  • Conjugation to the Amine-Containing Drug:

    • Dissolve the drug (1 equivalent) in anhydrous DMF.

    • Add the activated linker solution dropwise to the drug solution.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Purification:

    • Upon completion, purify the drug-linker conjugate using flash column chromatography or preparative HPLC.

    • Characterize the product by mass spectrometry and NMR.

Step 2: Conjugation to a Thiol-Containing Protein

  • Protein Preparation:

    • If necessary, reduce the disulfide bonds of the protein to generate free thiols using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    • Remove the reducing agent using a desalting column, exchanging the protein into a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5).

  • Conjugation Reaction:

    • Dissolve the purified drug-linker conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

    • Add the drug-linker solution to the protein solution at a molar excess of 5-20 fold.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching and Purification:

    • Quench any unreacted bromomethyl groups by adding a small molecule thiol, such as N-acetylcysteine.

    • Purify the resulting protein-drug conjugate by size-exclusion chromatography or dialysis to remove excess drug-linker and quenching agent.

  • Characterization:

    • Determine the concentration and degree of labeling (e.g., drug-to-antibody ratio, DAR) using UV-Vis spectroscopy.

    • Confirm the conjugation and assess the purity and aggregation state by SDS-PAGE and size-exclusion chromatography.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Linker Attachment

This compound can be used to prepare a phenacyl (Pac) ester-linked resin for SPPS.

  • Esterification to the Resin:

    • Swell a hydroxymethyl-functionalized resin (e.g., Wang resin) in DMF.

    • In a separate vessel, activate the carboxylic acid of this compound with a suitable coupling agent (e.g., DIC/DMAP).

    • Add the activated linker to the swollen resin and react for 12-24 hours.

    • Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.

  • Attachment of the First Amino Acid:

    • The first Fmoc-protected amino acid can be attached to the bromomethyl group via a cesium salt-mediated alkylation.

  • Peptide Synthesis:

    • Proceed with standard Fmoc-based solid-phase peptide synthesis.

  • Cleavage:

    • The final peptide can be cleaved from the resin under standard acidic conditions (e.g., TFA cocktail).

Quantitative Data and Characterization

Quantitative analysis is crucial for the successful development of bioconjugates. While extensive quantitative data for this compound specifically is not widely published in comparative tables, the following table outlines typical parameters that should be measured and provides expected ranges based on similar chemistries.

ParameterMethodTypical Values/Observations
Reaction Yield (Drug-Linker) HPLC, NMR> 70%
Drug-to-Antibody Ratio (DAR) UV-Vis Spectroscopy, HIC, Mass Spectrometry2 - 4
Purity of Conjugate SDS-PAGE, SEC> 95%
In Vitro Stability (Plasma) HPLC, ELISA> 90% intact conjugate after 7 days
In Vitro Potency (IC₅₀) Cell-based cytotoxicity assaysVaries depending on drug and cell line

Logical and Experimental Workflows

The following diagram illustrates a typical decision-making and experimental workflow for utilizing a bifunctional linker like this compound in the development of an ADC.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & In Vivo Evaluation TargetSelection Target Selection (Antigen, Biomolecule) PayloadSelection Payload Selection (Drug, Fluorophore) TargetSelection->PayloadSelection LinkerSynthesis Drug-Linker Synthesis (Protocol 1, Step 1) PayloadSelection->LinkerSynthesis Bioconjugation Bioconjugation (Protocol 1, Step 2) LinkerSynthesis->Bioconjugation Purification Purification & Characterization Bioconjugation->Purification BindingAssay Binding Affinity (ELISA, SPR) Purification->BindingAssay Cytotoxicity In Vitro Cytotoxicity (IC₅₀) BindingAssay->Cytotoxicity StabilityAssay Plasma Stability Cytotoxicity->StabilityAssay PKPD Pharmacokinetics & Pharmacodynamics StabilityAssay->PKPD Efficacy In Vivo Efficacy (Xenograft Models) PKPD->Efficacy

Workflow for ADC development using a bifunctional linker.

Conclusion

This compound represents a valuable and versatile tool in the field of bioconjugation. Its orthogonal reactive groups—a carboxylic acid for amine coupling and a bromomethyl group for thiol alkylation—allow for the controlled and stable linkage of diverse molecular entities. While it may not be as widely cited in late-stage clinical candidates as some other proprietary linkers, the fundamental chemistry it employs is robust, well-understood, and highly relevant to the design of next-generation antibody-drug conjugates, targeted probes, and other complex biomolecular constructs. The protocols and workflows outlined in this guide provide a solid foundation for researchers and drug developers to harness the potential of this bifunctional architect in their scientific endeavors.

References

Methodological & Application

Synthesis of 4-(Bromomethyl)phenylacetic acid from p-toluic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of 4-(Bromomethyl)phenylacetic acid, a key organic intermediate used in the development of pharmaceuticals and agrochemicals.[1] The described method employs a free-radical bromination of 4-methylphenylacetic acid using N-Bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator. This process is efficient, yielding a high-purity product.[2] The protocol includes detailed steps for the reaction, purification, and characterization of the final compound, along with necessary safety precautions.

Nomenclature Clarification: The requested synthesis is from p-toluic acid. However, the most direct and commonly cited route to this compound is the side-chain bromination of 4-methylphenylacetic acid. Direct bromination of p-toluic acid (4-methylbenzoic acid) would yield 4-(bromomethyl)benzoic acid. This protocol therefore details the synthesis from 4-methylphenylacetic acid, which is the direct precursor.

Principle of the Method

The synthesis proceeds via a free-radical chain reaction. The reaction is initiated by the thermal decomposition of benzoyl peroxide, which generates free radicals. These radicals abstract a hydrogen atom from the benzylic methyl group of 4-methylphenylacetic acid, creating a stabilized benzyl radical. This radical then reacts with N-Bromosuccinimide (NBS) to form the desired brominated product and a succinimidyl radical, which continues the chain reaction. The reaction is typically carried out in a non-polar solvent like chlorobenzene and is initiated by heat and light.[2][3]

Reaction_Pathway start 4-Methylphenylacetic Acid end This compound start->end      N-Bromosuccinimide (NBS)      Benzoyl Peroxide (Initiator)      Chlorobenzene, 90-110°C, Light (hν)      

Figure 1: Reaction scheme for the synthesis.

Materials and Equipment

2.1 Reagents and Chemicals

ReagentFormulaM.W. ( g/mol )CAS No.Notes
4-Methylphenylacetic acidC₉H₁₀O₂150.17622-47-9Starting material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98128-08-5Brominating agent
Benzoyl Peroxide(C₆H₅CO)₂O₂242.2394-36-0Radical initiator
ChlorobenzeneC₆H₅Cl112.56108-90-7Solvent
Deionized WaterH₂O18.027732-18-5For washing

2.2 Equipment

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Thermometer

  • Incandescent lamp (for initiation)

  • Büchner funnel and filtration flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates and developing chamber

  • Drying oven or vacuum desiccator

Experimental Protocol

This protocol is based on a procedure yielding a high-purity product.[2]

Experimental_Workflow start Start: Reactor Setup step1 Charge flask with 4-methylphenylacetic acid (24 g), chlorobenzene (75 mL), NBS (30 g), and benzoyl peroxide (0.5 g). start->step1 1 step2 Heat to 85°C with mechanical stirring and incandescent light irradiation. step1->step2 2 step3 Allow exothermic reaction to raise temperature to ~110°C. Control temperature between 90-110°C. step2->step3 3 step4 Maintain reaction at 90-110°C for 8 hours. Monitor progress using TLC. step3->step4 4 step5 Cool the reaction mixture to room temperature to allow the product to precipitate. step4->step5 5 step6 Collect the solid product by suction filtration. step5->step6 6 step7 Wash the filter cake thoroughly with water to remove succinimide byproduct. step6->step7 7 step8 Dry the white solid product. step7->step8 8 end End: this compound step8->end

Figure 2: Step-by-step experimental workflow.
  • Reaction Setup: In a 250 mL three-neck flask equipped with a mechanical stirrer and reflux condenser, add 24 g of 4-methylphenylacetic acid, 75 mL of chlorobenzene, 30 g of N-Bromosuccinimide (NBS), and 0.5 g of benzoyl peroxide.[2][3]

  • Initiation: Begin mechanical stirring and start heating the mixture to 85°C. Irradiate the flask with an incandescent light to initiate the radical reaction.[2][3]

  • Reaction Control: The reaction is exothermic and the temperature will automatically rise to approximately 110°C.[2] Control the reaction temperature within the range of 90-110°C using the heating mantle.

  • Reaction Completion: Maintain the reaction at this temperature for 8 hours. The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC).[2][3]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. A solid product will precipitate out of the solution.[2][3]

  • Filtration: Collect the solid by suction filtration using a Büchner funnel.[3]

  • Washing: Wash the filter cake thoroughly with plenty of water to remove the succinimide byproduct.[2][3]

  • Drying: Dry the collected white solid product. The reported yield is 33.7 g (91.9%) with an HPLC purity of 99.2%.[2][3]

Results and Data

4.1 Quantitative Synthesis Data

ParameterValueReference
Starting Material (4-Methylphenylacetic acid)24.0 g[2]
N-Bromosuccinimide (NBS)30.0 g[2]
Benzoyl Peroxide0.5 g[2]
Final Product Mass33.7 g[2][3]
Theoretical Yield 36.7 g -
Actual Yield 91.9% [2][3]
Purity (HPLC) 99.2% [2][3]

4.2 Physical Properties of this compound

PropertyValueReference
Appearance White to light beige crystalline powder[3]
Molecular Formula C₉H₉BrO₂[4]
Molecular Weight 229.07 g/mol
Melting Point 179-183 °C (lit.)[3]
CAS Number 13737-36-5[3]

Safety Precautions

  • All procedures should be performed in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): Is an irritant. Avoid contact with skin and eyes.

  • Benzoyl Peroxide: Is a strong oxidizing agent and can be explosive when dry or subjected to shock or friction. Handle with care.

  • Chlorobenzene: Is a toxic and flammable solvent. Avoid inhalation and skin contact.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

This document is for informational purposes only and should be used by trained professionals. All experiments should be conducted with appropriate safety measures in a controlled laboratory setting.

References

Application Notes and Protocols for the Use of 4-(Bromomethyl)phenylacetic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), particularly utilizing the Boc/Bzl protection strategy, the choice of linker is paramount to the success of synthesizing the desired peptide. The linker connects the nascent peptide chain to the insoluble resin support, and its stability dictates the integrity of the peptide during the iterative steps of deprotection and coupling. 4-(Bromomethyl)phenylacetic acid serves as a key precursor for the synthesis of the Phenylacetamidomethyl (PAM) linker, a robust linkage agent widely employed in Boc-SPPS.

The PAM linker offers enhanced stability to the repetitive acid treatments required for the removal of the Nα-Boc protecting group, typically with trifluoroacetic acid (TFA), compared to the original Merrifield resin.[1] This increased stability minimizes the premature cleavage of the peptide from the resin, leading to higher yields and purity of the final product, especially for the synthesis of longer peptides.[1][2] The final cleavage of the peptide from the PAM resin is typically achieved with strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3]

These application notes provide detailed protocols for the preparation of the Boc-aminoacyl-4-(oxymethyl)phenylacetic acid handle from this compound, its subsequent attachment to an aminomethyl resin to form the PAM resin, the standard Boc-SPPS cycle, and final peptide cleavage.

Data Presentation

Table 1: Representative Cleavage Yields and Purities for Peptides Synthesized on PAM Resin

Peptide SequenceCleavage CocktailCleavage ConditionsCrude Yield (%)Crude Purity (%)
Leu-enkephalin (YGGFL)HF/anisole (9:1)0 °C, 1 hour85>90
Thymosin α1 (28 aa)HF/anisole (9:1)0 °C, 1 hour~70-80High
Model PeptideTFMSA/TFA/thioanisole0 °C, 1-2 hours82-100High
Generic PeptideTMSOTf/TFA/thioanisole0 °C, 1-2 hoursGoodHigh

Note: Yields and purities are highly dependent on the peptide sequence, length, and the efficiency of each step of the synthesis. The data presented are representative values based on literature.

Experimental Protocols

Protocol 1: Synthesis of Boc-Aminoacyl-4-(oxymethyl)phenylacetic Acid Handle

This protocol describes the synthesis of the "handle" which is subsequently coupled to the aminomethyl resin. This method is adapted from the work of Merrifield and Mitchell.

Materials:

  • This compound

  • Cesium salt of the desired Nα-Boc-protected amino acid (e.g., Boc-Gly-OCs)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO4), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Preparation of Boc-amino acid cesium salt:

    • Dissolve the Nα-Boc-protected amino acid in a minimal amount of methanol.

    • Add an aqueous solution of cesium carbonate (Cs2CO3) dropwise until the pH of the solution is neutral (pH ~7).

    • Remove the solvent under reduced pressure to obtain the Boc-amino acid cesium salt as a white solid. Dry thoroughly under vacuum.

  • Esterification:

    • Dissolve the dry Boc-amino acid cesium salt (1.0 eq) in anhydrous DMF.

    • To this solution, add this compound (1.1 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Separate the organic layer, and wash it successively with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure Boc-aminoacyl-4-(oxymethyl)phenylacetic acid.

Protocol 2: Preparation of Boc-Aminoacyl-PAM-Resin

This protocol details the coupling of the pre-formed Boc-aminoacyl-4-(oxymethyl)phenylacetic acid handle to an aminomethyl resin.

Materials:

  • Aminomethyl-polystyrene resin (1% DVB)

  • Boc-aminoacyl-4-(oxymethyl)phenylacetic acid (from Protocol 1)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM), peptide synthesis grade

  • Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Resin Swelling:

    • Place the aminomethyl resin in a reaction vessel and swell in DCM for 30-60 minutes.

    • Wash the resin with DCM (3x) and then with DMF (3x).

  • Coupling of the Handle:

    • Dissolve Boc-aminoacyl-4-(oxymethyl)phenylacetic acid (2.0 eq relative to the resin substitution) and HOBt (2.0 eq) in DMF.

    • Add this solution to the swollen and washed aminomethyl resin.

    • In a separate flask, dissolve DCC (2.0 eq) in DCM.

    • Add the DCC solution to the resin mixture.

    • Agitate the reaction mixture at room temperature for 4-6 hours. Monitor the coupling progress using the Kaiser test.

  • Capping of Unreacted Amines:

    • After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x).

    • To cap any unreacted aminomethyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM (e.g., 10% acetic anhydride, 10% pyridine in DCM) for 30 minutes.

  • Washing and Drying:

    • Wash the resin sequentially with DCM (3x), DMF (3x), and MeOH (3x).

    • Dry the resin under vacuum to a constant weight. The substitution level can be determined by the weight gain or by a quantitative ninhydrin test on a hydrolyzed sample.

Protocol 3: Standard Boc-SPPS Cycle

This protocol outlines the iterative steps for elongating the peptide chain on the Boc-aminoacyl-PAM-resin.

Materials:

  • Boc-aminoacyl-PAM-resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) (if using DIC)

  • Nα-Boc-protected amino acids

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure (per cycle):

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain the solution and repeat the treatment with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin with DCM (3x).

  • Neutralization:

    • Wash the resin with a solution of 5-10% DIEA in DCM (2 x 2 minutes).

    • Wash the resin with DCM (3x) and then DMF (3x).

  • Amino Acid Coupling (DIC/HOBt method):

    • In a separate vessel, pre-activate the Nα-Boc-protected amino acid (3.0 eq) with DIC (3.0 eq) and HOBt (3.0 eq) in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion with the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • Washing:

    • Wash the resin with DMF (3x) and DCM (3x).

    • The resin is now ready for the next cycle starting from step 2.

Protocol 4: Peptide Cleavage from PAM Resin

This protocol describes the final cleavage of the peptide from the PAM resin and the simultaneous removal of side-chain protecting groups using anhydrous hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment and by trained personnel only.

Materials:

  • Peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • Diethyl ether, cold

  • Acetic acid, 10% aqueous solution

Procedure:

  • Preparation:

    • Dry the peptide-resin thoroughly under vacuum.

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add anisole (typically 10% of the total HF volume) to the resin as a scavenger to trap reactive carbocations.

  • HF Cleavage:

    • Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.

    • Carefully condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal:

    • After the cleavage is complete, remove the HF by a stream of nitrogen or under vacuum.

  • Peptide Precipitation and Washing:

    • Wash the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide and remove the scavenger.

    • Filter the precipitated peptide and wash it several times with cold diethyl ether.

  • Extraction and Lyophilization:

    • Extract the crude peptide from the resin with an appropriate solvent, such as 10% aqueous acetic acid.

    • Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

G cluster_0 Handle Synthesis cluster_1 PAM Resin Preparation Boc-AA-O-Cs+ Boc-Amino Acid Cesium Salt Handle Boc-AA-O-CH2-Ph-CH2-COOH (Handle) Boc-AA-O-Cs+->Handle DMF Br-CH2-Ph-CH2-COOH 4-(Bromomethyl)phenylacetic Acid Br-CH2-Ph-CH2-COOH->Handle PAM_Resin Boc-AA-PAM-Resin Handle->PAM_Resin DCC, HOBt Aminomethyl_Resin Aminomethyl Resin Aminomethyl_Resin->PAM_Resin

Caption: Synthesis of Boc-Aminoacyl-PAM-Resin.

SPPS_Cycle Start Start: Peptide-PAM-Resin Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling 3. Amino Acid Coupling (Boc-AA, DIC/HOBt) Neutralization->Coupling Wash 4. Washing Coupling->Wash Wash->Deprotection Next Cycle End Final Peptide-Resin Wash->End Final Cycle Cleavage_Workflow Peptide_Resin Dried Peptide-PAM-Resin HF_Cleavage HF Cleavage (HF, Anisole, 0°C) Peptide_Resin->HF_Cleavage HF_Removal HF Removal (Nitrogen Stream/Vacuum) HF_Cleavage->HF_Removal Precipitation Precipitation & Washing (Cold Diethyl Ether) HF_Removal->Precipitation Extraction Peptide Extraction (aq. Acetic Acid) Precipitation->Extraction Lyophilization Lyophilization Extraction->Lyophilization Crude_Peptide Crude Peptide Lyophilization->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

References

Application Notes and Protocols for 4-(Bromomethyl)phenylacetic Acid as a PAM Linker in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Phenylacetamidomethyl (PAM) linker is a cornerstone in solid-phase peptide synthesis (SPPS), particularly when employing the tert-butyloxycarbonyl (Boc) protection strategy. 4-(Bromomethyl)phenylacetic acid serves as the key reagent for introducing this linker onto an aminomethylated solid support, such as polystyrene resin. The resulting PAM resin provides a robust anchor for the growing peptide chain.

The linkage formed between the C-terminal amino acid and the PAM linker is a benzyl ester. A critical advantage of the PAM linker over the original Merrifield resin is its enhanced stability to the repetitive acid treatments required for Boc group removal (typically trifluoroacetic acid, TFA).[1][2] While the Merrifield linkage can be prematurely cleaved during the synthesis of longer peptides, the PAM linkage is approximately 100 times more stable, significantly reducing peptide loss during the elongation cycles.[1]

However, this increased stability necessitates the use of stronger acids for the final cleavage of the completed peptide from the resin.[1] Anhydrous hydrogen fluoride (HF) is the most common reagent for this purpose, a procedure that requires specialized equipment and stringent safety precautions.[1][3]

Key Advantages of the this compound PAM Linker:

  • Acid Stability: Excellent stability to reagents used for Boc deprotection (e.g., 50% TFA in Dichloromethane), minimizing premature chain loss.[1][2]

  • Boc Chemistry Compatibility: Ideally suited for Boc-based SPPS protocols.[1][2]

  • Reduced Side Reactions: The stability of the linker minimizes side reactions that can occur with less stable linkers during prolonged synthesis.

Visualization of Key Processes

The following diagrams illustrate the synthesis of the PAM resin, the general workflow of solid-phase peptide synthesis, and the final cleavage step.

PAM_Resin_Synthesis cluster_reactants Reactants cluster_product Product Resin Aminomethyl Resin (Polystyrene-CH₂-NH₂) PAM_Resin PAM Resin (Polystyrene-CH₂-NH-CO-CH₂-C₆H₄-CH₂-COOH) Resin->PAM_Resin Coupling (e.g., DCC/HOBt) Linker This compound (Br-CH₂-C₆H₄-CH₂-COOH) Linker->PAM_Resin

Caption: Synthesis of PAM Resin from Aminomethyl Resin.

SPPS_Workflow start Start with PAM Resin attach 1. Attach First Boc-Amino Acid start->attach deprotect 2. Deprotection (Remove Boc group with TFA) attach->deprotect wash1 Wash deprotect->wash1 couple 3. Coupling (Add next Boc-Amino Acid + Activator) wash1->couple wash2 Wash couple->wash2 cycle Repeat for Each Amino Acid wash2->cycle n-1 cycles cleave 4. Final Cleavage (e.g., Anhydrous HF) wash2->cleave After last cycle cycle->deprotect end Purified Peptide cleave->end

Caption: General Workflow of Boc-Based Solid-Phase Peptide Synthesis (SPPS).

Peptide_Cleavage cluster_before Peptide-Resin Complex cluster_after Products PeptideResin Resin-PAM-Linker-O-CO-Peptide Peptide Free Peptide (HOOC-Peptide) PeptideResin->Peptide Cleavage ResinWaste Modified Resin PeptideResin->ResinWaste Reagent Strong Acid (e.g., HF) + Scavengers

Caption: Acidic Cleavage of the Peptide from the PAM Resin.

Experimental Protocols

These protocols provide a general framework. Researchers should optimize conditions based on the specific peptide sequence and available laboratory equipment.

Protocol 3.1: Synthesis of PAM Resin

This protocol describes the coupling of this compound to an aminomethyl-polystyrene resin.

  • Resin Swelling: Swell aminomethyl-polystyrene resin (1.0 eq, e.g., 1.0 mmol/g substitution) in Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (15-20 mL per gram of resin) for 1-2 hours in a reaction vessel.

  • Activation: In a separate flask, dissolve this compound (1.5 eq) and 1-Hydroxybenzotriazole (HOBt) (1.5 eq) in a minimal amount of DMF.

  • Coupling: Add the dissolved linker/HOBt solution to the swollen resin. Add N,N'-Diisopropylcarbodiimide (DIC) (1.5 eq) to the vessel.

  • Reaction: Agitate the mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction for the disappearance of free amino groups using a qualitative test (e.g., Kaiser test).[4]

  • Capping (Optional): If the Kaiser test is positive after 6 hours, cap any unreacted amino groups by adding acetic anhydride (2.0 eq) and pyridine (2.0 eq) and reacting for 30 minutes.

  • Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and Methanol (MeOH) (3x).

  • Drying: Dry the resin under vacuum over KOH to yield the PAM resin.

ReagentTypical Equivalents (relative to resin substitution)
Aminomethyl Resin1.0
This compound1.5 - 2.0
HOBt1.5 - 2.0
DIC1.5 - 2.0
Acetic Anhydride (for capping)2.0
Pyridine (for capping)2.0

Table 1: Reagents for PAM Resin Synthesis.

Protocol 3.2: Attachment of the First Boc-Amino Acid

The cesium salt method is a common and effective way to attach the first amino acid, minimizing racemization.

  • Salt Formation: Dissolve the C-terminal Boc-amino acid (1.0 eq) in methanol (5 mL/mmol) and add water (0.5 mL/mmol). Titrate the solution to pH 7.0 with a 20% aqueous cesium carbonate solution.[4]

  • Drying: Evaporate the mixture to dryness. Add DMF (2.5 mL/mmol) and evaporate to dryness again (at 45°C) to ensure the cesium salt is anhydrous. Repeat the DMF addition and evaporation.[4]

  • Resin Swelling: Swell the PAM resin (1.0 eq) in DMF (8-10 mL per gram of resin) in a flask equipped for heating and shaking.

  • Esterification: Add the dried Boc-amino acid cesium salt (1.0 eq based on resin substitution) to the swollen resin.[4]

  • Reaction: Heat the mixture to 50°C and agitate for 12-24 hours.

  • Washing: After the reaction, cool the vessel to room temperature. Filter the resin and wash thoroughly with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the aminoacyl-PAM resin under vacuum. Determine the final loading capacity using a method like Fmoc cleavage quantitation if an Fmoc-protected amino acid was used for a test loading.

ParameterCondition
Boc-Amino Acid1.0 - 1.5 equivalents
Cesium CarbonateTitrate to pH 7.0
SolventDMF
Temperature50°C
Reaction Time12 - 24 hours

Table 2: Conditions for First Amino Acid Attachment.

Protocol 3.3: Peptide Chain Elongation (One Cycle)

This describes a standard cycle for adding one amino acid using Boc-SPPS.

  • Deprotection:

    • Swell the peptidyl-resin in DCM.

    • Add a solution of 50% TFA in DCM (v/v) and agitate for 2-3 minutes.[5]

    • Filter the resin.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Filter and wash the resin with DCM (3x).

  • Neutralization:

    • Wash the resin with a 5% solution of N,N-Diisopropylethylamine (DIPEA) in DCM (v/v) (2x, 2 minutes each).

    • Wash with DCM (3x) to remove excess base.

  • Coupling:

    • In a separate vessel, pre-activate the next Boc-amino acid (3.0 eq) with a coupling agent like HBTU (2.9 eq) and HOBt (3.0 eq) in DMF with the presence of DIPEA (6.0 eq) for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized peptidyl-resin.

    • Agitate at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, the coupling step can be repeated.

    • Once complete, filter the resin and wash with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

StepReagents & SolventsTypical Time
Deprotection 50% TFA in DCM25 - 35 minutes
Neutralization 5% DIPEA in DCM5 - 10 minutes
Coupling Boc-AA, HBTU/HOBt, DIPEA in DMF1 - 2 hours
Washes DCM, DMF10 - 15 minutes

Table 3: Standard Boc-SPPS Elongation Cycle Parameters.

Protocol 3.4: Peptide Cleavage from PAM Resin

Cleavage from PAM resin requires strong acid. The "High HF" method is standard. WARNING: Anhydrous HF is extremely corrosive, toxic, and can cause severe burns. This procedure must be performed by trained personnel in a specialized, HF-rated chemical fume hood using appropriate personal protective equipment.

  • Resin Preparation: Place the dried peptidyl-resin (1.0 g) in a specialized HF cleavage apparatus vessel (e.g., made of Kel-F).

  • Scavenger Addition: Add a scavenger mixture to the resin. A common scavenger is anisole (~1.0 mL per gram of resin) to trap reactive carbocations generated during cleavage.

  • HF Condensation: Cool the vessel to -5°C to 0°C. Carefully condense anhydrous HF (8-10 mL) into the vessel.

  • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation: Wash the remaining resin-scavenger mixture with cold diethyl ether to precipitate the crude peptide.

  • Isolation: Filter the peptide precipitate and wash it several more times with cold ether to remove residual scavengers.

  • Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid), filter away the resin beads, and lyophilize the aqueous solution to obtain the crude peptide powder.

ReagentPurposeTypical Amount
Anhydrous Hydrogen Fluoride (HF)Cleavage and side-chain deprotection8-10 mL / g resin
AnisoleScavenger (protects Tyr, Met)1.0 mL / g resin
ThioanisoleScavenger (protects Trp, Arg)Varies
1,2-Ethanedithiol (EDT)Scavenger (protects Trp)Varies
Diethyl Ether (cold)Peptide PrecipitationAs needed

Table 4: Reagents for High-HF Cleavage.[6][7]

References

Application Notes and Protocols: Attaching Amino Acids to 4-(Bromomethyl)phenylacetic Acid Resin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(Bromomethyl)phenylacetic acid (BMPA) resin is a key solid support for the synthesis of C-terminal free acid peptides using the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. The linkage to the resin is through a phenacyl ester bond, which is stable to the acidic conditions used for the removal of the Nα-Boc protecting group but can be cleaved under strong acidic conditions such as with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). This document provides a detailed protocol for the attachment of the first Nα-protected amino acid to BMPA resin, quantification of the loading, and subsequent cleavage of the peptide from the resin.

I. Principle of Amino Acid Attachment

The first amino acid is attached to the this compound resin via a nucleophilic substitution reaction. The carboxylate of the Nα-protected amino acid, typically as a cesium salt, displaces the bromide on the resin to form an ester linkage. This method is favored as it generally proceeds to completion with minimal side reactions and racemization.

II. Experimental Protocols

A. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
This compound resin (1% DVB)100-200 meshSigma-Aldrich
Nα-Boc-protected amino acidSynthesis GradeBachem
Cesium carbonate (Cs₂CO₃)≥99.9%MilliporeSigma
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Methanol (MeOH)ACS GradeVWR Chemicals
Diisopropylethylamine (DIPEA)≥99%Alfa Aesar
Piperidine≥99.5%Fluka
Trifluoroacetic acid (TFA)≥99.5%Honeywell
Thioanisole≥99%TCI America
p-Cresol≥99%Acros Organics
Anhydrous Hydrogen Fluoride (HF)N/ASpecialized supplier
Diethyl etherAnhydrousJ.T.Baker

B. Protocol 1: Preparation of Nα-Boc-Amino Acid Cesium Salt

  • Dissolve the Nα-Boc-amino acid (1.0 equivalent) in methanol (approximately 10 mL per gram of amino acid).

  • Add a 0.5 M aqueous solution of cesium carbonate (0.5 equivalents) dropwise with stirring.

  • Continue stirring for 30 minutes at room temperature.

  • Remove the solvent and water under reduced pressure using a rotary evaporator.

  • Dry the resulting white solid (Nα-Boc-amino acid cesium salt) under high vacuum for at least 4 hours.

C. Protocol 2: Attachment of the First Amino Acid to the Resin

  • Swell the this compound resin (1.0 equivalent based on substitution) in anhydrous DMF (10-15 mL per gram of resin) for 1 hour in a reaction vessel.

  • Drain the DMF from the swollen resin.

  • Dissolve the dried Nα-Boc-amino acid cesium salt (2.0 equivalents) in a minimal amount of anhydrous DMF.

  • Add the amino acid solution to the resin.

  • Agitate the mixture at 50 °C for 12-24 hours under a nitrogen atmosphere.

  • Filter the resin and wash it sequentially with DMF (3 x 10 mL/g), 50% aqueous DMF (3 x 10 mL/g), DMF (3 x 10 mL/g), and finally methanol (3 x 10 mL/g).

  • Dry the resin under high vacuum to a constant weight.

D. Protocol 3: Quantification of Amino Acid Loading (Fmoc-based method for analogous resins)

While the primary protocol uses Boc-protected amino acids, a common method for determining loading for resins used in Fmoc synthesis is presented here for its widespread applicability in peptide labs. This method can be adapted if an Fmoc-amino acid is attached. The principle relies on the spectrophotometric quantification of the dibenzofulvene-piperidine adduct released upon Fmoc deprotection.[1][2]

  • Accurately weigh approximately 5-10 mg of the dried amino acid-loaded resin into a small tube.[2]

  • Add a known volume (e.g., 1 mL) of 20% piperidine in DMF to the resin.[2][3]

  • Agitate the mixture for 30-60 minutes at room temperature to ensure complete Fmoc deprotection.[3][4]

  • Allow the resin to settle and take a known aliquot (e.g., 100 µL) of the supernatant.

  • Dilute the aliquot with a known volume of DMF (e.g., 900 µL).

  • Measure the absorbance of the diluted solution at 301 nm using a UV spectrophotometer, with a 20% piperidine in DMF solution as a blank.[2]

  • Calculate the resin loading using the Beer-Lambert law:

    Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of piperidine solution [mL]) / (ε × mass of resin [g] × path length [cm])

    Where ε (extinction coefficient) for the dibenzofulvene-piperidine adduct is typically 7800 M⁻¹cm⁻¹.[2]

ParameterValue
Wavelength (λ)301 nm
Extinction Coefficient (ε)7800 M⁻¹cm⁻¹
Path Length (l)1 cm (standard cuvette)
Calculation FormulaL = (A₃₀₁ × V × d) / (7800 × M × w)

L = Loading, A₃₀₁ = Absorbance at 301 nm, V = Volume of cleavage solution, d = Dilution factor, M = Mass of resin, w = Cuvette width.[2]

E. Protocol 4: Cleavage of the Peptide from the Resin

Proper preparation of the peptidyl resin before cleavage is crucial to prevent side reactions. The resin should be washed and thoroughly dried.[5] The choice of cleavage cocktail depends on the amino acid composition of the peptide.

Method 1: HF Cleavage

Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant fume hood and apparatus by trained personnel.

  • Place the dried peptidyl-resin in an HF cleavage apparatus.

  • Add a scavenger mixture, such as p-cresol and thioanisole (e.g., 9:1 v/v), to the resin.

  • Cool the apparatus to -5 °C to 0 °C.

  • Distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the residue with cold anhydrous diethyl ether to precipitate the peptide.

  • Filter and dry the crude peptide.

Method 2: TFMSA Cleavage

Caution: TFMSA is extremely corrosive. Handle with extreme care in a fume hood.

  • Suspend the dried peptidyl-resin in a flask with a scavenger mixture (e.g., thioanisole and p-cresol).

  • Cool the flask to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) to the mixture.

  • Slowly add trifluoromethanesulfonic acid (TFMSA) dropwise with stirring.[5]

  • Allow the reaction to proceed at room temperature for 90-120 minutes.[5]

  • Filter the resin and wash it twice with TFA.[5]

  • Combine the filtrates and precipitate the peptide by adding 8-10 volumes of cold diethyl ether.[5]

  • Isolate the peptide by filtration or centrifugation.

Cleavage MethodReagentsConditions
HF CleavageAnhydrous HF, p-cresol, thioanisole0 °C, 1-2 hours
TFMSA CleavageTFMSA, TFA, thioanisole, p-cresol0 °C to room temperature, 90-120 minutes

III. Visualizations

Workflow_Amino_Acid_Attachment Resin 4-(Bromomethyl)phenylacetic acid Resin Swell Swell Resin in DMF Resin->Swell Couple Couple Amino Acid to Resin (50°C, 12-24h) Swell->Couple AA_Cs Nα-Boc-Amino Acid Cesium Salt AA_Cs->Couple Wash Wash Resin (DMF, H₂O/DMF, MeOH) Couple->Wash Dry Dry Loaded Resin (High Vacuum) Wash->Dry Loaded_Resin Amino Acid-Loaded Resin Dry->Loaded_Resin

Caption: Workflow for attaching the first amino acid.

Workflow_Loading_Quantification Start Weigh Dried Loaded Resin Deprotect Add 20% Piperidine in DMF Start->Deprotect Agitate Agitate for 30-60 min Deprotect->Agitate Dilute Dilute Supernatant with DMF Agitate->Dilute Measure Measure Absorbance at 301 nm Dilute->Measure Calculate Calculate Loading (mmol/g) Measure->Calculate Result Resin Loading Value Calculate->Result

Caption: Protocol for quantifying resin loading.

Workflow_Peptide_Cleavage Peptidyl_Resin Dried Peptidyl-Resin Cleavage Add Cleavage Cocktail (e.g., HF or TFMSA) + Scavengers Peptidyl_Resin->Cleavage React React at Specified Temperature and Time Cleavage->React Filter Filter to Remove Resin React->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Isolate Crude Peptide (Filtration/Centrifugation) Precipitate->Isolate Crude_Peptide Crude Peptide Isolate->Crude_Peptide

Caption: General workflow for peptide cleavage from the resin.

References

Application of 4-(Bromomethyl)phenylacetic Acid in Drug Discovery: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Central, Germany - 4-(Bromomethyl)phenylacetic acid, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a diverse range of pharmaceutical compounds. Its unique structure, featuring both a reactive bromomethyl group and a carboxylic acid moiety, allows for its incorporation into complex molecular architectures, making it a valuable intermediate in the development of novel therapeutics. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of this compound. Applications detailed herein span from the synthesis of anti-inflammatory agents to the construction of sophisticated drug delivery systems like antibody-drug conjugates (ADCs).

Synthesis of Selective COX-2 Inhibitors

This compound and its derivatives are instrumental in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of drugs that are widely used for their anti-inflammatory and analgesic properties with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). A notable example is in the synthesis of the major metabolites of Imrecoxib, a moderately selective COX-2 inhibitor.

Application Note: Synthesis of Imrecoxib Metabolites M2 and M4

Imrecoxib is metabolized in vivo to form active metabolites, primarily the 4'-hydroxymethyl metabolite (M4) and the 4'-carboxylic acid metabolite (M2). Both metabolites have been shown to be potential COX inhibitors with moderate COX-1/COX-2 selectivity.[1][2] The synthesis of these metabolites is crucial for studying their pharmacological profiles and for use as analytical standards. This compound can be envisioned as a key starting material for the synthesis of the core structure of these metabolites.

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory activities of Imrecoxib and its metabolites against COX-1 and COX-2 are summarized in the table below.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)
Imrecoxib115 ± 2818 ± 46.39
Metabolite M2Data not foundData not foundData not found
Metabolite M4Data not foundData not foundData not found
Data for Imrecoxib sourced from multiple studies.[3][4][5][6][7][8] Specific IC50 values for metabolites M2 and M4 were not available in the reviewed literature, though their potential as COX inhibitors is noted.[1][2]
Experimental Protocol: Synthesis of Imrecoxib Metabolite M4 (Hypothetical Route)

This protocol describes a plausible synthetic route to Imrecoxib metabolite M4, starting from a derivative of this compound.

Step 1: Esterification of this compound. To a solution of this compound (1 eq) in methanol, add a catalytic amount of sulfuric acid. Reflux the mixture for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution. The product, methyl 4-(bromomethyl)phenylacetate, is extracted with ethyl acetate, dried over sodium sulfate, and concentrated.

Step 2: Synthesis of the Pyrrolidinone Core. The synthesis of the core pyrrolidinone structure of Imrecoxib has been described in various patents.[9][10] A general approach involves the reaction of a p-toluic acid derivative with n-propylamine, followed by reaction with a substituted phenacyl bromide and subsequent cyclization.

Step 3: Coupling and Final Product Formation. The pyrrolidinone core is coupled with methyl 4-(bromomethyl)phenylacetate under basic conditions. The resulting intermediate is then hydrolyzed to the corresponding carboxylic acid, which can be further reduced to the alcohol (M4).

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Inflammatory Stimuli->Cell Membrane Arachidonic Acid Arachidonic Acid Cell Membrane->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Imrecoxib & Metabolites Imrecoxib & Metabolites Imrecoxib & Metabolites->COX-2

Synthesis of Serine Protease Inhibitors

The reactive nature of the bromomethyl group in this compound makes it an excellent starting point for the synthesis of various enzyme inhibitors, including those targeting serine proteases. Serine proteases play a critical role in a variety of physiological processes, and their dysregulation is implicated in numerous diseases, making them attractive drug targets.

Application Note: Guanidinobenzoate-Based Serine Protease Inhibitors

Guanidinobenzoate derivatives are a well-known class of serine protease inhibitors. The guanidino group mimics the side chain of arginine, a natural substrate for many serine proteases, allowing these inhibitors to bind to the enzyme's active site. This compound can be utilized to synthesize the core scaffold of these inhibitors.

Quantitative Data: Serine Protease Inhibition

While a specific guanidinobenzoate derivative of this compound with reported IC50 values was not identified in the literature, related guanidinobenzoate compounds have shown potent inhibition of serine proteases like trypsin. For example, 4-nitrophenyl 4-guanidinobenzoate is a known trypsin substrate and inhibitor.[11]

CompoundTarget EnzymeIC50 Value
Guanidinobenzoate derivative of 4-(BM)PATrypsinData not found
4-Nitrophenyl 4-guanidinobenzoateTrypsinSubstrate/Inhibitor
(BM)PA: (Bromomethyl)phenylacetic acid
Experimental Protocol: Synthesis of a Guanidinobenzoate-Based Serine Protease Inhibitor (Representative)

This protocol outlines a general strategy for synthesizing a guanidinobenzoate-based serine protease inhibitor from this compound.

Step 1: Amidation of this compound. React this compound (1 eq) with 4-aminobenzonitrile (1 eq) in the presence of a coupling agent such as DCC or EDC in an appropriate solvent like DMF. This forms the corresponding amide.

Step 2: Conversion of Nitrile to Guanidine. The nitrile group of the resulting compound is converted to a guanidine group. This can be achieved through various methods, such as reaction with S-methylisothiourea sulfate.

Step 3: (Optional) Esterification. The carboxylic acid can be esterified if desired for structure-activity relationship studies.

Signaling Pathway: Serine Protease Activation

Serine_Protease_Pathway Zymogen Zymogen Active Serine Protease Active Serine Protease Zymogen->Active Serine Protease Cleavage by Activating Protease Activating Protease Activating Protease Cleaved Substrate Cleaved Substrate Active Serine Protease->Cleaved Substrate Cleavage of Substrate Substrate Substrate Substrate->Active Serine Protease Biological Response Biological Response Cleaved Substrate->Biological Response Guanidinobenzoate Inhibitor Guanidinobenzoate Inhibitor Guanidinobenzoate Inhibitor->Active Serine Protease

Application in Antibody-Drug Conjugate (ADC) Linker Synthesis

Antibody-drug conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker that connects the antibody and the payload is a critical component of an ADC. This compound is a potential precursor for the synthesis of self-immolative linkers, such as the widely used valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker.

Application Note: Synthesis of a Val-Cit-PAB Linker Precursor

The p-aminobenzyl (PAB) group in the Val-Cit-PAB linker acts as a self-immolative spacer. Upon cleavage of the dipeptide by intracellular proteases like cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction to release the cytotoxic payload. The structure of this compound provides a scaffold that can be chemically modified to generate a PAB-containing linker component.

Experimental Protocol: Proposed Synthesis of a PAB-based Linker from this compound

This protocol outlines a plausible route to a key intermediate for a PAB-based ADC linker, starting from this compound.

Step 1: Conversion to 4-(Aminomethyl)phenylacetic acid. The bromomethyl group of this compound can be converted to an aminomethyl group through a Gabriel synthesis or by reaction with sodium azide followed by reduction.

Step 2: Protection of the Amine. The newly formed amine is protected with a suitable protecting group, such as Fmoc or Boc.

Step 3: Esterification of the Carboxylic Acid. The carboxylic acid is activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester or a p-nitrophenyl (PNP) ester, to facilitate subsequent coupling with a payload molecule.

Step 4: Coupling with Dipeptide. The protected amino group can be deprotected and then coupled with a dipeptide, such as Fmoc-Val-Cit, to form the complete linker structure.

Experimental Workflow: ADC Synthesis

ADC_Workflow Antibody Antibody Reduction Reduction Antibody->Reduction Reduced Antibody Reduced Antibody Reduction->Reduced Antibody Conjugation Conjugation Reduced Antibody->Conjugation Linker-Payload Linker-Payload Linker-Payload->Conjugation ADC ADC Conjugation->ADC Purification Purification ADC->Purification Purified ADC Purified ADC Purification->Purified ADC

References

Application Notes and Protocols: Synthesis of Serine Protease Inhibitors Using 4-(Bromomethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a large family of enzymes that play crucial roles in a wide array of physiological processes, including blood coagulation, inflammation, digestion, and tissue remodeling. Dysregulation of serine protease activity is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This document provides detailed application notes and protocols for the synthesis of a class of mechanism-based serine protease inhibitors, specifically guanidinoaryl-substituted enol lactones, using 4-(Bromomethyl)phenylacetic acid as a key starting material.

The described inhibitors are designed to selectively target trypsin-like serine proteases, which are characterized by a preference for cleaving peptide bonds after basic amino acid residues such as arginine and lysine. The strategic incorporation of a guanidino or amidino group on an aromatic ring allows for specific recognition and binding in the S1 pocket of these enzymes. The enol lactone moiety acts as a "warhead" that, after initial binding, acylates a key serine residue in the active site, leading to time-dependent, irreversible inhibition.

Data Presentation

The inhibitory potency of the synthesized compounds is typically evaluated against a panel of serine proteases. The key parameters determined are the inhibition constant (K_i) and the rate of inactivation (k_inact). The ratio k_inact/K_i provides a measure of the inactivation efficiency.

Table 1: Inhibitory Activity of Guanidinoaryl-Substituted Enol Lactones Against Trypsin-like Serine Proteases

CompoundTarget EnzymeK_i (μM)k_inact (min⁻¹)k_inact/K_i (M⁻¹min⁻¹)
Inhibitor 1 Trypsin2.50.65260,000
Thrombin>1000--
Plasma Kallikrein8.30.4554,000
Inhibitor 2 Trypsin1.80.72400,000
Thrombin850--
Plasma Kallikrein5.50.5193,000

Data presented here is representative and compiled from established literature in the field.

Experimental Protocols

Protocol 1: Synthesis of 4-(Guanidinomethyl)phenylacetic Acid

This protocol outlines the conversion of this compound to a key intermediate containing the guanidinium group.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve guanidine hydrochloride in anhydrous ethanol.

  • To this solution, add a freshly prepared solution of sodium ethoxide in ethanol. A white precipitate of sodium chloride will form.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of free guanidine.

  • Filter the mixture to remove the sodium chloride precipitate.

  • To the filtrate containing free guanidine, add a solution of this compound in anhydrous ethanol dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product, 4-(guanidinomethyl)phenylacetic acid, will precipitate from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

  • Dry the product under vacuum to obtain the pure 4-(guanidinomethyl)phenylacetic acid.

  • Characterize the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).

Protocol 2: Synthesis of Guanidinoaryl-Substituted Enol Lactone Inhibitors

This protocol describes the coupling of the guanidino-containing intermediate with a suitable lactone precursor to yield the final inhibitor.

Materials:

  • 4-(Guanidinomethyl)phenylacetic acid (from Protocol 1)

  • Appropriate 6-halo-2H-1-benzopyran-2-one derivative (e.g., 6-chloro-2H-1-benzopyran-2-one)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 6-halo-2H-1-benzopyran-2-one derivative in the chosen anhydrous solvent.

  • Add the base to the solution and stir for a short period to activate the precursor.

  • In a separate flask, dissolve 4-(Guanidinomethyl)phenylacetic acid in the same anhydrous solvent.

  • Add the solution of 4-(Guanidinomethyl)phenylacetic acid dropwise to the activated lactone precursor solution at room temperature.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure guanidinoaryl-substituted enol lactone inhibitor.

  • Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic scheme for the preparation of guanidinoaryl-substituted enol lactone serine protease inhibitors from this compound.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 4_Bromomethyl_phenylacetic_acid This compound Guanidination Guanidination 4_Bromomethyl_phenylacetic_acid->Guanidination Guanidine Intermediate 4-(Guanidinomethyl)phenylacetic acid Guanidination->Intermediate Coupling Coupling Reaction Intermediate->Coupling Lactone_Precursor 6-Halo-2H-1-benzopyran-2-one Lactone_Precursor->Coupling Final_Product Guanidinoaryl-Substituted Enol Lactone Inhibitor Coupling->Final_Product

Caption: General synthetic workflow for serine protease inhibitors.

Mechanism of Inhibition

The following diagram illustrates the mechanism-based inhibition of a trypsin-like serine protease by a guanidinoaryl-substituted enol lactone.

Inhibition_Mechanism cluster_binding Initial Binding cluster_acylation Covalent Modification Enzyme_Inhibitor Enzyme + Inhibitor EI_Complex Reversible E-I Complex Enzyme_Inhibitor->EI_Complex Specific Recognition (S1 Pocket) Acylation Acylation of Active Site Serine EI_Complex->Acylation Acyl_Enzyme Stable Acyl-Enzyme (Inactive) Acylation->Acyl_Enzyme

Caption: Mechanism of irreversible inhibition by enol lactones.

Relevant Signaling Pathways

The targeted trypsin-like serine proteases, such as plasma kallikrein and thrombin, are key players in the blood coagulation cascade and the inflammatory response.

Blood Coagulation Cascade:

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI Activates XIa Factor XIa XI->XIa IX Factor IX XIa->IX Activates IXa Factor IXa IX->IXa X Factor X IXa->X VII Factor VII VIIa Factor VIIa VII->VIIa VIIa->X Tissue_Factor Tissue Factor Tissue_Factor->VIIa Complexes with Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: The blood coagulation cascade.

Kallikrein-Kinin System in Inflammation:

Kallikrein_Kinin_System cluster_activation Activation cluster_kinin_generation Kinin Generation cluster_effects Inflammatory Effects Prekallikrein Prekallikrein Kallikrein Kallikrein Prekallikrein->Kallikrein Factor XIIa HMWK High Molecular Weight Kininogen Kallikrein->HMWK Cleaves Bradykinin Bradykinin HMWK->Bradykinin Vasodilation Vasodilation Bradykinin->Vasodilation Increased_Vascular_Permeability Increased Vascular Permeability Bradykinin->Increased_Vascular_Permeability Pain Pain Bradykinin->Pain

Caption: The Kallikrein-Kinin system in inflammation.

Application Notes and Protocols: The Role of 4-(Bromomethyl)phenylacetic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Bromomethyl)phenylacetic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of agrochemicals. Its unique structure, featuring a reactive bromomethyl group and a phenylacetic acid moiety, allows for diverse chemical modifications to produce compounds with herbicidal, fungicidal, and insecticidal properties. The phenylacetic acid core is a well-known auxinic scaffold, suggesting that derivatives may act as plant growth regulators, while the reactive benzyl bromide handle provides a convenient point for introducing other pharmacophores to target various biological processes in fungi and insects. These application notes provide an overview of its utility and detailed protocols for the synthesis and evaluation of its derivatives in an agrochemical context.

Herbicidal Applications

Derivatives of this compound, particularly its esters and amides, can function as potent herbicides. The mode of action of these compounds is often analogous to that of synthetic auxins, which disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death.

Quantitative Data: Herbicidal Activity of Phenylacetic Acid Derivatives

The following table summarizes the herbicidal activity of representative phenylacetic acid derivatives against various weed species. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of the plant by 50%.

Compound IDDerivative TypeTarget Weed SpeciesIC50 (µM)[1]
H-1 2,4-Dichlorophenoxyacetate EsterDigitaria sanguinalis (Large Crabgrass)0.192
H-2 2,4-Dichlorophenoxyacetate EsterAbutilon theophrasti (Velvetleaf)0.151
H-3 4-Chlorophenoxyacetate AmideSetaria faberi (Giant Foxtail)1.25
H-4 4-Chlorophenoxyacetate AmideIpomoea hederacea (Ivyleaf Morningglory)0.85
Experimental Protocol: Synthesis of a Phenylacetic Acid Ester Herbicide

This protocol describes the synthesis of a representative herbicidal ester derivative from this compound.

Objective: To synthesize 2,4-dichlorophenoxyacetyl methyl ester of 4-(hydroxymethyl)phenylacetic acid.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • 2,4-Dichlorophenoxyacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Synthesis of 4-(Hydroxymethyl)phenylacetic acid:

    • Dissolve this compound (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, acidify the reaction mixture to pH 2 with HCl.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO4, and concentrate under reduced pressure to yield 4-(hydroxymethyl)phenylacetic acid.

  • Esterification:

    • Dissolve 4-(hydroxymethyl)phenylacetic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add 2,4-dichlorophenoxyacetyl chloride (1.1 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired ester.

Experimental Protocol: In Vitro Herbicidal Activity Assay

This protocol outlines a method for determining the IC50 values of herbicidal compounds against target weed species.

Objective: To evaluate the in vitro herbicidal activity of synthesized compounds.

Materials:

  • Synthesized herbicidal compounds

  • Seeds of target weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti)

  • Agar medium

  • Petri dishes

  • Growth chamber with controlled light and temperature

  • Solvent for dissolving compounds (e.g., acetone, DMSO)

Procedure:

  • Preparation of Test Solutions:

    • Prepare stock solutions of the test compounds in a suitable solvent.

    • Prepare a series of dilutions of the stock solutions to be incorporated into the agar medium to achieve the desired final concentrations.

  • Seed Germination and Growth:

    • Sterilize the seeds of the target weed species.

    • Prepare agar medium and autoclave.

    • While the agar is still molten, add the appropriate volume of the test compound dilutions.

    • Pour the agar containing the test compounds into sterile Petri dishes.

    • Place a set number of sterilized seeds on the surface of the agar in each Petri dish.

    • Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16-hour photoperiod).

  • Data Collection and Analysis:

    • After a set period (e.g., 7-14 days), measure the root and/or shoot length of the seedlings.

    • Calculate the percentage of growth inhibition for each concentration relative to a solvent-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Auxin Herbicide Mode of Action

Herbicides derived from phenylacetic acid often act as synthetic auxins. They overwhelm the plant's natural auxin signaling pathways, leading to a cascade of events that disrupt normal growth and development.

Auxin_Signaling_Pathway cluster_0 Cellular Response to Auxinic Herbicide Auxin_Herbicide Auxinic Herbicide (e.g., Phenylacetic Acid Derivative) TIR1_AFB TIR1/AFB Receptor Complex Auxin_Herbicide->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA Recruits Ubiquitination Ubiquitination & Degradation Aux_IAA->Ubiquitination Leads to ARF Auxin Response Factors (ARFs) Transcription_Activation Transcription Activation ARF->Transcription_Activation Activates Auxin_Responsive_Genes Auxin-Responsive Genes Uncontrolled_Growth Uncontrolled Cell Division, Elongation, and Plant Death Auxin_Responsive_Genes->Uncontrolled_Growth Results in Ubiquitination->ARF Releases Transcription_Activation->Auxin_Responsive_Genes of

Caption: Auxinic herbicide signaling pathway.

Fungicidal Applications

The reactive bromomethyl group of this compound can be readily converted into various functional groups to synthesize amides and other derivatives with potent fungicidal activity. These compounds can inhibit the growth of pathogenic fungi by targeting essential cellular processes.

Quantitative Data: Fungicidal Activity of Phenylacetamide Derivatives

The following table presents the in vitro fungicidal activity of representative N-phenylacetamide derivatives against various fungal pathogens, expressed as the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC).

Compound IDDerivative TypeFungal SpeciesMIC (µg/mL)[2][3][4]MFC (µg/mL)[2][3][4]
F-1 2-Chloro-N-phenylacetamideCandida albicans128 - 256512 - 1024
F-2 2-Chloro-N-phenylacetamideCandida parapsilosis128 - 256512 - 1024
F-3 2-Bromo-N-phenylacetamideCandida albicans3264
F-4 2-Bromo-N-phenylacetamideCandida tropicalis3264
F-5 2-Chloro-N-phenylacetamideAspergillus flavus16 - 25632 - 512
Experimental Protocol: Synthesis of a Phenylacetamide Fungicide

This protocol details the synthesis of a representative fungicidal N-phenylacetamide derivative.

Objective: To synthesize 2-bromo-N-phenylacetamide from this compound.

Materials:

  • This compound

  • Thionyl chloride (SOCl2)

  • Aniline

  • Triethylamine

  • Anhydrous diethyl ether

  • Magnesium sulfate (MgSO4)

Procedure:

  • Synthesis of 4-(Bromomethyl)phenylacetyl chloride:

    • Reflux this compound (1.0 eq) with an excess of thionyl chloride (SOCl2) for 2 hours.

    • Remove the excess SOCl2 by distillation under reduced pressure to obtain the crude acid chloride.

  • Amidation:

    • Dissolve the crude 4-(bromomethyl)phenylacetyl chloride in anhydrous diethyl ether.

    • Cool the solution to 0°C.

    • Slowly add a solution of aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Filter the reaction mixture to remove triethylamine hydrochloride.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-bromo-N-phenylacetamide.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

This protocol describes the broth microdilution method to determine the MIC and MFC of fungicidal compounds.

Objective: To determine the minimum inhibitory and fungicidal concentrations of synthesized compounds.

Materials:

  • Synthesized fungicidal compounds

  • Fungal isolates (e.g., Candida albicans, Aspergillus flavus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation of Inoculum:

    • Culture the fungal isolates on SDA plates.

    • Prepare a standardized inoculum suspension in sterile saline, adjusting the concentration to a 0.5 McFarland standard.

  • Broth Microdilution Assay:

    • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microtiter plate.

    • Add the standardized fungal inoculum to each well.

    • Include a growth control (medium and inoculum) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.

  • Determination of MFC:

    • Subculture a small aliquot from the wells showing no visible growth onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Synthesis_and_Screening_Workflow cluster_1 Synthesis cluster_2 Biological Screening A This compound B Chemical Modification (e.g., Esterification, Amidation) A->B C Purification (e.g., Chromatography, Recrystallization) B->C D Characterization (e.g., NMR, MS) C->D E Library of Derivatives D->E F Primary Screening (e.g., In vitro bioassays) E->F Test Compounds G Dose-Response Analysis (e.g., IC50, MIC determination) F->G H Lead Compound Identification G->H I Secondary Screening (e.g., Greenhouse/Field trials) H->I Promising Leads J Candidate Agrochemical I->J

Caption: General workflow for agrochemical development.

Insecticidal Applications

Ester derivatives of this compound, particularly benzyl esters, have shown promise as insecticidal agents. These compounds can act as contact or stomach poisons, affecting the nervous system or other vital physiological processes in insects.

Quantitative Data: Insecticidal Activity of Benzyl Ester Derivatives

The following table summarizes the insecticidal activity of representative benzyl ester derivatives against various insect pests, expressed as the median lethal concentration (LC50).

Compound IDDerivative TypeInsect SpeciesLC50 (µL/L)[5][6]
I-1 Benzyl AlcoholTribolium castaneum (Red Flour Beetle)6.72 (fumigant)
I-2 Benzyl BenzoateTribolium castaneum (Red Flour Beetle)464 (fumigant)
I-3 Benzyl Ester of Fatty AcidAphis gossypii (Cotton Aphid)55.4
I-4 Benzyl Ester of Aromatic AcidPlutella xylostella (Diamondback Moth)78.2
Experimental Protocol: Synthesis of an Insecticidal Benzyl Ester

This protocol provides a method for the synthesis of a representative insecticidal benzyl ester.

Objective: To synthesize the benzyl ester of this compound.

Materials:

  • This compound

  • Benzyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Esterification:

    • Dissolve this compound (1.0 eq), benzyl alcohol (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.

    • Cool the solution to 0°C.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

    • Stir the reaction mixture at room temperature for 18 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired benzyl ester.

Experimental Protocol: Contact Insecticide Bioassay

This protocol describes a method to evaluate the contact toxicity of synthesized compounds against insect pests.

Objective: To determine the LC50 of insecticidal compounds through a contact bioassay.

Materials:

  • Synthesized insecticidal compounds

  • Target insect species (e.g., Tribolium castaneum)

  • Petri dishes

  • Filter paper

  • Micropipette

  • Solvent for dissolving compounds (e.g., acetone)

Procedure:

  • Preparation of Treated Surfaces:

    • Prepare a series of dilutions of the test compounds in a suitable solvent.

    • Apply a known volume (e.g., 1 mL) of each dilution evenly to a filter paper placed in a Petri dish.

    • Allow the solvent to evaporate completely, leaving a uniform residue of the test compound.

    • Prepare a control group treated with solvent only.

  • Insect Exposure:

    • Introduce a known number of adult insects (e.g., 20) into each treated Petri dish.

    • Provide a food source if the exposure period is longer than 24 hours.

    • Maintain the Petri dishes under controlled environmental conditions (e.g., 27°C, 65% relative humidity).

  • Data Collection and Analysis:

    • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after exposure.

    • Calculate the corrected mortality using Abbott's formula if there is mortality in the control group.

    • Determine the LC50 value by probit analysis of the mortality data.

Conclusion

This compound is a highly valuable and versatile starting material for the development of novel agrochemicals. Its dual reactivity allows for the synthesis of a diverse range of compounds with potent herbicidal, fungicidal, and insecticidal activities. The protocols and data presented in these application notes provide a framework for researchers to explore the potential of this compound in the discovery of new and effective crop protection agents. Further derivatization and optimization of lead compounds, guided by quantitative structure-activity relationship (QSAR) studies, can lead to the development of next-generation agrochemicals with improved efficacy and environmental profiles.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(Bromomethyl)phenylacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Bromomethyl)phenylacetic acid is a key intermediate in the synthesis of various pharmaceuticals and other biologically active molecules. Its purity and the profiling of related substances are critical for ensuring the quality and safety of the final products. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a powerful technique for the separation, identification, and quantification of this compound and its process-related impurities or derivatives. This document outlines a general-purpose, robust reversed-phase HPLC (RP-HPLC) method suitable for this analysis.

Principle of the Method

The method employs a reversed-phase C18 column where separation is achieved based on the hydrophobicity of the analytes. A polar mobile phase, consisting of a mixture of acidified water and an organic modifier (acetonitrile), is used to elute the compounds from the column. The acidic modifier, such as phosphoric or formic acid, is crucial for suppressing the ionization of the carboxylic acid group, which results in better peak shape and reproducible retention times.[1][2][3] Detection is typically performed using a UV detector, as the phenyl group in the analytes provides strong chromophores.

Analytical Challenges and Considerations

  • Reactivity: The bromomethyl group is a reactive functional group. Care must be taken during sample preparation and analysis to avoid degradation of the analyte.[4]

  • Peak Tailing: Carboxylic acids can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.[2] An acidic mobile phase helps to minimize these secondary interactions.[2]

  • LC-MS Compatibility: For applications requiring mass spectrometry (MS) detection, non-volatile acids like phosphoric acid should be replaced with volatile alternatives such as formic or acetic acid.[1][3][5][6]

Experimental Protocols

This section provides a detailed protocol for the HPLC analysis of this compound and its potential derivatives.

1. Instrumentation and Materials

  • HPLC system with a gradient or isocratic pump, autosampler, column oven, and UV/Vis detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Phosphoric acid (85%) or formic acid (≥98%).

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • Standard reference material of this compound.

2. Preparation of Solutions

  • Mobile Phase A (Aqueous Component): To 999 mL of HPLC-grade water, add 1.0 mL of 85% phosphoric acid to create a 0.1% (v/v) solution. Degas the solution before use.

  • Mobile Phase B (Organic Component): HPLC-grade acetonitrile. Degas before use.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is typically suitable.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve the desired concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a suitable amount of the sample, dissolve it in the diluent, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection if necessary.

3. Chromatographic Conditions

The following table summarizes a typical set of starting conditions for the analysis. These may require optimization depending on the specific column and derivatives being analyzed.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Elution Mode Isocratic or Gradient
Isocratic Condition 50% A / 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

4. Data Analysis and System Suitability

  • Identification: Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the analyte in the sample solution from the calibration curve.

  • System Suitability: Before sample analysis, perform system suitability tests. This typically involves multiple injections of a working standard solution. Key parameters to assess include:

    • Tailing Factor (Asymmetry): Should be ≤ 2.0 for the main peak.

    • Theoretical Plates (Efficiency): Should be ≥ 2000 for the main peak.

    • Relative Standard Deviation (RSD) for Peak Area and Retention Time: Should be ≤ 2.0% for replicate injections.

Data Presentation

The following table presents representative quantitative data for a hypothetical separation of this compound and two common related substances: its precursor, 4-methylphenylacetic acid, and a potential hydrolysis product, 4-(hydroxymethyl)phenylacetic acid.

CompoundRetention Time (min)Tailing FactorResolution (Rs)
4-(Hydroxymethyl)phenylacetic Acid3.51.2-
4-Methylphenylacetic Acid5.21.14.5
This compound6.81.33.8

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/ Sample B Dissolve in Diluent A->B C Filter Sample (if needed) B->C E Inject into HPLC C->E D Prepare Mobile Phases (A & B) F Separation on C18 Column E->F G UV Detection F->G H Integrate Peaks G->H I Quantify using Calibration Curve H->I J Generate Report I->J

Caption: General workflow for HPLC analysis, from preparation to data reporting.

Logic_Diagram Analyte This compound (Carboxylic Acid, pKa ~4.5) Outcome1 Suppressed Ionization (-COOH form) Analyte->Outcome1 results in MobilePhase Acidic Mobile Phase (e.g., pH 2.5-3.5) MobilePhase->Analyte protonates Column Reversed-Phase C18 Column (Non-polar stationary phase) Outcome3 Stronger Retention & Good Peak Shape Column->Outcome3 enabling Outcome2 Increased Hydrophobicity Outcome1->Outcome2 leads to Outcome2->Column interacts with

Caption: Rationale for using an acidic mobile phase in the RP-HPLC analysis.

References

Application Notes and Protocols for Nucleophilic Substitution on 4-(Bromomethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing nucleophilic substitution reactions on 4-(Bromomethyl)phenylacetic acid. This versatile bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. The presence of a reactive benzylic bromide and a carboxylic acid moiety allows for a wide range of chemical modifications, making it an important intermediate in the construction of complex molecular architectures.

Introduction

This compound is a crystalline solid that is highly susceptible to nucleophilic attack at the benzylic carbon, readily undergoing SN2 reactions. This reactivity allows for the facile introduction of a variety of functional groups, including ethers, esters, amines, thiols, and azides. The phenylacetic acid portion of the molecule is a common structural motif in many biologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). The ability to modify the bromomethyl group provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery.

Reaction Mechanism and Workflow

The fundamental reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide leaving group in a single, concerted step.

Caption: General SN2 mechanism for nucleophilic substitution on this compound.

The general experimental workflow for these reactions is outlined below. Specific conditions will vary depending on the nucleophile.

experimental_workflow start Start dissolve Dissolve this compound and nucleophile in a suitable solvent start->dissolve react React under appropriate conditions (temperature, time) dissolve->react monitor Monitor reaction progress (e.g., by TLC) react->monitor workup Aqueous workup to remove salts and impurities monitor->workup Upon completion extract Extract product into an organic solvent workup->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify the crude product (e.g., recrystallization, chromatography) concentrate->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for nucleophilic substitution reactions.

Experimental Protocols

The following protocols provide detailed methodologies for the reaction of this compound with various nucleophiles.

Protocol 1: Synthesis of 4-(Hydroxymethyl)phenylacetic Acid (Oxygen Nucleophile)

This protocol describes the hydrolysis of the benzylic bromide to the corresponding alcohol.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium chloride (NaCl)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

  • Deionized water

Procedure:

  • To a solution of sodium hydroxide (4.0 eq) in water, add this compound (1.0 eq).

  • Stir the resulting mixture at room temperature overnight.

  • Monitor the reaction for the complete consumption of the starting material by Thin Layer Chromatography (TLC).

  • Carefully acidify the reaction mixture to a pH of approximately 2 with concentrated sulfuric acid.

  • Add solid sodium chloride to the mixture and extract with ethyl acetate (3 x volumes).

  • Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution until a significant amount of solid precipitates.

  • Allow the suspension to crystallize further at a low temperature (e.g., 4-6 °C) overnight.

  • Collect the solid product by filtration and wash the filter cake with petroleum ether.

Protocol 2: Synthesis of 4-(Acetoxymethyl)phenylacetic Acid (Oxygen Nucleophile)

This protocol details the formation of an ester via reaction with acetate.[1]

Materials:

  • This compound

  • Sodium acetate (NaOAc)

  • Acetic acid (AcOH)

Procedure:

  • Dissolve this compound (1.0 eq) in acetic acid.

  • Add an excess of sodium acetate to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Synthesis of 4-((Dialkylamino)methyl)phenylacetic Acid (Nitrogen Nucleophile)

This protocol provides a general method for the reaction with secondary amines.

Materials:

  • This compound

  • A secondary amine (e.g., diethylamine) (2.0 eq)

  • A non-nucleophilic base (e.g., potassium carbonate, K₂CO₃) (2.0 eq)

  • A polar aprotic solvent (e.g., acetonitrile, DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the secondary amine followed by the base.

  • Stir the reaction mixture at room temperature overnight or heat to reflux for 2-6 hours, monitoring by TLC.

  • Upon completion, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography if necessary.

Protocol 4: Synthesis of 4-(Alkylthiomethyl)phenylacetic Acid (Sulfur Nucleophile)

This protocol is adapted from the synthesis of 4-(methylthio)phenylacetic acid from 4-bromophenylacetic acid and can be applied to this compound with appropriate thiols.

Materials:

  • This compound

  • A sodium alkanethiolate (e.g., sodium thiomethoxide, NaSMe) (1.2-1.5 eq)

  • Cuprous bromide (CuBr) (catalytic amount, e.g., 0.01 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in DMF.

  • Add the sodium alkanethiolate and the cuprous bromide catalyst.

  • Heat the reaction mixture to a suitable temperature (e.g., 130 °C) and stir for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, add an aqueous solution of a base (e.g., NaOH) and stir for a short period.

  • Extract with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

  • Acidify the aqueous layer with a dilute acid (e.g., H₂SO₄) to a pH of 2-4.

  • Extract the product into an organic solvent, wash with water, and dry over an anhydrous drying agent.

  • Concentrate the solution and purify the product, for instance, by recrystallization from a solvent mixture like ethyl acetate/hexane.

Protocol 5: Synthesis of 4-(Azidomethyl)phenylacetic Acid (Nitrogen Nucleophile)

This protocol outlines the introduction of an azide group, a versatile functional handle for further transformations like "click" chemistry.

Materials:

  • This compound

  • Sodium azide (NaN₃) (1.5-2.0 eq)

  • A polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

  • Carefully add sodium azide to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on this compound. Please note that yields are highly dependent on the specific reaction conditions and purification methods.

NucleophileProductTypical SolventBaseTemperature (°C)Time (h)Yield (%)
NaOH4-(Hydroxymethyl)phenylacetic acidWater-Room Temp.12~72
NaOAc4-(Acetoxymethyl)phenylacetic acidAcetic Acid-Room Temp. - 502-8Good
Diethylamine4-((Diethylamino)methyl)phenylacetic acidAcetonitrileK₂CO₃Room Temp. - 802-12Good
NaSMe4-(Methylthiomethyl)phenylacetic acidDMF-1304-24~76
NaN₃4-(Azidomethyl)phenylacetic acidDMF-Room Temp. - 602-6High

Safety Precautions

  • This compound is a skin and eye irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution and follow appropriate safety protocols for its use and disposal.

  • Many of the solvents and reagents used in these protocols are flammable and/or toxic. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Bromomethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Bromomethyl)phenylacetic acid, a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the Wohl-Ziegler bromination of p-toluacetic acid using N-bromosuccinimide (NBS).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective radical initiation. 2. Deactivated NBS. 3. Insufficient reaction temperature.1. Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and active. Initiate the reaction with a heat lamp or UV irradiation as specified in the protocol.[3][4] 2. Use a fresh bottle of NBS. The purity of NBS can impact the reaction; older or impure NBS may be less effective.[5] 3. Maintain the reaction temperature within the optimal range (typically 90-110°C) to ensure efficient radical chain propagation.[2]
Formation of Dibrominated Side Product 1. Excess of NBS. 2. High concentration of bromine. 3. Prolonged reaction time.1. Use a stoichiometric amount of NBS relative to the starting material. 2. The purpose of using NBS is to maintain a low concentration of elemental bromine, which favors benzylic bromination over other reactions.[4] Ensure gradual generation of the bromine radical. 3. Monitor the reaction progress closely using TLC and stop the reaction once the starting material is consumed to prevent over-bromination.[2]
Reaction Stalls or is Sluggish 1. Inefficient stirring. 2. Low reaction temperature. 3. Impure starting materials or solvent.1. Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially since the reaction is heterogeneous.[6] 2. Gradually increase the temperature to the recommended range, as the reaction is thermally initiated. 3. Use pure, dry solvents and high-quality starting materials. Moisture can interfere with radical reactions.
Difficult Product Isolation/Purification 1. Co-precipitation of succinimide byproduct. 2. Oily product instead of solid.1. During workup, wash the crude product thoroughly with water to dissolve and remove the succinimide.[7] 2. If the product oils out, attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. If recrystallization is necessary, consider solvent systems like hexane/ethyl acetate or ethanol.[8]
Inconsistent Yields 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, time). 3. Inefficient workup and product loss.1. Use reagents from a reliable source and consider recrystallizing NBS if it appears discolored.[9] 2. Carefully control the reaction parameters. A consistent heat source and monitoring are crucial. 3. Standardize the workup procedure, ensuring complete transfer of the product and efficient washing.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most widely used and efficient method is the Wohl-Ziegler reaction, which involves the radical bromination of p-toluacetic acid at the benzylic position using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3][10] This method is favored because it is selective for the benzylic position and avoids bromination of the aromatic ring.

Q2: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[2] A suitable mobile phase would be a mixture of hexane and ethyl acetate. The starting material, p-toluacetic acid, is more polar than the product, this compound, and will therefore have a lower Rf value. The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What are the key parameters to control for a high yield?

The critical parameters for achieving a high yield are:

  • Temperature: Maintaining the reaction temperature in the optimal range (e.g., 90-110°C) is crucial for the initiation and propagation of the radical chain reaction.[2]

  • Reagent Quality: The purity of NBS and the activity of the radical initiator are paramount. Impure or old NBS can lead to lower yields.[5][9]

  • Reaction Time: Over-extending the reaction time can lead to the formation of the dibrominated byproduct, thus reducing the yield of the desired product. Close monitoring by TLC is recommended.[2]

  • Solvent: While carbon tetrachloride was traditionally used, safer alternatives like chlorobenzene or acetonitrile are now employed.[3][4]

Q4: What do the visual cues of the reaction indicate?

  • Initiation: A noticeable change in the reaction mixture, such as more vigorous boiling, can indicate the start of the radical chain reaction.[3]

  • Completion: In some setups, the completion of the reaction is indicated by the less dense succinimide floating on top of the solvent, while the denser NBS is consumed.[3]

Q5: How should the reaction be worked up to isolate the product?

A typical workup procedure involves cooling the reaction mixture, which should cause the product to precipitate. The solid is then collected by filtration. The filter cake should be washed thoroughly with water to remove the succinimide byproduct. Further washing with a non-polar solvent like hexane can help remove any remaining non-polar impurities.[2][7]

Q6: Is purification of the crude product always necessary?

For many subsequent reactions, the crude this compound obtained after a simple filtration and washing is of sufficient purity.[6] However, if high purity is required, recrystallization can be performed.

Q7: What is a suitable solvent for recrystallization?

A common solvent system for the recrystallization of similar aromatic carboxylic acids is a mixture of a polar solvent in which the compound is soluble at high temperatures (like ethanol or ethyl acetate) and a non-polar solvent in which it is less soluble at low temperatures (like hexane).[8] The ideal solvent system should be determined experimentally on a small scale.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound

Parameter Method 1 (Patent CN106905135A) General Wohl-Ziegler Conditions
Starting Material p-Toluacetic acidp-Toluacetic acid or similar benzylic substrate
Brominating Agent N-Bromosuccinimide (NBS)N-Bromosuccinimide (NBS)
Initiator Benzoyl peroxide or AIBNBenzoyl peroxide or AIBN, UV light
Solvent Chlorobenzene or DichlorobenzeneCarbon tetrachloride (traditional), Chlorobenzene, Acetonitrile
Temperature 90-110 °CReflux temperature of the solvent
Reaction Time 4-8 hoursMonitored by TLC until completion
Yield 88-92%Varies depending on substrate and conditions
Purity (HPLC) >98%Varies

Data for Method 1 is sourced from patent CN106905135A.[11]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wohl-Ziegler Bromination

This protocol is adapted from patent CN106905135A.[11]

Materials:

  • p-Toluacetic acid

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN)

  • Chlorobenzene

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add p-toluacetic acid (e.g., 24 g).

  • Add chlorobenzene (e.g., 75 mL) to dissolve the starting material.

  • Add NBS (e.g., 30 g) and benzoyl peroxide (e.g., 0.5 g) to the reaction mixture.

  • With continuous stirring, heat the mixture to 85°C. The reaction can be initiated with an incandescent light source.

  • A spontaneous increase in temperature to around 110°C should be observed. Control the reaction temperature to maintain it between 90°C and 110°C.

  • Maintain the reaction at this temperature for 4-8 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature. A solid precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water to remove succinimide.

  • Dry the white solid product under vacuum to obtain this compound.

Visualizations

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_product Product p_Toluacetic_Acid p-Toluacetic Acid Reaction_Vessel Reaction at 90-110°C with Stirring p_Toluacetic_Acid->Reaction_Vessel NBS NBS NBS->Reaction_Vessel Initiator Initiator (AIBN/BPO) Initiator->Reaction_Vessel Solvent Solvent (Chlorobenzene) Solvent->Reaction_Vessel Cooling Cool to Room Temperature Reaction_Vessel->Cooling Reaction Completion Filtration Vacuum Filtration Cooling->Filtration Precipitation Washing Wash with Water Filtration->Washing Drying Vacuum Drying Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_problem Observed Problem cluster_cause Potential Cause cluster_solution Solution Low_Yield Low Yield / No Reaction Bad_Initiator Inactive Initiator Low_Yield->Bad_Initiator Bad_NBS Impure NBS Low_Yield->Bad_NBS Low_Temp Low Temperature Low_Yield->Low_Temp Side_Product Side Product Formation (Dibromination) Excess_NBS Excess NBS Side_Product->Excess_NBS Long_Time Reaction Time Too Long Side_Product->Long_Time Fresh_Reagents Use Fresh Reagents Bad_Initiator->Fresh_Reagents Bad_NBS->Fresh_Reagents Check_Temp Optimize Temperature Low_Temp->Check_Temp Stoichiometry Check Stoichiometry Excess_NBS->Stoichiometry Monitor_TLC Monitor by TLC Long_Time->Monitor_TLC

References

Technical Support Center: Purification of Crude 4-(Bromomethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-(Bromomethyl)phenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized from p-toluic acid and N-bromosuccinimide (NBS)?

A1: The primary impurities can include:

  • Unreacted p-toluic acid: The starting material for the bromination reaction.

  • Succinimide: A byproduct from the use of N-bromosuccinimide (NBS) as the brominating agent.

  • Dibrominated species: Over-bromination of the aromatic ring or the benzylic position can lead to the formation of di- and tri-brominated impurities.

  • 4,4'-(Ethanediyldibenzene)diacetic acid: A dimeric impurity that can form.

  • Residual Solvents: Solvents used in the synthesis, such as chlorobenzene or carbon tetrachloride, may be present.[1]

Q2: My crude product has a low melting point and appears oily. What could be the cause?

A2: An oily appearance and a depressed, broad melting point are indicative of significant impurities. The presence of unreacted starting materials, byproducts like succinimide, or residual solvents can disrupt the crystal lattice of the desired product, leading to these physical properties. It is crucial to employ a purification strategy to remove these contaminants.

Q3: What is a simple, initial purification step I can take after synthesis?

A3: A straightforward initial purification involves filtering the precipitated crude product and washing the filter cake thoroughly with water.[1][2][3] This helps to remove water-soluble impurities like succinimide. Subsequent drying of the solid is also a critical step.[1]

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[1][3] By spotting the crude mixture, the fractions from your purification, and a pure standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative analysis of purity.[1][2]

Troubleshooting Purification Techniques

This section provides guidance on common issues encountered during the primary purification methods for crude this compound: recrystallization, column chromatography, and liquid-liquid extraction.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow the desired compound to crystallize in a purer form as the solution cools, leaving impurities behind in the mother liquor.

Troubleshooting Common Recrystallization Issues:

Problem Possible Cause(s) Solution(s)
Product does not dissolve in the hot solvent. - The solvent is not appropriate for the compound.- Insufficient solvent is being used.- Perform a solvent screen to find a more suitable solvent or solvent system.- Gradually add more hot solvent until the product dissolves.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- The rate of cooling is too rapid.- Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.- Reheat the solution to dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal can also help.
No crystals form upon cooling. - The solution is not saturated.- The solution is supersaturated, but nucleation has not occurred.- Boil off some of the solvent to increase the concentration and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of the pure compound.
Low recovery of the purified product. - Too much solvent was used, and a significant amount of product remains in the mother liquor.- The crystals were not completely collected during filtration.- Concentrate the mother liquor and cool it further to obtain a second crop of crystals.- Ensure complete transfer of the crystals to the filter and wash with a minimal amount of cold solvent.

Recommended Recrystallization Solvent Systems:

Solvent System Comments
Ethyl Acetate / Hexane A commonly used mixed solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate, then slowly add hexane until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
Toluene Can be an effective single solvent for recrystallization.
Methanol / Water Dissolve the crude product in a minimal amount of hot methanol, then add water dropwise until persistent cloudiness is observed. Reheat to get a clear solution and then cool.
Acetone / Water Similar to the methanol/water system, this can be a good choice for moderately polar compounds.
Column Chromatography

Flash column chromatography is a technique used to separate components of a mixture based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Troubleshooting Common Column Chromatography Issues:

Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities (overlapping bands). - Inappropriate mobile phase polarity.- Column was not packed properly, leading to channeling.- The initial band of the sample was too broad.- Optimize the mobile phase using TLC. For this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic acid is a good starting point.- Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.- Dissolve the crude product in a minimal amount of the eluent before loading it onto the column.
The product is not eluting from the column. - The mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low percentage of ethyl acetate in hexane and slowly increase the ethyl acetate concentration.
Cracking of the silica gel bed. - The column ran dry.- Heat is being generated due to the interaction of the solvent with the silica gel.- Always keep the silica gel covered with the mobile phase.- Pack the column with a slurry of silica gel in the initial mobile phase.

Recommended Column Chromatography Conditions:

Parameter Recommendation
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) A gradient of Ethyl Acetate in Hexane (e.g., from 5% to 50% Ethyl Acetate) with the addition of 0.5-1% Acetic Acid to improve the peak shape of the carboxylic acid.
Sample Loading Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane and then adsorb it onto a small amount of silica gel before loading it onto the column (dry loading).
Detection Monitor the fractions by TLC, visualizing the spots under UV light (254 nm).
Liquid-Liquid Extraction

Liquid-liquid extraction can be used to separate the acidic product from neutral or basic impurities.

Troubleshooting Common Liquid-Liquid Extraction Issues:

Problem Possible Cause(s) Solution(s)
Formation of an emulsion. - Vigorous shaking of the separatory funnel.- Gently invert the separatory funnel instead of shaking it vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.
Poor separation of layers. - The densities of the two phases are too similar.- Add a solvent to one of the phases to alter its density.
Product is not efficiently extracted into the desired phase. - The pH of the aqueous phase is not optimal.- For extracting the acidic product into an aqueous base, ensure the pH is sufficiently high (e.g., > 8). For back-extraction into an organic solvent, ensure the pH is sufficiently low (e.g., < 4).

Purification Workflow and Logic

The following diagrams illustrate the general workflow for the purification of crude this compound and a troubleshooting decision tree.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification p_toluic_acid p-Toluic Acid crude_product Crude 4-(Bromomethyl)phenylacetic Acid p_toluic_acid->crude_product nbs NBS, Initiator nbs->crude_product filtration Filtration & Water Wash crude_product->filtration Initial Cleanup recrystallization Recrystallization filtration->recrystallization Primary Method column_chromatography Column Chromatography filtration->column_chromatography Alternative/Further Purification pure_product Pure Product recrystallization->pure_product column_chromatography->pure_product TroubleshootingPurification decision decision process process result result start Start with Crude Product check_purity Assess Purity (TLC/Melting Point) start->check_purity is_oily Is the product oily or has a low melting point? check_purity->is_oily recrystallize Attempt Recrystallization is_oily->recrystallize Yes is_oily->recrystallize No (Solid) success_recrystallization Successful Crystallization? recrystallize->success_recrystallization pure_solid Pure Solid Obtained success_recrystallization->pure_solid Yes troubleshoot_recrystallization Troubleshoot Recrystallization (see guide) success_recrystallization->troubleshoot_recrystallization No column_chromatography Perform Column Chromatography troubleshoot_recrystallization->column_chromatography If still impure pure_fractions Combine Pure Fractions column_chromatography->pure_fractions pure_fractions->pure_solid

References

Common side reactions in the synthesis of 4-(Bromomethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Bromomethyl)phenylacetic acid. The primary focus is on addressing common side reactions and offering practical solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is producing a significant amount of a non-polar impurity that is difficult to separate from the desired product. What is it likely to be and how can I prevent it?

A: This is a classic issue of over-bromination, a common side reaction in the Wohl-Ziegler bromination of 4-methylphenylacetic acid.[1] The likely impurity is 4-(dibromomethyl)phenylacetic acid .

  • Troubleshooting:

    • Control Stoichiometry: The molar ratio of N-bromosuccinimide (NBS) to 4-methylphenylacetic acid is critical. Using a significant excess of NBS will strongly favor the formation of the dibrominated product. Aim for a molar ratio of NBS to the starting material of 1:1 to 1.05:1.[1]

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent further bromination of the product.[2]

    • Initiator Concentration: Use a catalytic amount of radical initiator (e.g., AIBN or benzoyl peroxide), typically 0.5-5 mol% relative to the starting material.[1]

Q2: My final product shows an impurity with a higher polarity than the desired compound, and the overall yield is lower than expected. What could be the cause?

A: This is likely due to the hydrolysis of the benzylic bromide product, this compound, to form 4-(hydroxymethyl)phenylacetic acid . This can occur both during the reaction workup and on storage if exposed to moisture.

  • Troubleshooting:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used for the reaction.

    • Workup Procedure: During the aqueous workup, minimize the contact time of the product with water, especially under basic conditions. A rapid extraction into a non-polar organic solvent is recommended.

    • Storage: Store the final product in a desiccator or under an inert atmosphere to protect it from atmospheric moisture.

Q3: I've noticed an impurity with a similar polarity to my product, and I used an alcohol-based solvent for another step in my workflow. Could this be related?

A: Yes, it is possible that you are observing an ester byproduct, such as methyl 4-(bromomethyl)phenylacetate or ethyl 4-(bromomethyl)phenylacetate . This occurs via Fischer esterification if residual alcohol is present under acidic conditions, which can be generated during the bromination reaction (HBr).

  • Troubleshooting:

    • Solvent Choice: Avoid using alcohols as solvents for the bromination reaction or for recrystallization unless esterification is desired. Non-polar, aprotic solvents like chlorobenzene or dichlorobenzene are preferable.[1]

    • Purification: If an ester impurity is present, it can often be separated from the carboxylic acid product by extraction with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer as its carboxylate salt, while the neutral ester will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the pure desired product.

Q4: The bromination reaction is sluggish or does not initiate. What steps can I take?

A: Failure to initiate is a common problem in free-radical reactions.

  • Troubleshooting:

    • Initiator Quality: Ensure your radical initiator (AIBN or benzoyl peroxide) is fresh. Peroxides, in particular, can degrade over time.

    • Light/Heat Source: The reaction requires initiation by heat or light. An incandescent light bulb is often sufficient to initiate the reaction.[1] Ensure the reaction mixture is heated to a temperature that allows for the decomposition of the initiator (typically 80-110°C).[2]

    • Inhibitors: Ensure your starting material and solvent are free from radical inhibitors (e.g., certain antioxidants).

Data Presentation

The following table summarizes data from various experimental conditions for the synthesis of this compound, primarily from patent literature. Note that a detailed breakdown of impurity percentages is not typically provided, but overall purity and yield offer insights into the reaction's success.

Starting MaterialBrominating Agent (Molar Ratio)InitiatorSolventTemp (°C)Time (h)Yield (%)Purity (HPLC) (%)Reference
4-Methylphenylacetic Acid (24g)NBS (1.25 eq)Benzoyl Peroxide (0.5g)Chlorobenzene90-110891.999.2[2]
4-Methylphenylacetic Acid (24g)NBS (1.25 eq)AIBN (0.6g)Chlorobenzene90-110490.098.7[1]
4-Methylphenylacetic Acid (24g)NBS (1.25 eq)AIBN (0.6g)Dichlorobenzene90-115588.198.3[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Wohl-Ziegler Bromination

This protocol is adapted from patent literature and represents a common method for this synthesis.[2]

  • Apparatus Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 4-methylphenylacetic acid (24 g).

  • Reagent Addition: Add chlorobenzene (75 mL) as the solvent. To this solution, add N-bromosuccinimide (NBS) (30 g) and benzoyl peroxide (0.5 g) as the radical initiator.

  • Reaction Initiation: Begin mechanical stirring and heat the mixture to 85°C. Irradiate the flask with an incandescent light bulb. An exotherm is typically observed, with the temperature rising to around 110°C.

  • Reaction Maintenance: Control the temperature between 90-110°C and allow the reaction to proceed for 8 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature, which should cause the product to precipitate.

  • Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with water.

  • Drying: Dry the solid product under vacuum to yield this compound.

Visualizations

Diagram 1: Synthesis Pathway and Common Side Reactions

G SM 4-Methylphenylacetic Acid P This compound SM->P Dibromo 4-(Dibromomethyl)phenylacetic Acid P->Dibromo Excess NBS Hydrolyzed 4-(Hydroxymethyl)phenylacetic Acid P->Hydrolyzed H2O (Workup/Storage) Ester Ester Byproduct (e.g., Methyl Ester) P->Ester ROH, H+

Caption: Main synthesis route and pathways to common impurities.

Diagram 2: Experimental Workflow for Synthesis and Purification

workflow start Start reagents Combine: - 4-Methylphenylacetic Acid - NBS & Initiator - Solvent (e.g., Chlorobenzene) start->reagents reaction Initiate with Heat/Light (80-110°C, monitor by TLC) reagents->reaction cool Cool to Room Temperature reaction->cool filter Filter Precipitate cool->filter wash Wash with Water filter->wash dry Dry Under Vacuum wash->dry product Pure this compound dry->product

Caption: Step-by-step synthesis and isolation workflow.

troubleshoot issue Issue: High level of dibromo impurity cause1 Primary Cause: Excess Brominating Agent issue->cause1 cause2 Contributing Factor: Reaction time too long issue->cause2 solution1 Solution: Use 1.0-1.05 eq. NBS cause1->solution1 solution2 Solution: Monitor closely with TLC/HPLC and stop when SM is consumed cause2->solution2

References

Technical Support Center: Optimizing Coupling Reactions with 4-(Bromomethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(bromomethyl)phenylacetic acid. Here, you will find detailed information to optimize your coupling reactions, including esterification, amidation, Williamson ether synthesis, and Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound is a bifunctional molecule with two primary reactive sites: the carboxylic acid group (-COOH) and the benzylic bromide (-CH₂Br). The carboxylic acid is a nucleophile and can undergo reactions such as esterification and amidation. The benzylic bromide is an electrophilic site, susceptible to nucleophilic substitution, making it suitable for reactions like Williamson ether synthesis and Suzuki-Miyaura coupling.[1][2] The dual functionality allows for a wide range of synthetic transformations.[1][2]

Q2: My reaction is giving a low yield. What are the general first steps for troubleshooting?

A2: Low yields can stem from various factors. A logical first step is to re-evaluate your reaction setup. Ensure all glassware is thoroughly dried, as water can interfere with many coupling reactions, particularly those involving organometallics or acid chlorides. An inert atmosphere (e.g., nitrogen or argon) is crucial for oxygen- and moisture-sensitive reagents and catalysts. Finally, confirm the purity of your starting materials and solvents, as impurities can poison catalysts or lead to unwanted side reactions.

Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A3: The bifunctional nature of this compound can lead to several side reactions. Under basic conditions, self-polymerization can occur where the carboxylate of one molecule attacks the benzylic bromide of another. If your coupling partner also has multiple reactive sites, you may see a mixture of products. For instance, in reactions with amino alcohols, both O- and N-alkylation or acylation can occur. Careful selection of reaction conditions, such as temperature and the order of reagent addition, can help to control chemoselectivity.

Q4: How can I selectively react at either the carboxylic acid or the benzylic bromide?

A4: Chemoselectivity can be achieved by choosing appropriate reaction conditions and reagents.

  • For reactions at the carboxylic acid (e.g., esterification, amidation): You can activate the carboxylic acid using reagents like thionyl chloride (SOCl₂) or a carbodiimide (e.g., DCC, EDC) to form a more reactive intermediate. These conditions generally favor reaction at the carboxyl group over the benzylic bromide.

  • For reactions at the benzylic bromide (e.g., Williamson ether synthesis, Suzuki coupling): These reactions are typically performed under conditions that favor nucleophilic attack at the benzylic carbon. For instance, using a base to deprotonate a nucleophile (like a phenol in Williamson ether synthesis) will promote its reaction with the benzylic bromide.

Q5: What is the best way to monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the progress of most reactions involving this compound.[3] You can visualize the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Troubleshooting Guides

Esterification of the Carboxylic Acid Group
Problem Possible Cause Suggested Solution
Low or No Ester Formation Incomplete activation of the carboxylic acid.- Increase the amount of activating agent (e.g., SOCl₂, DCC, EDC).- Ensure the activating agent is fresh and of high purity.
Low reaction temperature.- Increase the reaction temperature, but monitor for potential side reactions.
Steric hindrance from the alcohol.- Use a less sterically hindered alcohol if possible.- Increase the reaction time.
Formation of an Anhydride Byproduct Use of a carbodiimide activating agent.- Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the reaction mixture.
Polymerization of Starting Material Basic conditions leading to self-reaction.- Avoid strong bases. If a base is necessary, use a non-nucleophilic, hindered base like triethylamine.
Amidation of the Carboxylic Acid Group
Problem Possible Cause Suggested Solution
Low Amide Yield Poor nucleophilicity of the amine.- Use a more nucleophilic amine if the synthesis allows.- Consider using a coupling agent to activate the carboxylic acid.
Formation of a stable ammonium carboxylate salt.- Use a coupling reagent (e.g., HATU, HOBt) to overcome salt formation.- Heat the reaction to break the salt and drive the condensation.
Steric hindrance.- Increase the reaction temperature and time.- Use a less sterically hindered amine.
Epimerization (if using chiral amines or acids) Harsh reaction conditions.- Use milder coupling reagents (e.g., COMU, TBTU).- Perform the reaction at a lower temperature.
Williamson Ether Synthesis at the Benzylic Bromide
Problem Possible Cause Suggested Solution
Low Ether Yield Incomplete deprotonation of the alcohol/phenol.- Use a stronger base (e.g., NaH instead of K₂CO₃).- Ensure the base is fresh and handled under anhydrous conditions.
Poor nucleophilicity of the alkoxide/phenoxide.- Use a more polar aprotic solvent (e.g., DMF, DMSO) to enhance nucleophilicity.
Elimination side reaction (less common with benzylic substrates).- Use a less hindered base.- Lower the reaction temperature.
Reaction at the Carboxylic Acid The nucleophile is also basic enough to deprotonate the carboxylic acid.- Protect the carboxylic acid group as an ester before performing the Williamson ether synthesis.
Suzuki-Miyaura Coupling at the Benzylic Bromide
Problem Possible Cause Suggested Solution
Low Yield of Coupled Product Inactive catalyst.- Ensure the palladium catalyst is properly handled and stored under an inert atmosphere.- Screen different palladium sources (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and ligands.
Inefficient transmetalation.- Use a suitable base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the transfer of the organic group from boron to palladium.
Homocoupling of the boronic acid.- Slowly add the boronic acid to the reaction mixture.- Use a slight excess of the benzylic bromide.
Decomposition of Boronic Acid Harsh reaction conditions.- Use milder reaction temperatures.- Protect the boronic acid as a boronate ester if it is sensitive.

Quantitative Data Tables

Table 1: Amidation of Phenylacetic Acid Derivatives with Benzylamine Derivatives using NiCl₂ Catalyst
EntryPhenylacetic Acid DerivativeBenzylamine DerivativeYield (%)
1Phenylacetic acidBenzylamine92
24-Methylphenylacetic acidBenzylamine95
34-Methoxyphenylacetic acidBenzylamine96
44-Chlorophenylacetic acidBenzylamine85
5Phenylacetic acid4-Methylbenzylamine94
6Phenylacetic acid4-Methoxybenzylamine97
7Phenylacetic acid4-Chlorobenzylamine88
Reaction conditions: Phenylacetic acid derivative (2 mmol), benzylamine derivative (2.4 mmol), NiCl₂ (10 mol%), toluene (20 mL), 110°C, 20 h.
Table 2: Suzuki-Miyaura Coupling of Benzylic Bromides with Phenylboronic Acid
Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane1001678
PdCl₂(dppf) (3)-Cs₂CO₃DMF801091
These are representative conditions for benzylic bromides and may require optimization for this compound.

Experimental Protocols

Protocol 1: General Procedure for the Esterification of this compound
  • Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Ester Formation: Dissolve the resulting acid chloride in anhydrous DCM and cool to 0 °C.

  • Add the desired alcohol (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Amidation of this compound
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for the Williamson Ether Synthesis with this compound
  • To a solution of the desired phenol (1.2 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Dry Glassware B Add this compound A->B C Add Solvent B->C D Inert Atmosphere (N2/Ar) C->D E Add Coupling Partner & Reagents D->E F Control Temperature E->F G Monitor by TLC F->G H Quench Reaction G->H I Extraction H->I J Drying & Concentration I->J K Column Chromatography J->K L L K->L Characterization (NMR, MS)

Caption: General experimental workflow for coupling reactions.

Troubleshooting_Workflow Start Low Yield or No Reaction A Check Purity of Starting Materials & Solvents Start->A B Verify Reaction Conditions (Temp, Time, Atmosphere) Start->B C Multiple Spots on TLC? A->C B->C D Side Reactions Likely C->D Yes F Starting Material Unchanged? C->F No E Optimize Selectivity (e.g., protecting groups, milder conditions) D->E J Problem Solved E->J G Reaction Not Proceeding F->G Yes H Increase Reactant/Catalyst Concentration or Temperature G->H I Consider Alternative Reagents/Catalysts H->I I->J

References

Technical Support Center: Preventing Racemization During Amino Acid Attachment to PAM Resin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting strategies, and answers to frequently asked questions regarding the prevention of racemization during the crucial first step of solid-phase peptide synthesis (SPPS): the attachment of an N-protected amino acid to p-alkoxybenzyl alcohol (PAM) resin.

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a critical issue when attaching the first amino acid to PAM resin?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, resulting in a mixture of L- and D-enantiomers. In peptide synthesis, where stereochemical purity is paramount for biological activity, racemization can lead to the formation of diastereomeric peptide impurities that are difficult to separate from the desired product. The initial esterification of the C-terminal amino acid onto the resin is particularly susceptible to this side reaction.[1][2]

Q2: What is the primary chemical mechanism that causes racemization during this step?

A2: The most common mechanism for racemization during the activation of the N-protected amino acid is the formation of a planar oxazolone (or azlactone) intermediate.[3] The activation of the amino acid's carboxyl group by a coupling reagent facilitates the cyclization to form this intermediate. The planarity of the oxazolone ring allows for the easy abstraction and re-addition of a proton at the alpha-carbon, which scrambles the stereochemistry.[3][4] A secondary mechanism involves the direct abstraction of the alpha-proton by a strong base, leading to a planar enolate intermediate.[3][5]

Q3: Which amino acids are most susceptible to racemization?

A3: While any amino acid can racemize under suboptimal conditions, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are known to be highly susceptible.[3][6] Other amino acids that require careful handling to avoid racemization include Serine (Ser) and Phenylalanine (Phe).[3]

Q4: What is the most reliable method to prevent racemization when starting a synthesis on PAM resin?

A4: The most effective and highly recommended strategy is to use commercially available, pre-loaded PAM resins.[1] These resins are prepared under carefully optimized conditions specifically designed to minimize racemization.[1] Using pre-loaded resins saves time, reagents, and, most importantly, ensures the highest possible optical purity for the C-terminal amino acid, providing a solid foundation for the subsequent synthesis.[1][7]

Q5: If I must perform the coupling reaction myself, what are the key experimental factors to control to minimize racemization?

A5: If manual coupling is necessary, several factors must be strictly controlled:

  • Coupling Reagents & Additives: Never use carbodiimides like DCC or DIC alone, as they are known to cause significant racemization.[3] Always use them in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyanohydroxyiminoacetate (Oxyma).[3][8][9]

  • Base Selection and Stoichiometry: The choice of base is critical. Use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[4][7] Avoid less hindered bases like triethylamine.[4] Crucially, use the minimum amount of base necessary, as excess base promotes racemization.[3][5]

  • Temperature: Perform the coupling reaction at a lower temperature, such as 0°C, to reduce the rate of oxazolone formation and enolization.[3]

  • Solvents: Using less polar solvents, such as a mixture of DMF and dichloromethane (DCM), can help reduce racemization, provided all reactants remain soluble.[3][10]

Racemization Mechanism and Troubleshooting

The following diagrams illustrate the primary racemization pathway and a logical workflow for troubleshooting issues.

G cluster_mech Mechanism of Racemization via Oxazolone Formation AA Nα-Protected Amino Acid Activated Activated Intermediate (e.g., O-Acylisourea) AA->Activated Coupling Reagent Oxazolone Planar Oxazolone Intermediate Activated->Oxazolone Intramolecular Cyclization Loss Loss of Chiral Integrity at α-carbon Oxazolone->Loss Racemized Racemized Product Oxazolone->Racemized Nucleophilic Attack

Caption: Mechanism of racemization via oxazolone formation.

Troubleshooting Guide: Excessive Racemization Detected

If you have detected significant racemization of the first amino acid attached to the PAM resin, follow this troubleshooting workflow.

G start Problem: Racemization Detected check_reagent 1. Review Coupling Method start->check_reagent is_carbodiimide Using a carbodiimide (DCC, DIC)? check_reagent->is_carbodiimide add_additive Action: Always co-add HOBt, HOAt, or Oxyma. is_carbodiimide->add_additive Yes check_base 2. Evaluate Base is_carbodiimide->check_base No add_additive->check_base is_hindered Using a hindered base (DIEA, Collidine)? check_base->is_hindered change_base Action: Switch to a sterically hindered base. is_hindered->change_base No check_amount Is base amount minimal (e.g., < 2.0 eq)? is_hindered->check_amount Yes change_base->check_amount reduce_amount Action: Reduce base to the minimum required. check_amount->reduce_amount No optimize_cond 3. Optimize Conditions check_amount->optimize_cond Yes reduce_amount->optimize_cond check_temp Is reaction run at reduced temperature (0°C)? optimize_cond->check_temp lower_temp Action: Perform coupling at 0°C. check_temp->lower_temp No final_solution Ultimate Solution: Use a pre-loaded resin for optimal purity. check_temp->final_solution Yes lower_temp->final_solution

Caption: Troubleshooting workflow for racemization on PAM resin.

Data Presentation: Reagent Selection Guide

The choice of reagents is a primary factor in controlling racemization. The following tables provide a qualitative comparison to guide your selection.

Table 1: Qualitative Comparison of Coupling Strategies

Coupling MethodRacemization PotentialNotes
Carbodiimide (DCC, DIC) aloneHigh Not recommended for esterification due to high racemization risk.[3]
Carbodiimide + HOBt/HOAtLow Standard and effective method for suppressing racemization.[3][8]
Carbodiimide + OxymaLow A non-explosive and highly effective alternative to HOBt/HOAt.[9]
Phosphonium (PyBOP) / Uronium (HBTU)Moderate Generally lower risk than carbodiimides alone but can still cause racemization.
COMUVery Low Reported to provide superior racemization suppression compared to HOBt-based reagents.[7]
DEPBTVery Low Shown to be highly effective in preventing racemization in challenging couplings.[11]

Table 2: Influence of Tertiary Base on Racemization

BaseSteric HindranceBasicityRacemization PotentialNotes
Triethylamine (TEA)LowStrongHigh Small size allows for easier α-proton abstraction; generally not recommended.[4]
N,N-Diisopropylethylamine (DIEA)HighModerateLow-Moderate A common and much safer choice than TEA due to steric bulk.[4]
N-Methylmorpholine (NMM)ModerateModerateModerate Less effective at suppression than highly hindered bases.[4]
2,4,6-Collidine (TMP)Very HighModerateVery Low Excellent choice for minimizing racemization due to significant steric hindrance.[4][7]

Experimental Protocol

Protocol: Manual Esterification of the First Boc-Amino Acid to PAM Resin

This protocol is adapted for Boc-protected amino acids and is designed to minimize racemization.

Materials:

  • PAM Resin

  • Boc-protected amino acid

  • Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic Anhydride

  • Pyridine

  • Methanol

Procedure:

  • Resin Swelling: In a reaction vessel, suspend the PAM resin in DMF (approx. 15 mL per gram of resin) and allow it to swell for at least 1 hour.

  • Amino Acid Activation:

    • In a separate flask, dissolve 2.0 equivalents (relative to resin substitution) of the Boc-amino acid and 2.0 equivalents of HOBt in a minimal amount of DMF.

    • Stir until fully dissolved.

    • Cool the solution to 0°C in an ice bath.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the pre-chilled amino acid/HOBt solution to the resin.

    • Add 2.0 equivalents of DIC to the resin slurry.

    • Immediately add a catalytic amount of DMAP (0.1 equivalents). Note: DMAP can promote racemization, so its quantity must be strictly limited.[12]

    • Agitate the mixture at 0°C for 2 hours, then allow it to slowly warm to room temperature and continue agitating for an additional 2-4 hours.

  • Capping Unreacted Sites:

    • To block any unreacted hydroxyl groups on the resin, add 2.0 equivalents of acetic anhydride and 2.0 equivalents of pyridine to the reaction vessel.

    • Agitate for 30-60 minutes at room temperature.

  • Washing:

    • Filter the resin and wash it sequentially with the following solvents (3 times each, using enough solvent to create a slurry): DMF, DCM, and Methanol.

  • Drying: Dry the resin under vacuum to a constant weight. The final substitution level can be estimated by the weight gain. For a more accurate determination, a quantitative test like the picric acid test should be performed.[13]

References

Technical Support Center: Cleavage Cocktail Optimization for Peptides Synthesized on PAM Resin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the cleavage of peptides from Phenylacetamidomethyl (PAM) resin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the peptide cleavage process in a question-and-answer format.

Issue 1: Low Peptide Yield After Cleavage

Question: My final peptide yield is significantly lower than expected after cleavage from the PAM resin. What are the potential causes and how can I improve it?

Answer: Low peptide yield can result from several factors during synthesis and cleavage. Here are common causes and solutions:

  • Incomplete Cleavage: The cleavage reaction may have been insufficient in duration. While standard protocols often suggest 1-2 hours, peptides with sterically hindered residues or those containing Arg(Tos) may require longer reaction times.[1][2] A small-scale trial cleavage can be performed to analyze the resin for any remaining peptide.[3]

  • Peptide Adsorption to the Resin: The cleaved peptide may be adsorbing to the resin beads. Ensure thorough washing of the resin with fresh Trifluoroacetic Acid (TFA) after the initial filtration to recover adsorbed peptide.[3]

  • Inefficient Precipitation: The choice of ether and the precipitation technique are critical. Methyl tert-butyl ether (MTBE) is often preferred for precipitating peptides.[3] Ensure the ether is cold and used in a sufficient volume, typically 8-10 times the volume of the TFA filtrate.[2][3] For some peptides, overnight incubation at 4°C may be necessary to facilitate complete precipitation.[1]

  • Premature Peptide Precipitation: The peptide may precipitate within the cleavage cocktail itself. This can sometimes be addressed by altering the composition of the cleavage cocktail.[3]

Issue 2: Incomplete Removal of Side-Chain Protecting Groups

Question: My mass spectrometry analysis shows peaks corresponding to my peptide with one or more protecting groups still attached. How can I achieve complete deprotection?

Answer: The persistence of protecting groups is a common challenge, often dependent on the specific amino acids in your peptide sequence.[3]

  • Suboptimal Cleavage Cocktail: The cleavage cocktail may not be strong enough or may lack the appropriate scavengers for complete deprotection of all residues. For instance, Arg(Tos) can be particularly difficult to remove and may require longer cleavage times or stronger acid conditions like High HF.[1][2]

  • Incorrect Scavenger Choice: The selection of scavengers is crucial for protecting sensitive amino acid residues and facilitating the removal of protecting groups.[4] For example, using scavengers like p-cresol and p-thiocresol is important for peptides containing Cys.[2]

  • Insufficient Reaction Time: As with low yield, extending the cleavage reaction time can often lead to more complete deprotection.[1]

Issue 3: Presence of Unexpected Side Products

Question: My analysis shows significant impurities and side products. What could be the cause and how can I minimize them?

Answer: Side reactions during cleavage are often caused by reactive cationic species generated from the protecting groups and the resin linker.[5]

  • Inadequate Scavenging: Reactive carbocations generated during cleavage can lead to alkylation or other modifications of sensitive residues like Trp, Met, Cys, and Tyr.[4][6] The use of effective scavengers is essential to trap these reactive species.[4]

  • Oxidation of Sensitive Residues: Methionine is susceptible to oxidation to methionine sulfoxide.[4] The addition of scavengers like dimethyl sulfide (DMS) can help prevent this.[7]

  • Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to forming aspartimide, which can be exacerbated by cleavage conditions.[3] Using milder cleavage conditions might be necessary.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right cleavage cocktail for my peptide synthesized on PAM resin?

A1: The choice of cleavage cocktail depends on the amino acid composition of your peptide. For peptides synthesized using Boc chemistry on PAM resin, strong acids like Hydrogen Fluoride (HF), Trifluoromethanesulfonic acid (TFMSA), or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) are typically used.[1] The key is to select the appropriate scavengers to protect sensitive residues in your sequence.[4][7]

Q2: What is the role of scavengers in the cleavage cocktail?

A2: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive carbocations and other electrophilic species that are liberated from the side-chain protecting groups and the resin linker during acidolysis.[4] Without effective scavengers, these reactive species can cause unwanted side reactions, such as the alkylation of sensitive amino acid residues, leading to impurities that are often difficult to separate from the desired peptide.[4][5]

Q3: Which amino acids are considered "sensitive" during cleavage from PAM resin and require specific scavengers?

A3: Several amino acids are particularly susceptible to modification during strong acid cleavage:

  • Tryptophan (Trp): The indole side chain is prone to alkylation.[4]

  • Methionine (Met): The thioether side chain can be oxidized to the sulfoxide.[4]

  • Cysteine (Cys): The free thiol can be alkylated.[4]

  • Tyrosine (Tyr): The phenol ring can be alkylated by carbocations.[4]

  • Arginine (Arg): Protecting groups like Tosyl (Tos) can be difficult to remove.[1][2]

Q4: How can I confirm that cleavage is complete?

A4: After the cleavage and peptide precipitation procedure, you can perform a qualitative test, such as the Kaiser test, on the resin beads to detect the presence of any remaining peptide with a free primary amine.[8] A positive result (a deep blue or purple color) indicates incomplete cleavage.[8]

Cleavage Cocktail Comparison for PAM Resin

Cleavage MethodCompositionRecommended ForPotential Issues
Standard HF Cleavage HF, AnisoleGeneral purpose for peptides without highly sensitive residues.HF is highly toxic and corrosive, requiring a special apparatus.[1]
Low-High HF Cleavage Step 1: Low HF in DMS; Step 2: High HFPeptides with sensitive protecting groups. The low HF step removes most side-chain protection under milder conditions.Two-step procedure is more time-consuming. Still requires handling of HF.[1]
TFMSA Cleavage TFMSA, TFA, m-cresol, thioanisoleAn alternative to HF, though generally considered less effective for complete removal of all protecting groups in one step.[1]May require multiple steps to remove all side-chain protecting groups.[1]
TMSOTf Cleavage TMSOTf, TFA, thiocresolAnother alternative to HF.May not be as effective as HF for all peptide sequences.[1]

Experimental Protocols

Protocol 1: Standard HF Cleavage

  • Preparation: Ensure the N-terminal Boc group is removed from the peptide-resin. Dry the resin thoroughly under vacuum.

  • Apparatus: Place the dried peptide-resin and a Teflon-coated stir bar in the reaction vessel of a specialized HF apparatus.

  • Scavengers: Add the appropriate scavenger mixture. For peptides containing Cys, a common mixture is anisole and p-thiocresol. For most other peptides, anisole or p-cresol is sufficient (e.g., 1 mL per gram of resin).[2][7]

  • HF Distillation: Cool the reaction vessel in a dry ice/methanol bath for at least 5 minutes. Distill approximately 10 mL of anhydrous HF per gram of resin into the vessel, maintaining a temperature between -5°C and 0°C.[1][7]

  • Cleavage Reaction: Stir the mixture at 0°C to 5°C for 30 to 60 minutes. For peptides containing Arg(Tos), the reaction time may need to be extended to 2 hours.[1]

  • HF Removal: After the reaction is complete, evaporate the HF under a stream of nitrogen.

  • Peptide Isolation: Filter the resin and wash it with a small amount of TFA. Combine the filtrates.[1]

  • Precipitation: Add the combined filtrate to 8-10 volumes of cold diethyl ether or MTBE to precipitate the peptide. The mixture can be stored at 4°C overnight to maximize precipitation.[1][2]

  • Collection and Washing: Collect the peptide precipitate by filtration or centrifugation. Wash the crude peptide with cold ether to remove scavengers.[1]

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]

Protocol 2: TFMSA Cleavage

  • Preparation: Dry the peptide-resin thoroughly under vacuum. Place the resin in a round-bottom flask with a stir bar and cool in an ice bath.

  • Cleavage Cocktail Preparation: For each 100 mg of resin, prepare a cleavage cocktail. A common mixture consists of TFA, thioanisole, and m-cresol. Add 1.0 mL of TFA and mix for 5-10 minutes.[7] Then, add TFMSA dropwise while mixing to dissipate heat.[2]

  • Cleavage Reaction: Allow the reaction to proceed at room temperature for 30 minutes for PAM resins.[2]

  • Peptide Isolation and Precipitation: Follow steps 7-10 from the Standard HF Cleavage protocol.

Troubleshooting Workflow

Peptide Cleavage Troubleshooting start Start: Low Peptide Yield or Purity check_cleavage Perform small-scale re-cleavage or Kaiser test on resin start->check_cleavage check_purity Analyze crude peptide by MS start->check_purity incomplete_cleavage Incomplete Cleavage check_cleavage->incomplete_cleavage Positive for peptide check_precipitation Review precipitation procedure check_cleavage->check_precipitation Negative for peptide increase_time Increase cleavage time (e.g., to 4 hours) incomplete_cleavage->increase_time Action stronger_acid Use stronger acid system (e.g., HF) incomplete_cleavage->stronger_acid Alternative increase_time->check_purity stronger_acid->check_purity precipitation_issue Precipitation Issue check_precipitation->precipitation_issue optimize_ether Use cold MTBE, increase volume, precipitate overnight at 4°C precipitation_issue->optimize_ether Action success Successful Cleavage optimize_ether->success purity_issue Purity Issue check_purity->purity_issue incomplete_deprotection Incomplete Deprotection purity_issue->incomplete_deprotection Mass indicates protecting groups side_products Side Products Present purity_issue->side_products Unexpected masses incomplete_deprotection->increase_time optimize_scavengers Optimize scavenger cocktail based on peptide sequence side_products->optimize_scavengers optimize_scavengers->success

References

Stability issues of 4-(Bromomethyl)phenylacetic acid during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability issues of 4-(Bromomethyl)phenylacetic acid. It includes troubleshooting advice and frequently asked questions to ensure the integrity of the compound during storage and handling in experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound has turned from a white to a yellowish or beige powder. Is it still usable?

A: A color change from white to off-white, yellow, or beige is a common indicator of degradation. This is often due to exposure to light, moisture, or elevated temperatures. The primary degradation product is typically 4-(Hydroxymethyl)phenylacetic acid, formed through hydrolysis of the reactive benzylic bromide.

Troubleshooting Steps:

  • Assess the extent of discoloration: A slight change in color may indicate minimal degradation, but significant discoloration suggests a considerable loss of purity.

  • Perform a purity check: It is highly recommended to re-analyze the material using a validated stability-indicating HPLC method to determine the actual purity.

  • Consider the application: For non-critical applications or initial synthetic steps where subsequent purification is planned, the material might still be usable. However, for applications requiring high purity, such as in late-stage drug development or as an analytical standard, using degraded material is not advisable.

  • Review storage conditions: Ensure the compound is stored as recommended: in a tightly sealed container, protected from light, in a cool, dry place (ideally at 2-8°C), and under an inert atmosphere.

Q2: I am observing an additional peak in my HPLC analysis of a sample containing this compound. What could it be?

A: The appearance of a new peak, particularly one that is more polar than the parent compound, is likely a degradation product. The most common degradation pathway is hydrolysis of the bromomethyl group to a hydroxymethyl group, yielding 4-(Hydroxymethyl)phenylacetic acid. Other possibilities include oxidative degradation or reactions with nucleophilic components in your sample matrix.

Troubleshooting Steps:

  • Identify the degradation product: If possible, use LC-MS to determine the mass of the new peak. A mass corresponding to 4-(Hydroxymethyl)phenylacetic acid (166.17 g/mol ) would confirm hydrolysis.

  • Evaluate your experimental conditions:

    • Solvent: Are you using protic solvents (e.g., water, methanol, ethanol) that can facilitate hydrolysis?

    • pH: The presence of aqueous acidic or basic conditions can accelerate hydrolysis.

    • Temperature: Elevated temperatures during sample preparation or analysis can promote degradation.

  • Implement preventative measures:

    • Use aprotic solvents for sample preparation where possible.

    • Maintain neutral pH and low temperatures during handling.

    • Prepare solutions fresh and analyze them promptly.

Q3: My reaction yield is consistently lower than expected when using this compound. Could this be a stability issue?

A: Yes, poor stability of this compound is a likely cause for reduced reaction yields. If the compound has degraded, the actual amount of active starting material is lower than what was weighed. The primary degradation product, 4-(Hydroxymethyl)phenylacetic acid, is generally unreactive under the same conditions.

Troubleshooting Steps:

  • Confirm the purity of the starting material: Before starting your reaction, verify the purity of your this compound lot using a suitable analytical method like HPLC or NMR.

  • Protect the compound during the reaction:

    • Ensure your reaction is conducted under anhydrous conditions if it is sensitive to water.

    • Protect the reaction from light, especially if photolabile reagents are involved.

    • Maintain the recommended reaction temperature and avoid prolonged heating.

  • Consider in-situ generation: For highly sensitive applications, consider synthesizing this compound and using it immediately in the next step without prolonged storage.

Quantitative Data on Stability

The following tables summarize the expected degradation of this compound under various stress conditions. This data is based on general knowledge of the stability of benzylic bromides and may vary depending on the specific experimental conditions and the presence of other substances.

Table 1: Estimated Hydrolytic Degradation of this compound in Aqueous Solution at 25°C

pH ConditionEstimated Half-life (t½)Primary Degradation Product
1 (0.1 N HCl)~ 24 hours4-(Hydroxymethyl)phenylacetic acid
7 (Water)~ 48 hours4-(Hydroxymethyl)phenylacetic acid
13 (0.1 N NaOH)< 1 hour4-(Hydroxymethyl)phenylacetic acid

Table 2: Estimated Degradation under Thermal and Photolytic Stress

Stress ConditionDurationEstimated Degradation (%)Primary Degradation Product(s)
Thermal (Solid, 60°C)7 days5 - 10%4-(Hydroxymethyl)phenylacetic acid (from residual moisture), potential oligomers
Photolytic (Solid, ICH D65/ID65)1.2 million lux hours2 - 5%4-(Hydroxymethyl)phenylacetic acid and other photoproducts
Photolytic (in Solution)VariesHighly dependent on solvent and wavelength4-(Hydroxymethyl)phenylacetic acid and other photoproducts

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the purity of this compound and detecting its primary degradation product, 4-(Hydroxymethyl)phenylacetic acid.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    21 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

This protocol describes the conditions for intentionally degrading this compound to identify potential degradation products and validate the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and keep at room temperature for 1 hour.

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid compound to a temperature of 60°C for 7 days.

  • Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

After each stress condition, prepare a sample as described in Protocol 1 and analyze by HPLC to observe the degradation profile.

Visualizations

The following diagrams illustrate key concepts related to the stability of this compound.

Degradation Pathway of this compound A This compound B 4-(Hydroxymethyl)phenylacetic acid A->B Hydrolysis (H2O) C Other Degradation Products A->C Oxidation / Photolysis

Caption: Primary degradation pathway of this compound.

Troubleshooting Workflow for Suspected Degradation start Observation of Instability (e.g., color change, new peak, low yield) purity_check Perform Purity Analysis (HPLC/NMR) start->purity_check is_degraded Is the compound degraded? purity_check->is_degraded review_storage Review Storage Conditions (Temp, Light, Moisture) is_degraded->review_storage Yes end_use Use Material is_degraded->end_use No review_handling Review Handling Procedures (Solvents, pH, Temp) review_storage->review_handling corrective_action Implement Corrective Actions (e.g., new bottle, fresh solvent) review_handling->corrective_action end_discard Discard Material corrective_action->end_discard

Caption: A logical workflow for troubleshooting suspected degradation.

Forced Degradation Experimental Workflow start This compound Sample stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) start->stress sample_prep Sample Preparation (Dilution, Neutralization) stress->sample_prep hplc_analysis Stability-Indicating HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis (Identify Degradants, Calculate % Degradation) hplc_analysis->data_analysis end Stability Profile data_analysis->end

Caption: A general workflow for conducting forced degradation studies.

Technical Support Center: Synthesis of 4-(Bromomethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common impurities during the synthesis of 4-(Bromomethyl)phenylacetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is contaminated with a significant amount of a dibrominated species. How can I prevent this over-bromination?

A1: The formation of α,α'-dibromo-p-xylene is a common issue resulting from the high reactivity of the benzylic position.[1] This side-reaction is particularly problematic as the second bromination is often faster than the first. To minimize this impurity, consider the following:

  • Stoichiometry Control: Carefully control the molar ratio of N-Bromosuccinimide (NBS) to the starting material, 4-methylphenylacetic acid. A slight excess of the starting material may be preferable to an excess of NBS. A common molar ratio is 1:0.8 to 1:2.0 (p-methylphenylacetic acid to brominating agent).[2]

  • NBS Quality: Use high-purity NBS. The presence of excess bromine (Br₂) or HBr in the NBS can accelerate the radical reaction, leading to over-bromination.[1][3]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][4] Stop the reaction as soon as the starting material is consumed to prevent the further reaction of the desired product.

Q2: I am observing impurities that suggest bromination has occurred on the aromatic ring. What causes this and how can it be avoided?

A2: Aromatic bromination is a competing electrophilic substitution reaction. While the desired Wohl-Ziegler reaction is a free-radical pathway, conditions that favor ionic mechanisms can lead to this side product.[5]

  • Avoid Lewis Acids: Ensure your reaction setup is free from Lewis acid contaminants, which can catalyze aromatic substitution.

  • Control HBr Levels: The in-situ generation of HBr can promote electrophilic bromination. Keeping the concentration of HBr low is crucial.[3]

  • Radical-Favored Conditions: Ensure your radical initiator (e.g., AIBN, benzoyl peroxide) is active and used in the correct amount (typically 0.5-5 mol% relative to the starting material).[2] The use of light (e.g., incandescent lamp) can also effectively initiate the radical reaction, favoring benzylic bromination.[2][4]

Q3: My product yield is low, and I suspect the product is degrading. What could be the cause?

A3: The product, this compound, is susceptible to hydrolysis, which converts it to 4-(Hydroxymethyl)phenylacetic acid.[6] This is especially a risk during the work-up procedure.

  • Anhydrous Conditions: While the reaction itself is typically run in non-aqueous solvents, ensure the work-up minimizes contact with water.

  • Temperature Control During Work-up: Perform aqueous washes and extractions at low temperatures to reduce the rate of hydrolysis.

  • Prompt Isolation: After quenching the reaction, proceed with extraction and isolation of the product without unnecessary delays. The crude product should be washed with water, filtered, and dried promptly.[2][4]

Q4: How can I effectively remove the succinimide byproduct?

A4: Succinimide is a major byproduct of the reaction when using NBS. Fortunately, its solubility properties facilitate its removal.

  • Filtration: Succinimide is generally insoluble in the non-polar solvents used for the reaction, such as chlorobenzene or carbon tetrachloride.[7] After cooling the reaction mixture, the succinimide byproduct will precipitate and can be removed by filtration.[4][8]

  • Washing: A thorough wash of the filtered solid product with water will also help remove any remaining succinimide.[2][4]

Key Experimental Parameters

The following table summarizes typical reaction conditions for the synthesis of this compound from 4-methylphenylacetic acid via Wohl-Ziegler bromination.

ParameterRecommended ConditionsRationale & Potential Issues
Starting Material 4-Methylphenylacetic acidHigh purity is essential to avoid introducing impurities from the start.
Brominating Agent N-Bromosuccinimide (NBS)High-purity grade is recommended to minimize excess Br₂.[1]
Solvent High-boiling point solvents like Chlorobenzene, Dichlorobenzene.[2]Helps control the exothermic reaction temperature.[2] Older methods use CCl₄, but it is now largely avoided due to toxicity.[7]
Initiator Benzoyl peroxide or AIBN (Azobisisobutyronitrile).[2][4]A radical initiator is crucial for the benzylic bromination pathway.[9]
Initiation Aid Incandescent light irradiation.[2][4]Photo-initiation can improve selectivity and yield.[5]
Temperature 80°C - 130°C (typically controlled in the 90-110°C range).[2][4]The reaction is exothermic and requires careful temperature management to prevent runaway reactions and side product formation.[2]
Reaction Time 6 - 12 hours, monitored by TLC/HPLC.[2][4]Monitoring is key to stopping the reaction at the optimal point to maximize yield and minimize over-bromination.

General Experimental Protocol

The following is a generalized protocol based on common literature procedures for the synthesis of this compound.

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve 4-methylphenylacetic acid in a high-boiling point solvent like chlorobenzene.[2][4]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) to the mixture.[4]

  • Initiation and Reaction: Begin stirring and heat the mixture to approximately 85°C. Use an incandescent light to initiate the reaction. The temperature will typically rise automatically due to the exothermic nature of the reaction. Maintain the temperature within the 90-110°C range for the duration of the reaction (approx. 8 hours).[2][4]

  • Monitoring: Monitor the reaction's progress periodically using TLC to check for the consumption of the starting material.[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.[4]

  • Isolation: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove any remaining succinimide and other water-soluble impurities.[2][4]

  • Drying: Dry the collected white solid product to obtain this compound. Purity can be assessed by HPLC, which should be upwards of 98-99%.[2][4]

Visual Guides

The following diagrams illustrate the key chemical pathways and a troubleshooting workflow to help visualize the process and potential pitfalls.

cluster_main Desired Reaction Pathway (Wohl-Ziegler) cluster_side Side Reactions & Impurities Start 4-Methylphenylacetic Acid Product 4-(Bromomethyl)phenylacetic Acid Start->Product + NBS + Initiator (Light, Heat) AroBrom Ring-Brominated Product Start->AroBrom Ionic Conditions (No initiator) OverBrom α,α'-Dibromo-p-xylene (Over-bromination) Product->OverBrom Excess NBS Hydrolysis 4-(Hydroxymethyl)phenylacetic Acid (Hydrolysis) Product->Hydrolysis Water (Work-up)

Caption: Reaction pathways in the synthesis of this compound.

Start Impurity Detected in Product? Dibromo Dibrominated Impurity? Start->Dibromo Yes RingBromo Ring Bromination? Dibromo->RingBromo No Sol_Dibromo Reduce NBS stoichiometry. Improve reaction monitoring (TLC/HPLC). Dibromo->Sol_Dibromo Yes Hydrolysis Hydrolysis Product? RingBromo->Hydrolysis No Sol_RingBromo Ensure active radical initiator. Avoid Lewis acid contamination. Use photo-initiation. RingBromo->Sol_RingBromo Yes Sol_Hydrolysis Use anhydrous work-up conditions. Keep work-up temperature low. Isolate product promptly. Hydrolysis->Sol_Hydrolysis Yes End Purity Improved Sol_Dibromo->End Sol_RingBromo->End Sol_Hydrolysis->End

Caption: Troubleshooting workflow for impurity identification and resolution.

References

Technical Support Center: Industrial Production of 4-(Bromomethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of 4-(Bromomethyl)phenylacetic acid production.

Frequently Asked Questions (FAQs)

Q1: What are the common industrial synthesis routes for this compound?

A1: The most common industrial synthesis route is the radical bromination of p-toluacetic acid using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator.[1][2] Another method involves the condensation of 4-bromobenzyl bromide with sodium cyanide, followed by hydrolysis of the resulting nitrile.[3] A process starting from 4-bromotoluene via cyanation and subsequent hydrolysis is also a viable commercial method.[4]

Q2: What are the primary safety concerns when scaling up the production of this compound?

A2: The primary safety concerns include managing the exothermic nature of the bromination reaction to prevent thermal runaway.[2][5] The reagents and product are corrosive and can cause severe skin and eye irritation, as well as respiratory sensitization.[6][7] Proper personal protective equipment (PPE), adequate ventilation, and robust reactor systems are crucial for safe operation.[8][9]

Q3: What materials are recommended for the reactor and associated equipment?

A3: Due to the corrosive nature of the reactants and byproducts, glass-lined steel reactors are a common choice. For piping and gaskets, fluorinated polymers are recommended. Standard stainless steel may not be suitable for prolonged contact.

Q4: How can the purity of the final product be ensured on a large scale?

A4: High purity, often exceeding 99%, can be achieved by controlling the reaction conditions to minimize side-product formation.[4] Purification is typically achieved through crystallization by cooling the reaction mixture, followed by filtration and thorough washing of the filter cake with water to remove impurities.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or HPLC. Ensure the reaction is heated to the optimal temperature range (90-110°C) for a sufficient duration (approx. 8 hours).[1][2]
Sub-optimal initiator concentration.Use a catalytic amount of a radical initiator like benzoyl peroxide (e.g., 0.5g for 24g of starting material).[2]
Insufficient light initiation.Ensure the reaction is initiated under incandescent light, as this can be critical for the radical reaction to start.[2]
Product Impurities (e.g., dibrominated species) Over-bromination due to poor mixing or incorrect stoichiometry.Ensure efficient stirring to maintain a homogenous reaction mixture. Add the brominating agent (NBS) portion-wise or at a controlled rate.[5]
High reaction temperature.Maintain the reaction temperature strictly within the recommended range, as higher temperatures can promote side reactions.[2]
Poor Filterability of Precipitated Product Very fine particle size of the crystals.Control the cooling rate of the reaction mixture. A slower cooling profile can lead to the formation of larger, more easily filterable crystals.
Discoloration of Final Product Presence of residual bromine or other impurities.Wash the filtered product thoroughly with water.[1][2] A wash with a sodium bisulfite solution can also be used to remove traces of unreacted bromine.[5]
Runaway Reaction The bromination reaction is highly exothermic.[2]On a large scale, the brominating agent should be added in a controlled manner. Ensure the reactor's cooling system is sufficient to handle the heat generated.[5] Perform a thorough thermal hazard analysis before scaling up.

Experimental Protocols

Synthesis of this compound from p-Toluacetic Acid

This protocol is based on a common industrial method.[1][2]

Materials:

  • p-Toluacetic acid

  • N-bromosuccinimide (NBS)

  • Benzoyl peroxide (initiator)

  • Chlorobenzene (solvent)

Equipment:

  • Jacketed glass-lined reactor with mechanical stirrer, condenser, and temperature probe

  • Heating/cooling system

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum drying oven

Procedure:

  • Charge the reactor with p-toluacetic acid (e.g., 24g) and chlorobenzene (e.g., 75 ml).

  • Add N-bromosuccinimide (e.g., 30g) and benzoyl peroxide (e.g., 0.5g).

  • With mechanical stirring, heat the mixture to 85°C under an incandescent light to initiate the reaction.

  • The reaction is exothermic and the temperature will rise. Control the temperature between 90-110°C.

  • Maintain the reaction at this temperature for approximately 8 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to precipitate the solid product.

  • Filter the solid product and wash the filter cake thoroughly with water.

  • Dry the product under vacuum to yield this compound as a white solid.

Expected Yield and Purity:

ParameterValueReference
Yield91.9%[2]
HPLC Purity99.2%[2]

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product charge_reactants Charge Reactor with p-Toluacetic Acid, Chlorobenzene, NBS, and Benzoyl Peroxide heat_initiate Heat to 85°C under Incandescent Light charge_reactants->heat_initiate control_temp Control Temperature (90-110°C) for 8h heat_initiate->control_temp monitor Monitor with TLC control_temp->monitor cool Cool to Precipitate control_temp->cool monitor->control_temp filter_wash Filter and Wash with Water cool->filter_wash dry Dry Under Vacuum filter_wash->dry final_product This compound dry->final_product

Caption: Synthesis workflow for this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Is reaction complete? (Check TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_initiator Was initiator added correctly? check_completion->check_initiator Yes solution1 Increase reaction time or ensure correct temperature. incomplete->solution1 yield_ok Yield Improved solution1->yield_ok initiator_issue Initiator Problem check_initiator->initiator_issue No check_light Was light initiation performed correctly? check_initiator->check_light Yes solution2 Verify initiator amount and addition. initiator_issue->solution2 solution2->yield_ok light_issue Initiation Problem check_light->light_issue No solution3 Ensure proper light exposure during initiation. light_issue->solution3 solution3->yield_ok

Caption: Troubleshooting decision tree for low product yield.

References

Validation & Comparative

Wang Resin vs. PAM Resin: A Comparative Guide for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of the success and efficiency of synthesizing a target peptide. Among the plethora of available solid supports, Wang resin and PAM (phenylacetamidomethyl) resin have been extensively utilized, each with its distinct advantages and preferred applications. This guide provides a comprehensive comparison of Wang and PAM resins, offering researchers, scientists, and drug development professionals the insights needed to make an informed selection for their specific peptide synthesis requirements.

At a Glance: Key Differences

FeatureWang ResinPAM Resin
Primary Application Synthesis of peptides with a C-terminal carboxylic acidSynthesis of peptides with a C-terminal carboxylic acid
Compatible Chemistry Fmoc (9-fluorenylmethyloxycarbonyl)Boc (tert-butoxycarbonyl)
Cleavage Conditions Mildly acidic (e.g., Trifluoroacetic acid - TFA)Strongly acidic (e.g., Hydrogen Fluoride - HF, TFMSA)
Linker Type p-Alkoxybenzyl alcoholPhenylacetamidomethyl
Key Advantage Mild cleavage conditions preserve sensitive modificationsGreater acid stability of the linker during Boc deprotection

Performance Characteristics

While direct, head-to-head quantitative comparisons of Wang and PAM resins for the synthesis of the same peptide are not extensively documented in publicly available literature, their performance can be inferred from the chemical strategies they employ. The overall yield and purity of a synthesized peptide are highly dependent on the specific amino acid sequence, its length, and the efficiency of the coupling and deprotection steps.[1]

Wang Resin:

  • Purity: Expected crude peptide purity typically ranges from 50% to 90%.[1]

  • Yield: Generally provides moderate to high overall yields.[1] The mild cleavage conditions with TFA are a significant advantage, as they are gentle enough to preserve the integrity of the peptide and sensitive amino acid modifications that might be degraded under harsher conditions.[2]

PAM Resin:

  • Purity & Yield: PAM resin was developed to offer greater stability to the peptide-resin linkage during the repetitive acid treatments required for Boc deprotection, thus minimizing peptide loss during the synthesis of long peptides.[3][4] This enhanced stability can contribute to higher yields compared to the original Merrifield resin in Boc-based synthesis. However, the final cleavage requires strong, hazardous acids like HF, which can potentially lead to side reactions and impact the final purity if not performed with appropriate scavengers and specialized equipment.[3]

It is crucial to note that for any given peptide, empirical optimization of the synthesis protocol is necessary to achieve the best possible purity and yield.

Chemical Strategies and Workflows

The selection between Wang and PAM resin dictates the entire solid-phase peptide synthesis strategy, from the choice of Nα-protecting groups for the amino acids to the final cleavage and deprotection methodology.

Wang Resin: The Fmoc/tBu Strategy

Wang resin is the standard solid support for Fmoc-based SPPS.[5] This strategy is characterized by its orthogonal protection scheme, where the temporary Fmoc group is removed under basic conditions (e.g., piperidine), while the permanent side-chain protecting groups (tert-butyl based) and the linker to the Wang resin are cleaved under acidic conditions (TFA).[6]

Fmoc_SPPS_Workflow Resin Wang Resin Swell Swell Resin (e.g., DMF) Resin->Swell Load Load First Fmoc-AA-OH Swell->Load Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect Wash Wash Deprotect->Wash Wash Couple Couple Next Fmoc-AA-OH (e.g., HBTU/DIEA) Wash_2 Wash_2 Couple->Wash_2 Wash Wash->Couple Repeat Repeat Cycle? Repeat->Deprotect Yes FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect No Cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) FinalDeprotect->Cleave Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Peptide Purified Peptide Precipitate->Peptide Wash_2->Repeat

Caption: Workflow for Fmoc-based SPPS on Wang resin.

PAM Resin: The Boc/Bzl Strategy

PAM resin is a cornerstone of the Boc-based SPPS approach.[3] This strategy utilizes the acid-labile Boc group for temporary Nα-protection, which is removed with a moderate acid like TFA. The side-chain protecting groups (typically benzyl-based) and the linkage to the PAM resin are stable to these conditions but are cleaved simultaneously in the final step with a strong acid such as HF.[4]

Boc_SPPS_Workflow Resin PAM Resin Swell Swell Resin (e.g., DCM) Resin->Swell Load Load First Boc-AA-OH Swell->Load Deprotect Boc Deprotection (50% TFA/DCM) Load->Deprotect Neutralize Neutralization (e.g., DIEA/DCM) Deprotect->Neutralize Couple Couple Next Boc-AA-OH (e.g., DCC/HOBt) Neutralize->Couple Wash Wash Couple->Wash Wash Repeat Repeat Cycle? Wash->Repeat Repeat->Deprotect Yes Cleave Cleavage & Side-Chain Deprotection (HF or TFMSA) Repeat->Cleave No Precipitate Precipitate Peptide (Cold Ether) Cleave->Precipitate Peptide Purified Peptide Precipitate->Peptide

Caption: Workflow for Boc-based SPPS on PAM resin.

Experimental Protocols

Below are generalized experimental protocols for key steps in peptide synthesis using Wang and PAM resins. These protocols may require optimization based on the specific peptide sequence and scale of the synthesis.

Wang Resin (Fmoc-SPPS) Protocol
  • Resin Swelling:

    • Place the Wang resin in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) to cover the resin.

    • Allow the resin to swell for at least 30 minutes at room temperature.[7]

    • Drain the DMF.[7]

  • First Amino Acid Loading (if not pre-loaded):

    • Dissolve the first Fmoc-protected amino acid (1.5-2.5 equivalents relative to the resin) and HOBt (1.5-2.5 equivalents) in a minimum amount of DMF.[5]

    • Add this solution to the swollen resin.

    • Add DIC (1.0 equivalent relative to the amino acid) and a catalytic amount of DMAP (0.1 equivalent).[5]

    • Agitate the mixture for 2-3 hours at room temperature.

    • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.[5]

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-20 minutes at room temperature.

    • Drain the piperidine solution and repeat the treatment if necessary.

    • Wash the resin thoroughly with DMF to remove residual piperidine.[7]

  • Amino Acid Coupling:

    • Pre-activate the next Fmoc-protected amino acid with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the completion of the coupling reaction using a qualitative test like the Kaiser (ninhydrin) test.[7]

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection and washing, treat the resin with a cleavage cocktail, typically a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1]

    • Agitate the mixture for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Collect the precipitated peptide by centrifugation and dry.[1]

PAM Resin (Boc-SPPS) Protocol
  • Resin Swelling:

    • Place the PAM resin in a reaction vessel.

    • Add dichloromethane (DCM) to swell the resin for 1-2 hours.[8]

    • Wash the resin several times with DCM.[8]

  • First Amino Acid Loading:

    • The first Boc-amino acid is typically attached as its cesium salt to the corresponding chloromethylated resin, which is then converted to the PAM resin. For pre-made PAM resin, esterification can be performed using DCC/DMAP, although this carries a risk of racemization.[4] It is often advisable to cap any unreacted hydroxyl groups by acetylation.[4]

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes at room temperature.[8]

    • Wash the resin with DCM to remove excess TFA.[8]

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt on the resin with a solution of a hindered base, such as 5-10% DIEA in DCM.

    • Wash the resin with DCM.

  • Amino Acid Coupling:

    • Activate the next Boc-protected amino acid with a coupling agent (e.g., DCC/HOBt) in DCM or DMF.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture until the coupling is complete, as monitored by a ninhydrin test.

  • Cleavage and Deprotection:

    • This step requires a specialized HF apparatus.

    • The dried peptide-resin is placed in the reaction vessel with a scavenger (e.g., anisole).

    • Anhydrous liquid hydrogen fluoride (HF) is distilled into the vessel at low temperature.

    • The reaction is stirred at approximately 0°C for about an hour.

    • The HF is removed by evaporation under a stream of nitrogen.

    • The cleaved peptide is then precipitated with cold diethyl ether, washed, and dried.[4]

Conclusion: Making the Right Choice

The choice between Wang and PAM resin is fundamentally a choice between the Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis strategies.

Choose Wang Resin when:

  • You are performing Fmoc-based synthesis.

  • Your peptide contains acid-sensitive modifications that could be compromised by strong acids.[2]

  • You prefer to avoid the use of highly hazardous reagents like HF.

  • You require a C-terminal carboxylic acid.

Choose PAM Resin when:

  • You are performing Boc-based synthesis.

  • You are synthesizing a long peptide and are concerned about the stability of the peptide-resin linkage to repeated TFA treatments.[3][4]

  • You have access to the specialized equipment required for safe handling of HF.

  • You require a C-terminal carboxylic acid and are following a well-established Boc protocol.

Ultimately, the optimal resin choice will be guided by the specific requirements of the target peptide, the available laboratory infrastructure, and the chemist's familiarity with each synthetic methodology. By carefully considering the factors outlined in this guide, researchers can enhance the efficiency and success of their peptide synthesis endeavors.

References

Comparative Analysis of Biologically Active Compounds Derived from 4-(Bromomethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of compounds synthesized using 4-(Bromomethyl)phenylacetic acid as a starting material reveals its significant role as a versatile building block in the development of therapeutic agents. This guide provides a comparative analysis of the biological activities of these compounds, focusing on their applications as anti-inflammatory agents, anticancer therapeutics, and serine protease inhibitors. Detailed experimental data and protocols are presented to offer researchers, scientists, and drug development professionals a thorough understanding of their performance.

This compound's unique structure, featuring a reactive bromomethyl group, allows for diverse chemical modifications, making it a valuable precursor in the synthesis of a wide array of bioactive molecules.[1][2]

Anti-inflammatory Activity: Imrecoxib Metabolites

This compound serves as a key intermediate in the synthesis of the major metabolites of Imrecoxib, a selective COX-2 inhibitor.[1] The anti-inflammatory potential of these derivatives is a significant area of investigation.

Experimental Data:
Experimental Protocol: Cyclooxygenase (COX-2) Inhibition Assay

A standard method to evaluate the anti-inflammatory activity of these compounds is the in vitro cyclooxygenase (COX-2) inhibition assay.

Objective: To determine the concentration of the test compound that inhibits 50% of COX-2 activity (IC50).

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds synthesized from this compound

  • A suitable buffer system (e.g., Tris-HCl)

  • Detection system to measure prostaglandin E2 (PGE2) production (e.g., ELISA kit)

Procedure:

  • The test compounds are pre-incubated with the COX-2 enzyme in the buffer for a specified period (e.g., 15 minutes) at 37°C.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined time (e.g., 10 minutes) at 37°C.

  • The reaction is terminated by the addition of a stop solution (e.g., a strong acid).

  • The amount of PGE2 produced is quantified using an ELISA kit according to the manufacturer's instructions.

  • The percentage of COX-2 inhibition is calculated by comparing the PGE2 levels in the presence of the test compound to the control (vehicle-treated) samples.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

experimental_workflow_cox2_inhibition cluster_preincubation Pre-incubation cluster_reaction Enzymatic Reaction cluster_analysis Analysis COX2 COX-2 Enzyme Incubate Incubate COX2->Incubate 15 min 37°C Compound Test Compound Reaction Reaction Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Reaction 10 min 37°C Stop_Reaction Stop_Reaction Reaction->Stop_Reaction Stop Solution ELISA ELISA Stop_Reaction->ELISA Quantify PGE2 Calculate_Inhibition Calculate_Inhibition ELISA->Calculate_Inhibition Calculate % Inhibition IC50 IC50 Calculate_Inhibition->IC50 Determine IC50

Experimental workflow for the in vitro COX-2 inhibition assay.

Anticancer Activity

Derivatives of this compound have shown potential as anticancer agents.[3] The cytotoxic effects of these compounds are evaluated against various cancer cell lines.

Experimental Data:

Specific IC50 values for anticancer compounds directly synthesized from this compound are not detailed in the currently available literature. However, the parent compound itself has been noted for its potential to inhibit the growth of prostate cancer cells (DU145) and other cell lines.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Objective: To determine the concentration of the test compound that reduces the viability of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., DU145 prostate cancer cells)

  • Complete cell culture medium

  • Test compounds synthesized from this compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.

  • The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the test compound concentration.

experimental_workflow_mtt_assay cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement & Analysis Seed_Cells Seed Cancer Cells Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells 24h Incubation Add_MTT Add MTT Solution Treat_Cells->Add_MTT 48-72h Incubation Formazan_Formation Formazan_Formation Add_MTT->Formazan_Formation 4h Incubation Solubilize Solubilize Formazan_Formation->Solubilize Add Solubilizer Read_Absorbance Read_Absorbance Solubilize->Read_Absorbance Measure Absorbance Calculate_Viability Calculate_Viability Read_Absorbance->Calculate_Viability Calculate % Viability Determine_IC50 Determine_IC50 Calculate_Viability->Determine_IC50 Determine IC50

Experimental workflow for the MTT cytotoxicity assay.

Serine Protease Inhibition

This compound is a known precursor for the synthesis of serine protease inhibitors.[4] These inhibitors are crucial in regulating various physiological processes and are targets for therapeutic intervention in numerous diseases.

Experimental Data:
Experimental Protocol: Serine Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific serine protease (e.g., trypsin, chymotrypsin).

Objective: To determine the inhibitory potency of the synthesized compounds against a target serine protease.

Materials:

  • Target serine protease (e.g., trypsin)

  • A specific chromogenic or fluorogenic substrate for the protease

  • Test compounds synthesized from this compound

  • A suitable assay buffer

  • Microplate reader

Procedure:

  • The serine protease and the test compound are pre-incubated in the assay buffer in a 96-well plate for a defined period.

  • The enzymatic reaction is initiated by adding the substrate.

  • The change in absorbance or fluorescence, resulting from the cleavage of the substrate by the enzyme, is monitored over time using a microplate reader.

  • The initial reaction velocity (rate of substrate cleavage) is calculated for each concentration of the inhibitor.

  • The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control (no inhibitor).

  • Inhibitory constants such as IC50 or Ki can be determined by analyzing the dose-response curves.

signaling_pathway_protease_inhibition cluster_enzyme_activity Normal Enzyme Activity cluster_inhibition Inhibition Pathway Protease Serine Protease Products Products Protease->Products Cleavage Protease_Inhibited Serine Protease Substrate Substrate Substrate->Protease Inhibitor Synthesized Inhibitor (from this compound) Inactive_Complex Inactive Protease-Inhibitor Complex Inhibitor->Inactive_Complex Binding Protease_Inhibited->Inactive_Complex

Signaling pathway of serine protease inhibition.

Conclusion

This compound is a valuable scaffold in medicinal chemistry, enabling the synthesis of compounds with diverse biological activities. While its role in producing anti-inflammatory, anticancer, and serine protease inhibiting molecules is evident, further research is required to fully characterize the potency and selectivity of a broader range of its derivatives. The experimental protocols provided herein offer a standardized framework for the biological validation of novel compounds synthesized from this versatile precursor.

References

A Researcher's Guide to the Kinetic Analysis of 4-(Bromomethyl)phenylacetic Acid Reactions with Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and proteomics, the selective modification of amino acid residues is a cornerstone of methodologies ranging from protein labeling to the development of targeted covalent inhibitors. 4-(Bromomethyl)phenylacetic acid (BMPA) presents a valuable, yet not extensively characterized, reagent for the alkylation of nucleophilic amino acids. This guide provides a comparative overview of BMPA's reactivity profile against common alternative alkylating agents, supported by detailed experimental protocols to facilitate kinetic studies in your own laboratory.

Comparative Analysis of Alkylating Agents

The reactivity of this compound is predicated on its benzylic bromide functional group. Benzylic halides are known to be effective alkylating agents, capable of reacting with nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In the context of amino acids, the primary targets for BMPA are the side chains of cysteine (thiol group), lysine (primary amine), and histidine (imidazole ring), owing to their high nucleophilicity.

While specific kinetic data for BMPA's reactions with amino acids are not widely published, its reactivity can be benchmarked against well-characterized alternative reagents. A qualitative and quantitative comparison is presented below.

Table 1: Comparison of Alkylating Agents for Amino Acid Modification

ReagentThis compound (BMPA)Iodoacetamide (IAA)N-Ethylmaleimide (NEM)Acrylamide
Structure BrCH₂C₆H₄CH₂COOHICH₂CONH₂C₆H₇NO₂C₃H₅NO
Reaction Mechanism SN2SN2Michael AdditionMichael Addition
Primary Target(s) Cysteine, Lysine, HistidineCysteineCysteineCysteine
Relative Reactivity Expected to be high (benzylic halide)ModerateHigh (faster than IAA)[1][2]Moderate
pH Dependence Reaction rate increases with pH (deprotonation of nucleophile)More reactive at alkaline pH (pH > 8)[3]Less pH-dependent than IAA, but more side reactions at alkaline pH[1]pH-dependent
Known Side Reactions Potential for reaction with other nucleophiles (e.g., methionine)Can modify histidine and lysine at high concentrations or basic pH[1]Reacts with lysine and histidine side chains at alkaline pH[2][4]Can participate in polymerization
Second-Order Rate Constant (k₂) with Cysteine Not available~0.6 M⁻¹s⁻¹[5]Generally faster than IAANot directly comparable due to different mechanism, but pseudo-first-order rates have been determined[6][7][8]

Experimental Protocols for Kinetic Studies

To elucidate the kinetic parameters of BMPA's reactions with amino acids, the following experimental protocols are proposed. These methods are designed to monitor the reaction progress over time, allowing for the determination of reaction rates and rate constants.

Protocol 1: HPLC-Based Kinetic Analysis

This method is suitable for accurately quantifying the consumption of reactants and the formation of products.

1. Materials and Reagents:

  • This compound (BMPA)

  • L-Cysteine, L-Lysine, or L-Histidine

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase HPLC column (e.g., C18)

  • HPLC system with a UV detector

2. Procedure:

  • Stock Solutions: Prepare stock solutions of BMPA and the chosen amino acid in an appropriate solvent (e.g., DMSO for BMPA, aqueous buffer for amino acids).
  • Reaction Initiation: In a thermostated vessel, mix the BMPA and amino acid solutions in the reaction buffer to initiate the reaction. The final concentrations should be chosen to allow for a measurable reaction rate over a convenient time course.
  • Time-Point Sampling: At regular intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding an excess of a quenching agent (e.g., a high concentration of a thiol like dithiothreitol if not studying cysteine) or by immediate dilution in the HPLC mobile phase.
  • HPLC Analysis: Inject the quenched samples into the HPLC system. Develop a gradient elution method to separate the unreacted BMPA, the unreacted amino acid, and the alkylated product.
  • Data Analysis: Monitor the peak areas of the reactants and products at a suitable wavelength (e.g., 254 nm for the aromatic BMPA). Plot the concentration of the product formed or the reactant consumed against time. The initial rate of the reaction can be determined from the initial slope of this curve. By varying the initial concentrations of the reactants, the reaction order and the rate constant can be determined.

Protocol 2: UV-Vis Spectrophotometry-Based Kinetic Analysis

This method is advantageous for continuous monitoring of the reaction if there is a change in the UV-Vis spectrum upon product formation.

1. Materials and Reagents:

  • This compound (BMPA)

  • L-Cysteine, L-Lysine, or L-Histidine

  • Reaction buffer (e.g., phosphate buffer) at the desired pH

  • UV-Vis spectrophotometer with a thermostated cuvette holder

  • Quartz cuvettes

2. Procedure:

  • Spectral Scans: Obtain the UV-Vis absorption spectra of the individual reactants (BMPA and the amino acid) and the expected product in the reaction buffer. Identify a wavelength where the product has a significantly different absorbance from the reactants.
  • Reaction Initiation: In a quartz cuvette, mix the BMPA and amino acid solutions in the reaction buffer.
  • Kinetic Measurement: Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at the predetermined wavelength over time.
  • Data Analysis: Convert the absorbance data to concentration using the Beer-Lambert law (A = εbc). The initial rate can be determined from the initial slope of the concentration versus time plot.

Visualizing the Workflow and Reaction

To further clarify the experimental process and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_bmpa BMPA Stock Solution initiate Initiate Reaction (Mix Solutions) stock_bmpa->initiate stock_aa Amino Acid Stock Solution stock_aa->initiate buffer Reaction Buffer buffer->initiate sampling Time-Point Sampling & Quenching initiate->sampling uv_vis UV-Vis Analysis initiate->uv_vis hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (Rate Determination) hplc->data_analysis uv_vis->data_analysis

Caption: Experimental workflow for kinetic studies of BMPA with amino acids.

Reaction_Mechanism BMPA This compound (Electrophile) TS SN2 Transition State BMPA->TS Nucleophilic Attack AA Amino Acid (Nucleophile: Cys, Lys, His) AA->TS Product Alkylated Amino Acid Product TS->Product Br Bromide Ion TS->Br

Caption: General SN2 reaction mechanism of BMPA with a nucleophilic amino acid.

Conclusion

While this compound remains a reagent with underexplored kinetic characteristics, its chemical nature suggests it is a potent tool for the alkylation of cysteine, lysine, and histidine residues. By employing the detailed protocols outlined in this guide, researchers can systematically investigate its reactivity and compare its performance to established reagents like iodoacetamide, N-ethylmaleimide, and acrylamide. Such studies will not only contribute valuable data to the field but also enable the rational selection of reagents for specific applications in drug discovery and chemical biology.

References

Comparative analysis of different synthetic routes to 4-(Bromomethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-(Bromomethyl)phenylacetic acid is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Its bifunctional nature, featuring both a reactive benzylic bromide and a carboxylic acid, allows for diverse chemical modifications. This guide provides a comparative analysis of different synthetic routes to this important intermediate, offering detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their needs.

Executive Summary

Three primary synthetic strategies for this compound are evaluated:

  • Radical Bromination of 4-Methylphenylacetic Acid: This is the most direct and well-documented method, involving the selective bromination of the benzylic methyl group.

  • Bromination of 4-(Hydroxymethyl)phenylacetic Acid: A two-step approach starting from the corresponding benzyl alcohol.

  • Two-Step Synthesis via Blanc Chloromethylation and Halogen Exchange: This route begins with phenylacetic acid, introducing the bromomethyl group in a two-stage process.

This analysis reveals that the radical bromination of 4-methylphenylacetic acid is currently the most efficient and high-yielding method based on available data.

Comparative Data

Synthetic RouteStarting MaterialKey ReagentsYield (%)Purity (%)AdvantagesDisadvantages
Route 1: Radical Bromination 4-Methylphenylacetic AcidN-Bromosuccinimide (NBS), Benzoyl Peroxide91.9[1]99.2 (HPLC)[1]High yield, high purity, one-step reaction.Requires careful control of reaction temperature.
Route 2: Bromination of Alcohol 4-(Hydroxymethyl)phenylacetic AcidPhosphorus tribromide (PBr₃)Not reportedNot reportedUtilizes a readily available starting material.Lack of specific, high-yielding protocols for this substrate.
Route 3: Chloromethylation & Halogen Exchange Phenylacetic AcidFormaldehyde, HCl, ZnCl₂; Sodium BromideNot reportedNot reportedStarts from a simple, inexpensive material.Multi-step process, potential for side reactions, lack of specific protocols.

Synthetic Route Analysis

Route 1: Radical Bromination of 4-Methylphenylacetic Acid

This approach is a direct and efficient method for the synthesis of this compound. The reaction proceeds via a free-radical mechanism, selectively targeting the benzylic protons of the methyl group.

Logical Workflow:

start 4-Methylphenylacetic Acid product This compound start->product Radical Bromination reagents NBS, Benzoyl Peroxide Chlorobenzene, 85-110°C reagents->product

Caption: Radical bromination of 4-methylphenylacetic acid.

Advantages:

  • High Yield and Purity: This method has been reported to produce the desired product in high yield (91.9%) and excellent purity (99.2% by HPLC).[1]

  • One-Step Synthesis: The direct conversion from a readily available starting material makes this an attractive route.

Disadvantages:

  • Exothermic Reaction: The reaction can be exothermic and requires careful temperature control to prevent side reactions.[1]

  • Use of Halogenated Solvents: The use of solvents like chlorobenzene may be a consideration for green chemistry applications.

Route 2: Bromination of 4-(Hydroxymethyl)phenylacetic Acid

This two-step route involves the synthesis of the precursor 4-(hydroxymethyl)phenylacetic acid, followed by its conversion to the target molecule. While the synthesis of the alcohol precursor is well-documented, the subsequent bromination step for this specific substrate is less characterized in the literature.

Logical Workflow:

start This compound (for precursor synthesis) intermediate 4-(Hydroxymethyl)phenylacetic Acid start->intermediate Hydrolysis step1_reagents NaOH, H₂O step1_reagents->intermediate product This compound intermediate->product Bromination step2_reagents PBr₃ or HBr (Proposed) step2_reagents->product

Caption: Proposed two-step synthesis via a hydroxymethyl intermediate.

Advantages:

  • Alternative Starting Material: This route provides an alternative for laboratories where 4-methylphenylacetic acid may not be readily available.

Disadvantages:

  • Multi-Step Process: The additional step of preparing the alcohol precursor adds to the overall synthesis time and may reduce the overall yield.

Route 3: Blanc Chloromethylation and Halogen Exchange

This pathway begins with the readily available and inexpensive starting material, phenylacetic acid. The first step involves the introduction of a chloromethyl group via the Blanc-Quelet reaction, followed by a halogen exchange (Finkelstein reaction) to yield the final product.

Logical Workflow:

start Phenylacetic Acid intermediate 4-(Chloromethyl)phenylacetic Acid start->intermediate Blanc Chloromethylation step1_reagents Formaldehyde, HCl, ZnCl₂ (Proposed) step1_reagents->intermediate product This compound intermediate->product Finkelstein Reaction step2_reagents NaBr, Acetone (Proposed) step2_reagents->product

Caption: Proposed two-step synthesis from phenylacetic acid.

Advantages:

  • Inexpensive Starting Material: Phenylacetic acid is a common and cost-effective starting material.

Disadvantages:

  • Lack of Specific Protocols: Detailed experimental procedures for the Blanc chloromethylation of phenylacetic acid to selectively obtain the 4-substituted product, and its subsequent conversion to the bromo derivative, are not well-documented.

  • Potential for Side Reactions: The Blanc chloromethylation can sometimes lead to the formation of diarylmethane byproducts.

  • Multi-Step Synthesis: This two-step process is inherently less efficient than a one-step route.

Experimental Protocols

Route 1: Radical Bromination of 4-Methylphenylacetic Acid

Materials:

  • 4-Methylphenylacetic acid (24 g)

  • N-Bromosuccinimide (NBS) (30 g)

  • Benzoyl peroxide (0.5 g)

  • Chlorobenzene (75 ml)

  • Deionized water

Procedure:

  • To a 250 ml three-necked flask equipped with a mechanical stirrer, add 4-methylphenylacetic acid (24 g), chlorobenzene (75 ml), N-bromosuccinimide (30 g), and benzoyl peroxide (0.5 g).[1]

  • With mechanical stirring, heat the mixture to 85°C under incandescent light to initiate the reaction. The reaction is exothermic and the temperature will rise.[1]

  • Control the reaction temperature in the range of 90-110°C and maintain for 8 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature to allow the product to precipitate.[1]

  • Collect the solid product by filtration and wash the filter cake with a sufficient amount of water.[1]

  • Dry the solid product to obtain this compound.

Reported Results:

  • Yield: 33.7 g (91.9%)[1]

  • Purity: 99.2% (HPLC)[1]

Conclusion

Based on the available experimental data, the radical bromination of 4-methylphenylacetic acid (Route 1) is the most effective and well-documented method for the synthesis of this compound, providing a high yield and excellent purity in a single step. While the other routes offer alternative starting materials, they currently lack detailed and optimized protocols for this specific target molecule, making them less reliable choices for predictable and efficient synthesis. Further research into optimizing the bromination of 4-(hydroxymethyl)phenylacetic acid and the application of the Blanc-Finkelstein sequence to phenylacetic acid could potentially offer viable alternatives in the future.

References

A Comparative Guide to Purity Assessment of 4-(Bromomethyl)phenylacetic Acid: Titration vs. Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 4-(Bromomethyl)phenylacetic acid, a crucial building block in the synthesis of various pharmaceuticals, directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Rigorous purity assessment is therefore a non-negotiable aspect of quality control. This guide provides an objective comparison between two common analytical techniques for this purpose: acid-base titration and High-Performance Liquid Chromatography (HPLC), supported by experimental protocols and data.

Methodology Deep Dive: How Each Technique Works

Purity by Titration: A Classic Approach

Titration offers a direct and absolute method to determine the assay of this compound by quantifying its acidic functional group.[3] This method is cost-effective and can be highly precise when performed correctly.[4]

Experimental Protocol: Aqueous Acid-Base Titration

  • Preparation of Titrant (0.1 M NaOH): Dissolve 4.0 g of sodium hydroxide (NaOH) in 1000 mL of deionized water. Standardize the solution against a primary standard, such as potassium hydrogen phthalate (KHP).

  • Sample Preparation: Accurately weigh approximately 229 mg of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Dissolve the sample in 50 mL of a suitable solvent, such as a mixture of ethanol and water, to ensure complete dissolution.

  • Titration: Add 2-3 drops of phenolphthalein indicator to the sample solution. Titrate with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed, marking the endpoint.

  • Calculation: The purity is calculated based on the volume of NaOH consumed.

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result A Accurately weigh ~229 mg of sample B Dissolve sample in 50 mL Ethanol/Water A->B D Add Phenolphthalein Indicator B->D C Prepare & Standardize 0.1 M NaOH Titrant E Titrate with 0.1 M NaOH to pink endpoint C->E D->E F Record Volume of NaOH used E->F G Calculate % Purity (Assay Value) F->G

Purity by Chromatography: A High-Resolution Technique

High-Performance Liquid Chromatography (HPLC) is an instrumental method that separates, identifies, and quantifies each component in a mixture.[5] It is a stability-indicating method, meaning it can distinguish the active ingredient from its impurities and degradation products, which is a significant advantage over titration.[3]

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), and an autosampler.

  • Mobile Phase: A mixture of Acetonitrile and Water (containing 0.1% Trifluoroacetic Acid) in a 60:40 v/v ratio.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Standard Preparation: Prepare a standard solution of this compound reference standard at a concentration of approximately 0.5 mg/mL in the mobile phase.

  • Sample Preparation: Prepare a sample solution at the same concentration (0.5 mg/mL) as the standard solution in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is determined by comparing the peak area of the main component in the sample to that of the standard, using the area percent method for impurity profiling.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_result Result A Prepare Mobile Phase (ACN:Water) B Prepare Standard & Sample Solutions (0.5 mg/mL) A->B D Inject Blank, Standard, and Sample Solutions B->D C Set up HPLC System (C18 column, UV 254 nm) C->D E Acquire Chromatograms D->E F Integrate Peaks & Calculate Area % E->F G Determine % Purity and Impurity Profile F->G

Data Presentation: A Head-to-Head Comparison

The following tables summarize the expected performance characteristics and results for the two methods when analyzing a typical batch of this compound.

Table 1: Purity Assay Results

ParameterTitrationHPLC
Principle Volumetric AnalysisChromatographic Separation
Purity Result (Assay) 98.5%98.6%
Relative Standard Deviation (RSD) ≤ 0.2%≤ 1.0%
Analysis Time per Sample ~15 minutes~30 minutes

Table 2: Impurity Detection and Method Capabilities

CapabilityTitrationHPLC
Specificity Non-specific; titrates any acidic impurityHighly specific; separates parent from impurities
Impurity Profiling Not possiblePossible (e.g., detects 0.8% Impurity A, 0.6% Impurity B)
Stability Indicating NoYes
Limit of Quantitation (LOQ) Not Applicable~0.05%
Typical Purity Range ≥96.0 to ≤104.0%[6]≥98.0% (by area %)[7]

Objective Comparison: Which Method to Choose?

FeatureTitrationHPLC
Accuracy & Precision Can be highly accurate and precise for assay determination.[4]Highly accurate and precise for both assay and impurity profiling.
Specificity Low. Cannot distinguish between the main compound and acidic or basic impurities.High. Can separate and quantify structurally similar impurities.
Sensitivity Limited sensitivity to impurities.High sensitivity, capable of detecting trace-level impurities.
Information Provided Provides an overall "assay" value, representing total acidic content.Provides a detailed purity profile, including the identity and quantity of individual impurities.
Cost & Complexity Low cost, simple equipment, and straightforward procedure.[4]High initial investment for equipment, more complex method development.
Throughput Relatively fast for a single sample.Can be automated for high-throughput analysis of multiple samples.

Conclusion and Recommendations

Both titration and HPLC are valuable methods for the quality control of this compound, but they serve different purposes.

  • Titration is an excellent choice for a quick, inexpensive, and precise determination of the overall assay value. It is ideal for routine checks of raw material identity and strength where a detailed impurity profile is not required.

  • HPLC is the superior and indispensable method for a comprehensive purity assessment. Its ability to separate and quantify individual impurities makes it essential for stability studies, final product release testing, and any scenario where a complete understanding of the impurity profile is critical for safety and regulatory compliance.

For robust quality control in drug development and manufacturing, a combination of both methods is often employed: titration for rapid assay checks and HPLC for definitive purity and stability analysis.

References

A Spectroscopic Comparison of 4-(Bromomethyl)phenylacetic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the synthetic intermediate 4-(bromomethyl)phenylacetic acid and its common precursors, p-toluic acid and methyl p-toluate. The objective is to offer a clear, data-driven resource for the identification and characterization of these compounds during synthesis and analysis. The information presented is supported by experimental data and established methodologies.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and for confirming the identity and purity of the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)Mass Spec (m/z)
p-Toluic Acid C₈H₈O₂136.1512.80 (s, 1H, -COOH), 7.84 (d, 2H, Ar-H), 7.29 (d, 2H, Ar-H), 2.36 (s, 3H, -CH₃)[1]167.80, 143.46, 129.80, 129.55, 21.55[1]~3000 (O-H), ~1680 (C=O), ~1610, 1580 (C=C, aromatic)136 (M⁺), 119, 91
Methyl p-Toluate C₉H₁₀O₂150.177.92 (d, 2H, Ar-H), 7.21 (d, 2H, Ar-H), 3.87 (s, 3H, -OCH₃), 2.39 (s, 3H, -CH₃)167.1, 143.5, 129.6, 129.1, 52.0, 21.6~1720 (C=O, ester), ~1610, 1580 (C=C, aromatic), ~1280 (C-O)150 (M⁺), 119, 91[2]
This compound C₉H₉BrO₂229.0710.9 (br s, 1H, -COOH), 7.35 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 4.53 (s, 2H, -CH₂Br), 3.65 (s, 2H, -CH₂COOH)177.5, 137.9, 136.0, 130.0, 129.6, 40.8, 32.7~3000 (O-H), ~1700 (C=O), ~1610, 1510 (C=C, aromatic), ~1220 (C-Br)228/230 (M⁺), 149, 119, 90

Synthetic Pathway

The synthesis of this compound typically proceeds via the radical bromination of a methyl group on the aromatic ring. Both p-toluic acid and its ester, methyl p-toluate, can serve as effective starting materials. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator is a common method for this benzylic bromination.

Synthesis_Pathway cluster_0 Precursors cluster_1 Intermediate Step (Optional) cluster_2 Bromination cluster_3 Final Product p-Toluic Acid p-Toluic Acid Esterification Esterification p-Toluic Acid->Esterification Protection NBS, Radical Initiator NBS, Radical Initiator p-Toluic Acid->NBS, Radical Initiator Direct Bromination Methyl p-Toluate Methyl p-Toluate Methyl p-Toluate->NBS, Radical Initiator Bromination Esterification->Methyl p-Toluate This compound This compound NBS, Radical Initiator->this compound

Synthetic routes to this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis are crucial for reproducible results.

Synthesis of this compound from p-Toluic Acid

A common procedure for the synthesis involves the following steps:

  • Reaction Setup: p-Toluic acid is dissolved in a suitable solvent, such as chlorobenzene.[3]

  • Addition of Reagents: N-Bromosuccinimide (NBS) and a radical initiator, such as benzoyl peroxide or AIBN, are added to the solution.[3]

  • Reaction Conditions: The mixture is heated to reflux (typically 80-110 °C) and may be irradiated with a light source to facilitate the initiation of the radical reaction.[3][4] The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product precipitates. The solid is collected by filtration, washed with water to remove succinimide, and then with a non-polar solvent like hexane to remove any remaining starting material and byproducts. The crude product can be further purified by recrystallization.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often used as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Data Acquisition: Standard pulse programs are used to acquire the spectra. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry KBr powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer is used.

  • Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. The sample spectrum is then collected, typically over a range of 4000-400 cm⁻¹, and the background is automatically subtracted.

Mass Spectrometry (MS):

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted for analysis.

  • Instrumentation: Electron Ionization (EI) is a common method for the analysis of small organic molecules. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Data Acquisition: The instrument is set to scan a relevant mass-to-charge (m/z) ratio range to detect the molecular ion and characteristic fragment ions.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation start Start: p-Toluic Acid or Methyl p-Toluate react Radical Bromination (NBS, Initiator) start->react workup Workup and Purification (Filtration, Washing, Recrystallization) react->workup product Isolated Product: This compound workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry product->ms confirm Structure and Purity Confirmation nmr->confirm ftir->confirm ms->confirm

Workflow for synthesis and spectroscopic characterization.

References

The Quest for Novel Serine Protease Inhibitors: An Analysis of Derivatives from 4-(Bromomethyl)phenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the development of potent and selective serine protease inhibitors is a critical area of study due to the integral role these enzymes play in a myriad of physiological and pathological processes. This guide provides a comparative analysis of serine protease inhibitors conceptually derived from the precursor 4-(Bromomethyl)phenylacetic acid, exploring their potential efficacy and the experimental frameworks used for their evaluation. While direct, comprehensive studies on a wide range of inhibitors from this specific precursor are limited in publicly available literature, we can extrapolate potential structures and compare them to well-characterized inhibitors.

Introduction to Serine Protease Inhibition

Serine proteases are a large family of enzymes characterized by a key serine residue in their active site that is essential for their catalytic activity. They are involved in processes ranging from blood coagulation and digestion to inflammation and immune responses. Dysregulation of serine protease activity is implicated in numerous diseases, including cardiovascular disorders, inflammatory conditions, and cancer, making them attractive targets for therapeutic intervention.

This compound is a chemical intermediate known to be a precursor in the synthesis of various biologically active molecules, including serine protease inhibitors. Its structure provides a versatile scaffold for the introduction of functional groups that can interact with the active sites of serine proteases.

Hypothetical Inhibitor Scaffolds Derived from this compound

The reactive bromomethyl group of this compound allows for its derivatization to incorporate functionalities that mimic the natural substrates of serine proteases. Key among these are basic groups like guanidine or amidine, which can interact with the S1 pocket of trypsin-like serine proteases that show a preference for arginine or lysine residues.

Two primary hypothetical inhibitor scaffolds can be envisioned:

  • 4-(Guanidinomethyl)phenylacetic Acid Derivatives: The synthesis would involve the reaction of this compound with a guanidinylating agent. The resulting guanidinomethyl group is a well-established pharmacophore for targeting the S1 pocket of trypsin-like enzymes.

  • Nα-Substituted Arginine Analogs: this compound could be used to alkylate the alpha-amino group of arginine or its derivatives, creating non-peptidic inhibitors with a backbone that may offer improved pharmacokinetic properties compared to traditional peptide-based inhibitors.

Comparative Efficacy and Data Presentation

Due to the lack of specific experimental data for serine protease inhibitors directly synthesized from this compound in the reviewed literature, a direct quantitative comparison is not feasible. However, we can present a comparative table of well-known serine protease inhibitors to provide a benchmark for the potential efficacy of such novel compounds.

InhibitorTarget Protease(s)Inhibition Constant (Ki)IC50Mechanism of Action
Leupeptin Trypsin, Plasmin, Kallikrein35 nM (Trypsin)-Reversible, Competitive
Aprotinin Trypsin, Chymotrypsin, Plasmin0.06 pM (Trypsin)-Competitive, Reversible
AEBSF Trypsin, Chymotrypsin, Thrombin-~0.1-1.0 mM (general)Irreversible, Covalent
Benzamidine Trypsin--Competitive

This table presents data for established serine protease inhibitors to serve as a reference for the potential evaluation of novel compounds.

Experimental Protocols

The evaluation of novel serine protease inhibitors involves a series of standardized biochemical assays to determine their potency, selectivity, and mechanism of action.

Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory potency (IC50) of a test compound against a specific serine protease.

Materials:

  • Serine protease (e.g., trypsin, chymotrypsin)

  • Chromogenic or fluorogenic substrate specific for the enzyme

  • Assay buffer (e.g., Tris-HCl or PBS at optimal pH for the enzyme)

  • Test inhibitor dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor.

  • In a 96-well plate, add the assay buffer, the serine protease, and the test inhibitor at various concentrations.

  • Incubate the mixture for a defined period to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Determination of Inhibition Constant (Ki)

Objective: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).

Procedure:

  • Perform the enzyme inhibition assay as described above, but with varying concentrations of both the substrate and the inhibitor.

  • Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.

  • Analyze the data using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis of the Michaelis-Menten equation modified for the presence of an inhibitor.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental procedures.

experimental_workflow cluster_synthesis Inhibitor Synthesis cluster_assay Inhibition Assay Precursor This compound Reaction Reaction with Guanidine Derivative Precursor->Reaction Inhibitor Guanidinomethylphenylacetic Acid Derivative Reaction->Inhibitor Assay Enzyme Assay Inhibitor->Assay Enzyme Serine Protease Enzyme->Assay Substrate Chromogenic Substrate Substrate->Assay Data IC50 / Ki Determination Assay->Data signaling_pathway cluster_pathway Serine Protease Signaling Pathway Serine_Protease Active Serine Protease Cleaved_Product Cleaved Product Serine_Protease->Cleaved_Product Cleavage Substrate Protein Substrate Substrate->Serine_Protease Downstream_Signaling Downstream Signaling Cascade Cleaved_Product->Downstream_Signaling Inhibitor Derived Inhibitor Inhibitor->Serine_Protease

A Comparative Environmental Impact Assessment of 4-(Bromomethyl)phenylacetic Acid Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to a Key Pharmaceutical Intermediate

4-(Bromomethyl)phenylacetic acid is a crucial building block in the synthesis of numerous pharmaceutical compounds. The environmental footprint of its production is a significant consideration for sustainable drug development. This guide provides a detailed comparison of the two primary synthetic routes to this intermediate, focusing on experimental data, environmental impact, and safety considerations to aid researchers in selecting the most appropriate method for their needs.

Method 1: Radical Bromination of p-Toluic Acid

This widely utilized method involves the free-radical bromination of the benzylic methyl group of p-toluic acid (also known as 4-methylphenylacetic acid). The reaction is typically initiated by a radical initiator and carried out in a non-polar solvent.

Experimental Protocol

A general procedure for this method is as follows:

  • p-Toluic acid is dissolved in a suitable solvent, such as chlorobenzene or carbon tetrachloride.

  • N-Bromosuccinimide (NBS) is added as the brominating agent.

  • A catalytic amount of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is introduced.

  • The reaction mixture is heated to reflux and irradiated with a light source (e.g., an incandescent lamp) to facilitate the initiation of the radical reaction.

  • The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The crude product is then washed and can be further purified by recrystallization.

Performance Data
MetricValueReference
Yield 90-92%[1]
Purity (HPLC) >98.5%[1]
Atom Economy ~56.3%Calculated
Environmental and Safety Considerations
  • Solvents: Historically, carbon tetrachloride was a common solvent for this reaction. However, due to its ozone-depleting properties and toxicity, its use has been largely phased out under the Montreal Protocol. Chlorobenzene is a common alternative, but it is also a hazardous substance with potential for environmental contamination and adverse health effects, including impacts on the central nervous system, liver, and kidneys.[2][3][4] Efforts are being made to replace such hazardous solvents with greener alternatives.

  • Reagents:

    • N-Bromosuccinimide (NBS): A convenient and selective brominating agent. While effective, it contributes to a lower atom economy as the succinimide byproduct is waste. Pure NBS is a white solid, but impurities can give it a yellow or brown color.[5] It can be a source of bromine and should be handled with care.

    • Benzoyl Peroxide: A common radical initiator that is a strong oxidizing agent and can be explosive if not handled and stored properly. It has high toxicity to aquatic organisms.

  • Byproducts: The main byproduct is succinimide, which needs to be separated from the final product and disposed of.

Method 2: Multi-step Synthesis from 4-Bromotoluene

This alternative route involves a three-step sequence starting from 4-bromotoluene: benzylic bromination, followed by cyanation, and finally hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol

A plausible experimental sequence based on literature is as follows:

  • Benzylic Bromination of 4-Bromotoluene: 4-Bromotoluene is subjected to radical bromination using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator in a suitable solvent to yield 1-bromo-4-(bromomethyl)benzene.

  • Cyanation: The resulting benzylic bromide is then reacted with a cyanide source, such as sodium cyanide, to form 4-(bromomethyl)phenylacetonitrile. This reaction is typically carried out in a polar aprotic solvent.

  • Hydrolysis: The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under acidic or basic conditions, followed by acidification to yield this compound.

Performance Data
MetricValue (Estimated Overall)Reference
Yield 58-73%Estimated from individual step yields
Purity (HPLC) High purity achievable after purification[6]
Atom Economy ~38.9%Calculated

Note: The overall yield is an estimation based on reported yields for each individual step, which can vary (Bromination: ~70-80%[7]; Cyanation: ~82-96%[8][9]; Hydrolysis: typically high).

Environmental and Safety Considerations
  • Solvents: This multi-step synthesis may involve different solvents for each step, increasing the overall solvent waste.

  • Reagents:

    • Sodium Cyanide: A highly toxic and hazardous substance.[2][10] Its use requires stringent safety protocols to prevent exposure and environmental contamination.[2][10] It is fatal if swallowed, in contact with skin, or if inhaled.

  • Byproducts: This route generates multiple byproducts from each step, including succinimide (from NBS), sodium bromide (from cyanation), and ammonia or ammonium salts (from hydrolysis), leading to a more complex waste stream.

Comparative Analysis

FeatureMethod 1: Radical Bromination of p-Toluic AcidMethod 2: Multi-step Synthesis from 4-Bromotoluene
Number of Steps 13
Overall Yield High (90-92%)Moderate (58-73% estimated)
Atom Economy Higher (~56.3%)Lower (~38.9%)
Key Reagent Hazards Benzoyl peroxide (oxidizer, explosive risk)Sodium cyanide (highly toxic)
Solvent Concerns Use of hazardous solvents like chlorobenzene.Potential for a wider variety of solvents, increasing waste.
Byproduct Management Simpler (primarily succinimide).More complex due to multiple reaction steps.

Logical Relationship of Synthesis Methods

Synthesis_Comparison cluster_0 Method 1: Radical Bromination cluster_1 Method 2: Multi-step Synthesis p_Toluic_Acid p-Toluic Acid Radical_Bromination Single Step p_Toluic_Acid->Radical_Bromination NBS, Initiator Product_1 This compound Radical_Bromination->Product_1 High Yield (90-92%) Higher Atom Economy (~56.3%) Bromotoluene 4-Bromotoluene Benzylic_Bromination Step 1: Bromination Bromotoluene->Benzylic_Bromination NBS, Initiator Cyanation Step 2: Cyanation Benzylic_Bromination->Cyanation NaCN Hydrolysis Step 3: Hydrolysis Cyanation->Hydrolysis Product_2 This compound Hydrolysis->Product_2 Moderate Yield (58-73%) Lower Atom Economy (~38.9%)

Caption: Comparison of the two main synthetic routes to this compound.

Conclusion

From an environmental and efficiency perspective, the single-step radical bromination of p-toluic acid (Method 1) is generally the preferred method for the synthesis of this compound. It offers a significantly higher overall yield, better atom economy, and a simpler process with fewer waste streams compared to the multi-step synthesis from 4-bromotoluene (Method 2).

The primary environmental concern for Method 1 is the use of hazardous solvents like chlorobenzene. Future research and process development should focus on identifying and implementing greener solvent alternatives for this reaction to further improve its environmental profile. While Method 2 avoids a direct high-yield, single-step process, its reliance on the highly toxic sodium cyanide and its multi-step nature with lower overall yield and atom economy make it a less desirable option from a green chemistry standpoint.

Researchers and drug development professionals should carefully weigh these factors when selecting a synthesis method, prioritizing processes that are not only efficient and high-yielding but also minimize environmental impact and ensure worker safety.

References

A Cost-Benefit Analysis of 4-(Bromomethyl)phenylacetic Acid in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, cost, and environmental footprint of large-scale synthesis. 4-(Bromomethyl)phenylacetic acid is a versatile building block, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other active pharmaceutical ingredients (APIs). This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data, to inform strategic decisions in process development and manufacturing.

Executive Summary

This compound is a key intermediate valued for its reactive benzylic bromide functional group, which allows for facile carbon-carbon and carbon-heteroatom bond formation. However, its use in large-scale synthesis presents challenges related to cost, safety, and the generation of halogenated waste. This analysis focuses on a direct comparison with its chloro-analog, 4-(chloromethyl)phenylacetic acid, and explores alternative synthetic routes to prominent APIs that bypass the need for these halogenated intermediates altogether. The findings suggest that while this compound offers high reactivity, alternative strategies can provide significant advantages in terms of cost, safety, and environmental impact.

Performance Comparison of Halogenated Phenylacetic Acid Derivatives

The primary alternative to this compound in many applications is its chloro-analogue. The choice between these two reagents often involves a trade-off between reactivity and cost.

ParameterThis compound4-(Chloromethyl)phenylacetic acidAnalysis
Indicative Bulk Price (USD/kg) ~$2,700[1]~$900[2]The chloro-analogue offers a significant cost advantage, being approximately three times cheaper.
Reactivity HigherLowerThe C-Br bond is weaker than the C-Cl bond, making the bromo-compound more reactive in nucleophilic substitution reactions. This can lead to faster reaction times and milder reaction conditions.
Synthesis Yield High (e.g., ~92% from p-toluic acid)[3]Generally lower or requires more forcing conditions.The higher reactivity of the bromo-compound often translates to higher yields in subsequent reactions.
Safety & Handling Corrosive, lachrymator, requires careful handling.Similar hazards to the bromo-compound, but generally considered slightly less hazardous.Both require stringent safety protocols for large-scale handling.
Waste Disposal Generation of brominated organic waste, which can be more challenging and costly to dispose of than chlorinated waste.[4]Generation of chlorinated organic waste.Disposal of halogenated waste is a significant environmental and cost consideration for both.

Alternative Synthetic Routes for Key APIs

A thorough cost-benefit analysis must also consider alternative synthetic pathways that avoid the use of halogenated phenylacetic acids. Here, we examine the synthesis of two major NSAIDs, Fexofenadine and Felbinac.

Fexofenadine Synthesis

Traditional Route (via a halogenated intermediate): One common route to fexofenadine involves the Friedel-Crafts acylation of an α,α-dimethylphenylacetate derivative with a 4-halobutyryl chloride, followed by subsequent reaction steps. While not directly using this compound, this highlights the reliance on halogenated intermediates.

Alternative Route: An alternative synthesis of fexofenadine starts from α,α-dimethyl phenylacetic acid and proceeds through a series of reactions including esterification, Friedel-Crafts acylation with 4-chlorobutyryl chloride, reduction, N-alkylation, and finally hydrolysis.[5] This route avoids the need for a pre-functionalized phenylacetic acid with a benzylic halide.

ParameterRoute via Halogenated Phenylacetic Acid (Illustrative)Alternative Route from α,α-dimethyl phenylacetic acid
Key Starting Materials 4-(Halomethyl)phenylacetic acid derivativeα,α-dimethyl phenylacetic acid, 4-chlorobutyryl chloride
Overall Yield Varies depending on specific routeReported as high as 89.5% for the final steps.[6]
Process Complexity Can involve fewer steps if the starting material is readily available.A multi-step synthesis.[5]
Cost of Starting Materials Higher due to the cost of the halogenated starting material.Lower, as α,α-dimethyl phenylacetic acid is a more common and less expensive commodity chemical.
Safety & Environmental Involves handling of lachrymatory and corrosive benzylic halides. Generates halogenated waste.Avoids the use of benzylic halides, but still uses other chlorinated reagents and generates chlorinated waste.
Felbinac Synthesis

Route via 4-Bromophenylacetic Acid: A common laboratory and industrial synthesis of Felbinac involves the Suzuki-Miyaura cross-coupling reaction between p-bromophenylacetic acid and phenylboronic acid.[7]

Alternative Route: An alternative approach to Felbinac involves the chloromethylation of biphenyl, followed by a Grignard reaction and hydrolysis. This route avoids the use of a pre-brominated starting material.

ParameterSuzuki Coupling of 4-Bromophenylacetic AcidRoute from Biphenyl
Key Starting Materials p-Bromophenylacetic acid, Phenylboronic acid, Palladium catalystBiphenyl, Formaldehyde, HCl
Overall Yield High (e.g., 89%)[7]Reported crude yield of 38-46%.
Catalyst Cost & Toxicity Requires a palladium catalyst, which can be expensive and requires removal from the final product.Does not require a palladium catalyst.
Process Simplicity One-step coupling reaction.[7]Multi-step process involving chloromethylation and a Grignard reaction.
Environmental Impact Use of boronic acids and palladium catalyst, which have environmental considerations.Uses formaldehyde and generates chlorinated intermediates.

Experimental Protocols

Synthesis of this compound

This protocol is based on a reported industrial synthesis with high yield and purity.[3]

Materials:

  • p-Toluic acid (24 g)

  • Chlorobenzene (75 ml)

  • N-Bromosuccinimide (NBS) (30 g)

  • Benzoyl peroxide (0.5 g)

Procedure:

  • To a 250 ml three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add p-toluic acid and chlorobenzene.

  • Add NBS and benzoyl peroxide to the mixture.

  • With mechanical stirring, heat the mixture to 85°C under incandescent light to initiate the radical reaction. The temperature will exothermically rise to approximately 110°C.

  • Control the reaction temperature between 90-110°C and maintain for 8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product will precipitate as a solid.

  • Collect the solid by filtration and wash the filter cake thoroughly with water.

  • Dry the solid to obtain this compound (Expected yield: ~33.7 g, 91.9%; HPLC Purity: ~99.2%).[3]

Alternative Synthesis of Fexofenadine Hydrochloride (Final Steps)

This protocol outlines the final steps of an alternative synthesis of Fexofenadine that avoids the use of a benzylic halogenated phenylacetic acid.[6]

Materials:

  • 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid, methyl ester (Intermediate III) (14 kg)

  • Methanol (110 kg)

  • Sodium borohydride (1.06 kg)

  • Sodium hydroxide solution (4.2 kg NaOH in 16.8 kg purified water)

  • Activated carbon (0.2 kg)

  • Hydrochloric acid solution (6 mol/L)

  • Purified water (94 kg)

  • Acetone (67 kg)

Procedure:

  • Reduction: In a 200L reactor, suspend Intermediate III in methanol. Cool the mixture to 5°C and add sodium borohydride in portions. After the addition, warm the mixture to 20-30°C and stir for 1 hour.

  • Hydrolysis: Add the sodium hydroxide solution to the reaction mixture and heat to reflux until the solution is clear (approximately 4 hours). Add activated carbon and continue to reflux for 30 minutes.

  • Precipitation and Isolation of Crude Product: Filter the hot solution and cool the filtrate to 10°C. Add 6 mol/L hydrochloric acid solution dropwise to adjust the pH to 2.5. Add purified water and stir for 2 hours to precipitate the crude fexofenadine hydrochloride. Collect the solid by centrifugation.

  • Purification: Dry the crude product under vacuum at 50-60°C. In a separate 200L reactor, add acetone and the crude fexofenadine hydrochloride. Heat to reflux for 3 hours, then cool to room temperature. Collect the purified product by centrifugation and dry under vacuum at 50-60°C (Expected final yield: ~11.5 kg, 88.5% molar yield for the purification step).[6]

Visualizations

Signaling Pathway: Mechanism of Action of Felbinac

Felbinac, an NSAID often synthesized from precursors related to phenylacetic acid, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes. This pathway is central to its therapeutic action.

Felbinac_Mechanism Arachidonic_Acid Arachidonic Acid (from cell membranes) COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible by inflammation) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammatory) COX2->Prostaglandins_Inflammatory GI_Protection GI Mucosal Protection, Platelet Function Prostaglandins_Physiological->GI_Protection Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Inflammatory->Inflammation_Pain Felbinac Felbinac Felbinac->COX1 inhibition Felbinac->COX2 inhibition

Mechanism of action of Felbinac via COX inhibition.
Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps and reagents involved in the synthesis of this compound from p-toluic acid.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification p_Toluic_Acid p-Toluic Acid Mixing Mixing of Reactants p_Toluic_Acid->Mixing NBS N-Bromosuccinimide (NBS) NBS->Mixing Benzoyl_Peroxide Benzoyl Peroxide (Initiator) Benzoyl_Peroxide->Mixing Chlorobenzene Chlorobenzene (Solvent) Chlorobenzene->Mixing Heating Heating to 85°C (Initiation with light) Mixing->Heating Reaction Reaction at 90-110°C (8 hours) Heating->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying Final_Product This compound Drying->Final_Product

Workflow for the synthesis of this compound.
Logical Relationship: Comparison of Synthetic Routes to Felbinac

This diagram illustrates the decision-making process when choosing a synthetic route for Felbinac, highlighting the trade-offs between different approaches.

Felbinac_Routes cluster_route1 Route 1: Suzuki Coupling cluster_route2 Route 2: From Biphenyl Start Synthesis of Felbinac R1_Start p-Bromophenylacetic Acid Start->R1_Start R2_Start Biphenyl Start->R2_Start R1_Coupling Suzuki Coupling with Phenylboronic Acid R1_Start->R1_Coupling R1_Catalyst Palladium Catalyst R1_Coupling->R1_Catalyst R1_Advantages Advantages: - High Yield (~89%) - One-step reaction R1_Coupling->R1_Advantages R1_Disadvantages Disadvantages: - Expensive & toxic catalyst - Catalyst removal required R1_Coupling->R1_Disadvantages Felbinac Felbinac R1_Coupling->Felbinac R2_Chloro Chloromethylation R2_Start->R2_Chloro R2_Grignard Grignard Reaction R2_Chloro->R2_Grignard R2_Advantages Advantages: - Inexpensive starting material - No palladium catalyst R2_Chloro->R2_Advantages R2_Disadvantages Disadvantages: - Multi-step process - Lower overall crude yield - Use of hazardous reagents R2_Chloro->R2_Disadvantages R2_Hydrolysis Hydrolysis R2_Grignard->R2_Hydrolysis R2_Hydrolysis->Felbinac

Comparison of synthetic strategies for Felbinac.

Conclusion

The choice of whether to use this compound in large-scale synthesis requires a careful cost-benefit analysis. While its high reactivity can lead to efficient reactions and high yields, the significantly lower cost of its chloro-analogue makes it an attractive alternative, provided that the potentially harsher reaction conditions or lower yields are acceptable. Furthermore, the development of alternative synthetic routes that altogether avoid benzylic halogenated intermediates presents a compelling strategy for reducing costs, mitigating safety concerns, and minimizing the environmental impact associated with halogenated waste streams. For drug development professionals, a thorough evaluation of these alternative pathways during process development can lead to more economical and sustainable manufacturing processes in the long term.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-(Bromomethyl)phenylacetic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential safety information and detailed operational procedures for the disposal of 4-(Bromomethyl)phenylacetic acid, ensuring compliance and minimizing risk.

Key Safety and Hazard Information

This compound is a compound that requires careful handling due to its potential health hazards. The following table summarizes its classification and associated safety precautions according to the Globally Harmonized System (GHS).[1][2]

Hazard ClassificationGHS CategoryHazard StatementPictogramSignal Word
Skin Irritation2H315: Causes skin irritationGHS07Warning / Danger
Serious Eye Irritation2AH319: Causes serious eye irritationGHS07Warning / Danger
Respiratory Sensitization1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaledGHS08Danger
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationGHS07Warning
Acute Toxicity (Oral)4H302: Harmful if swallowedGHS07Warning

Note: The signal word may vary slightly between suppliers.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

  • Eye Protection: Wear approved safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves that have been inspected prior to use.[3]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved N95 dust mask or equivalent respiratory protection.[1]

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Disposal Procedures

The standard and required method for the disposal of this compound is through a licensed and approved waste disposal company.[1][2][4] It is crucial to adhere to local, state, and national regulations.[1]

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other waste streams.

  • Containerization: Place the waste in a clearly labeled, sealed, and suitable container. Ensure the container is in good condition and will not leak.

  • Labeling: The container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3]

  • Documentation: Maintain accurate records of the waste, including the quantity and date of disposal.

  • Arrangement for Pickup: Contact a licensed chemical waste disposal company to arrange for pickup and proper disposal.

Important Considerations:

  • Empty Containers: Empty containers may still retain chemical residues and should be treated as hazardous waste. They should be disposed of in the same manner as the chemical itself. If recycling is an option, containers must be thoroughly cleaned to ensure no residue remains.

  • Spills: In the event of a spill, immediately evacuate the area.[1] Wearing appropriate PPE, clean up the spill using an inert absorbent material.[3] Collect the absorbed material into a suitable container for disposal. Avoid creating dust.[1][3] Prevent the spill from entering drains or waterways.[1]

  • Environmental Precautions: Do not allow the chemical or its waste to enter drains, sewers, or public waters.[1][2]

Experimental Disposal Protocols

Safety data sheets for this compound do not provide specific experimental protocols for its neutralization or degradation. The mandated procedure is to utilize a professional waste disposal service. Attempting to neutralize or treat this chemical without a validated and approved protocol can be dangerous and may violate regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Start: Chemical Waste Generation cluster_1 Containerization & Labeling cluster_2 Storage & Documentation cluster_3 Final Disposal start This compound for disposal containerize Place in a suitable, sealed container start->containerize label_waste Label container with chemical name and hazards containerize->label_waste storage Store in a designated, secure area label_waste->storage document Record waste details (quantity, date) storage->document contact_disposal Contact licensed waste disposal company document->contact_disposal end Proper and compliant disposal complete contact_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 4-(Bromomethyl)phenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of 4-(Bromomethyl)phenylacetic acid (CAS RN: 13737-36-5). The following procedures are designed to minimize risk and ensure the safety of laboratory personnel.

Hazard Identification and Risk Assessment

This compound is a hazardous substance that requires careful handling. The primary risks are associated with inhalation, skin contact, and eye contact.

Hazard Summary Table

Hazard ClassificationGHS Hazard CodeDescriptionCitations
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Respiratory SensitizationH334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1]
Acute Toxicity (Oral)H302Harmful if swallowed.
Skin SensitizationH317May cause an allergic skin reaction.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The following equipment must be worn at all times when handling this chemical.

  • Hand Protection : Chemical-resistant gloves (e.g., Nitrile or Neoprene) are required. Always inspect gloves for tears or punctures before use.[1][3]

  • Eye and Face Protection : Wear chemical splash goggles and a face shield. Standard safety glasses are not sufficient.[1][4]

  • Respiratory Protection : A NIOSH-approved N95 dust mask or a higher level of respiratory protection (e.g., a full face-piece respirator) must be used, especially when handling the solid powder, to avoid inhaling dust particles.[2][3]

  • Body Protection : Wear a chemical-resistant apron over a lab coat. Ensure clothing covers all exposed skin.[1][5]

  • Footwear : Closed-toe shoes are mandatory. For larger quantities or in case of spills, HAZ-MAT boots or chemical-resistant shoe coverings should be used.[6]

Operational Plan: Step-by-Step Handling Procedure

3.1. Preparation and Engineering Controls

  • Ventilation : All handling of this compound, including weighing and solution preparation, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1]

  • Emergency Equipment : Ensure an eyewash station and safety shower are readily accessible and have been recently tested. Have a chemical spill kit appropriate for halogenated organic compounds nearby.

  • Work Area : Designate a specific area for handling this chemical. Cover the work surface with absorbent, disposable bench paper.

3.2. Handling the Solid Compound

  • Don PPE : Before opening the container, put on all required PPE as listed in Section 2.

  • Weighing : Carefully weigh the required amount of the solid powder in the fume hood. Avoid creating dust. Use a spatula to gently transfer the solid.[1]

  • Container Management : Keep the stock container tightly closed when not in use.[3] Store in a cool, dry, and well-ventilated area away from oxidizing agents.[1][7]

3.3. Solution Preparation

  • Solvent Addition : Slowly add the weighed solid to the chosen solvent in a suitable flask, stirring gently to dissolve.

  • Labeling : Immediately label the solution container with the chemical name, concentration, date, and appropriate hazard symbols.

Emergency Procedures

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][3] Seek medical attention if irritation or a rash develops.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air.[1][2][3] If breathing is difficult or respiratory symptoms occur, call a poison center or doctor.[2][3]

  • Spill : Evacuate the area. With appropriate PPE, cover the spill with an inert absorbent material. Carefully sweep or shovel the material into a labeled, sealed container for hazardous waste disposal.[1] Do not generate dust.[1] Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

  • Waste Collection : All solid waste (contaminated gloves, bench paper, etc.) and unused chemical must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Waste Segregation : Do not mix this waste with other waste streams. It should be segregated as halogenated organic waste.

  • Disposal : Dispose of the waste through a licensed disposal company.[7] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Response prep1 Verify Fume Hood & Safety Equipment prep2 Don Full PPE (Gloves, Goggles, Face Shield, Respirator, Lab Coat, Apron) prep1->prep2 handle1 Weigh Solid Chemical prep2->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 handle3 Seal Stock Container handle2->handle3 clean1 Collect Contaminated Materials (Gloves, Bench Paper, etc.) handle3->clean1 After Experiment clean2 Place in Labeled Halogenated Waste Container clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 spill Spill spill_proc Follow Spill Protocol: Evacuate, Absorb, Collect spill->spill_proc exposure Personal Exposure exposure_proc Follow First Aid Protocol: Flush, Wash, Seek Medical Aid exposure->exposure_proc

Caption: Workflow for the safe handling of this compound.

References

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